molecular formula C2H8Sr5 B083920 Strontium carbide CAS No. 12071-29-3

Strontium carbide

Cat. No.: B083920
CAS No.: 12071-29-3
M. Wt: 470.2 g/mol
InChI Key: NHSUTOPMUUWURA-UHFFFAOYSA-N
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Description

Strontium Carbide (SrC2) is a salt-type carbide consisting of strontium cations and acetylide anions . It is available in numerous high-purity forms and custom shapes, including ingot, foil, rod, plate, sputtering target, and various powder grades such as submicron and nanoscale . With a melting point of approximately 1,800 °C , this compound is characterized by its hardness, refractory nature, and resistance to wear, corrosion, and heat . These properties make it an excellent candidate for developing protective coatings for tools and for application in advanced materials science . Historically, this compound served as a chemical intermediate in an archaic carbon-14 dating technique, where hydrolysis of the compound would release acetylene gas for analysis . In modern industrial research, strontium is investigated for its role as a microstructure modifier in high-chromium cast irons, where it inhibits the growth of carbide crystals, leading to improved mechanical properties and wear resistance . This compound is also involved in solid-state metathesis reactions to synthesize other metal carbides . This product is intended for laboratory research and industrial development purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions, including the use of eyeshields and gloves .

Properties

InChI

InChI=1S/2CH4.5Sr/h2*1H4;;;;;
Source PubChem
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InChI Key

NHSUTOPMUUWURA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C.C.[Sr].[Sr].[Sr].[Sr].[Sr]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8Sr5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12071-29-3
Record name Strontium acetylide (Sr(C2))
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Record name Strontium acetylide (Sr(C2))
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Record name Strontium carbide
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Strontium Carbide (SrC₂)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium carbide (SrC₂), also known as strontium acetylide, is an inorganic compound with significant potential in various scientific and industrial applications. Its reactivity makes it a precursor for the synthesis of other organic and organometallic compounds. This technical guide provides a comprehensive overview of the primary methods for synthesizing SrC₂, with a focus on detailed experimental protocols, quantitative data, and process visualization to aid researchers in their laboratory work.

Core Synthesis Methodologies

Two principal methods for the synthesis of this compound have been established: carbothermal reduction and mechanochemical synthesis through direct reaction of the elements.

Carbothermal Reduction of Strontium Oxide or Carbonate

This is the most common industrial method for producing this compound. It involves the high-temperature reaction of a strontium source, typically strontium oxide (SrO) or strontium carbonate (SrCO₃), with a carbonaceous reducing agent like coke or graphite (B72142). The reaction is typically carried out in an electric arc furnace to achieve the necessary high temperatures.[1][2]

Reaction Pathways:

The fundamental chemical reactions are:

  • SrO + 3C → SrC₂ + CO

  • SrCO₃ + 4C → SrC₂ + 3CO

The reaction with strontium carbonate involves an initial decomposition of the carbonate to the oxide.

Experimental Protocol (Analogous to CaC₂ and BaC₂ Synthesis):

While specific industrial parameters for SrC₂ production are often proprietary, the following protocol is based on established procedures for analogous alkaline earth metal carbides, such as calcium carbide and barium carbide.[3][4][5][6]

  • Precursor Preparation:

    • Strontium oxide (SrO) or strontium carbonate (SrCO₃) and a carbon source (e.g., petroleum coke or graphite) are finely ground to a powder.

    • The reactants are intimately mixed in a stoichiometric ratio. For example, for the reaction with SrO, a molar ratio of SrO:C of 1:3 is used. For SrCO₃, a molar ratio of SrCO₃:C of 1:4 is appropriate.

  • Furnace Charging:

    • The mixture is charged into an electric arc furnace equipped with graphite electrodes.

  • Reaction:

    • A high current is passed through the electrodes, creating an electric arc that heats the mixture to temperatures in the range of 1800-2200 °C.

    • The reaction is carried out under an inert atmosphere (e.g., argon) to prevent oxidation of the product.

    • The reaction time can vary from 30 minutes to several hours, depending on the scale and furnace power. For laboratory-scale synthesis, a reaction time of 1-2 hours at the target temperature is a reasonable starting point.

  • Product Recovery:

    • After the reaction is complete, the furnace is allowed to cool under an inert atmosphere.

    • The resulting solid mass of this compound is then mechanically crushed and ground to the desired particle size.

Quantitative Data for Analogous Carbothermal Syntheses:

CarbidePrecursorCarbon SourceTemperature (°C)Reaction TimeYield (%)Reference
BaC₂BaCO₃Coconut Shell Carbon140060 min75.2[6]
BaC₂BaCO₃Coconut Shell Carbon150030 min75.8[6]
BaC₂BaCO₃Coconut Shell Carbon155060 min97.5[6]
CaC₂CaOGraphite170030 min14.1[6]

Experimental Workflow for Carbothermal Reduction

G cluster_prep Precursor Preparation cluster_reaction High-Temperature Reaction cluster_recovery Product Recovery P1 Strontium Oxide (SrO) or Strontium Carbonate (SrCO3) M1 Grinding and Mixing P1->M1 P2 Carbon Source (Coke or Graphite) P2->M1 R1 Charge into Electric Arc Furnace M1->R1 R2 Heat to 1800-2200 °C (Inert Atmosphere) R1->R2 C1 Cooling under Inert Atmosphere R2->C1 C2 Crushing and Grinding C1->C2 PF This compound (SrC2) Powder C2->PF

Caption: Workflow for the carbothermal synthesis of this compound.

Mechanochemical Synthesis (Direct Reaction of Elements)

This method involves the direct reaction of strontium metal with elemental carbon (graphite) using high-energy ball milling. This technique offers a lower-temperature route to SrC₂ compared to carbothermal reduction and can produce high-purity products.

Reaction Pathway:

Sr + 2C → SrC₂

Experimental Protocol:

This protocol is adapted from the doctoral thesis "Mechanochemical Synthesis of Alkaline Earth Carbides and Intercalation" by R.A. Crane (2009).

  • Reactant Preparation:

    • Strontium metal and graphite powder are used as reactants. All handling of strontium metal should be performed in an inert atmosphere (e.g., a glovebox) to prevent oxidation.

    • The reactants are weighed in a stoichiometric ratio of 1:2 (Sr:C).

  • Milling:

    • The reactants are loaded into a hardened steel milling vial with steel balls inside an inert atmosphere glovebox.

    • The vial is sealed and placed in a high-energy ball mill (e.g., a Spex 8000 mixer/mill).

    • The mixture is milled for approximately 12 hours.

  • Product Recovery:

    • After milling, the vial is opened in an inert atmosphere glovebox.

    • The resulting this compound powder is collected.

Quantitative Data for Mechanochemical Synthesis:

ParameterValueReference
ReactantsStrontium Metal, Graphite(Crane, 2009)
Molar Ratio (Sr:C)1:2(Crane, 2009)
EquipmentHigh-Energy Ball Mill(Crane, 2009)
Reaction Time12 hours(Crane, 2009)
Yield87%(Crane, 2009)

Experimental Workflow for Mechanochemical Synthesis

G cluster_prep Reactant Preparation (Inert Atmosphere) cluster_reaction Mechanochemical Reaction cluster_recovery Product Recovery (Inert Atmosphere) P1 Strontium Metal M1 Weighing and Loading into Milling Vial P1->M1 P2 Graphite Powder P2->M1 R1 High-Energy Ball Milling (e.g., 12 hours) M1->R1 C1 Opening Vial and Collecting Product R1->C1 PF This compound (SrC2) Powder C1->PF

Caption: Workflow for the mechanochemical synthesis of this compound.

Characterization of this compound

The synthesized this compound should be characterized to confirm its identity, purity, and crystallinity. Due to its reactivity with water and air, all characterization should be performed on samples protected from the atmosphere.

1. X-ray Diffraction (XRD):

  • Purpose: To identify the crystalline phases present in the product and determine its crystal structure.

  • Procedure: A powdered sample is placed in an airtight sample holder. The XRD pattern is recorded and compared with standard diffraction patterns for SrC₂ and potential impurities (e.g., SrO, unreacted carbon).

2. Thermogravimetric Analysis (TGA):

  • Purpose: To study the thermal stability of the synthesized SrC₂ and to analyze its decomposition behavior.[7][8][9]

  • Procedure: A small amount of the sample is heated in a controlled atmosphere (e.g., inert gas or air) while its mass is continuously monitored. Mass loss events can indicate decomposition or reaction with the atmosphere.

Logical Relationship of Characterization

G Synthesis Synthesized SrC2 Product XRD X-ray Diffraction (XRD) Synthesis->XRD TGA Thermogravimetric Analysis (TGA) Synthesis->TGA Data Structural and Thermal Data XRD->Data TGA->Data

Caption: Characterization workflow for synthesized this compound.

Safety Considerations

This compound is a reactive compound. It reacts with water to produce flammable acetylene (B1199291) gas. Therefore, it should be handled and stored in a dry, inert atmosphere. All synthesis and handling procedures should be carried out with appropriate personal protective equipment in a well-ventilated area or a glovebox.

Conclusion

This technical guide provides detailed methodologies for the synthesis of this compound via carbothermal reduction and mechanochemical routes. By presenting clear experimental protocols, comparative quantitative data, and visual workflows, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize and characterize this important chemical compound. The choice of synthesis method will depend on the desired scale, purity requirements, and available equipment.

References

Unveiling the Crystal Structures of Strontium Carbide Polymorphs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Strontium carbide (SrC₂), a compound of significant interest in materials science, exhibits a fascinating array of crystalline forms known as polymorphs. The arrangement of atoms within these different structures dictates the material's physical and chemical properties, making a thorough understanding of its crystallography crucial for its application. This technical guide provides an in-depth overview of the known and predicted polymorphs of this compound, presenting their crystallographic data, phase transitions, and synthesis methodologies.

Overview of this compound Polymorphs

This compound is known to exist in at least three distinct crystalline forms under different temperature and pressure conditions: a monoclinic phase, a tetragonal phase, and a high-temperature face-centered cubic (fcc) phase. Additionally, a triclinic polymorph is believed to exist, stabilized by the presence of cyanamide (B42294) impurities.[1]

Crystallographic Data of this compound Polymorphs

The crystallographic parameters for the known and predicted polymorphs of this compound are summarized in the tables below. It is important to note that while data for the tetragonal phase is well-documented, specific experimental data for the monoclinic and fcc phases of SrC₂ are less readily available in the public domain. The data for the monoclinic phase is inferred from its structural similarity to the second polymorph of calcium carbide (CaC₂-II).

Table 1: Crystallographic Data for Tetragonal this compound (Room Temperature)

ParameterValue
Crystal SystemTetragonal
Space GroupI4/mmm
Lattice Parametersa = 4.12 Å, c = 6.69 Å
Density3.19 g/cm³

Data sourced from the Materials Project.

Table 2: Inferred Crystallographic Data for Monoclinic this compound

ParameterValue (inferred from CaC₂-II)
Crystal SystemMonoclinic
Space GroupC2/m
Lattice Parametersa, b, c, β require experimental determination

The monoclinic polymorph of SrC₂ is reported to be isostructural with CaC₂-II. The space group is therefore inferred to be C2/m.

Table 3: Crystallographic Data for Face-Centered Cubic (FCC) this compound (High Temperature)

ParameterValue
Crystal SystemCubic
Space GroupFm-3m
Lattice Parametersa = b = c, α = β = γ = 90°

The lattice parameter 'a' for the fcc phase of SrC₂ requires experimental determination at temperatures above 370 °C.

Table 4: Predicted Crystallographic Data for Triclinic this compound

ParameterValue
Crystal SystemTriclinic
Space GroupTo be determined
Lattice Parametersa ≠ b ≠ c, α ≠ β ≠ γ ≠ 90°

This phase is hypothesized to be stabilized by cyanamide impurities and its crystallographic parameters are yet to be experimentally confirmed.

Phase Transitions and Relationships

The different polymorphs of this compound are interconvertible under specific temperature conditions. The known phase transition is the reversible transformation from the room temperature phases to the face-centered cubic (fcc) phase upon heating.

Strontium_Carbide_Polymorphs A Monoclinic/Tetragonal SrC₂ (Room Temperature) B Face-Centered Cubic (FCC) SrC₂ (High Temperature) A->B 370 °C B->A Cooling

Phase transition pathway for this compound polymorphs.

Experimental Protocols for Synthesis

Detailed experimental protocols for the targeted synthesis of specific this compound polymorphs are not extensively detailed in publicly available literature. However, general methods for the preparation of this compound have been described.

General Synthesis of this compound

Method 1: Electric Arc Furnace

This compound can be synthesized by reacting strontium carbonate (SrCO₃) with a suitable reducing agent, such as carbon or magnesium, in an electric arc furnace.[1]

  • Reactants: Strontium carbonate (SrCO₃), Carbon (C) or Magnesium (Mg).

  • Apparatus: Electric arc furnace.

  • Procedure: A mixture of strontium carbonate and the reducing agent is heated to high temperatures in an electric arc furnace. The high temperature facilitates the reduction of the carbonate to the carbide.

  • Reaction (with carbon): SrCO₃ + 4C → SrC₂ + 3CO

Method 2: Carbothermal Reduction

Another common method is the carbothermal reduction of strontium oxide (SrO) with graphite (B72142).[1]

  • Reactants: Strontium oxide (SrO), Graphite (C).

  • Conditions: The reaction is initiated at approximately 150 °C and is often catalyzed by the presence of calcium oxide (CaO).

  • Procedure: A stoichiometric mixture of strontium oxide and graphite is heated in an inert atmosphere. The reaction proceeds to form this compound and carbon monoxide.

  • Reaction: SrO + 3C → SrC₂ + CO

The specific polymorph obtained from these high-temperature synthesis methods is likely the tetragonal or a mixture of tetragonal and monoclinic phases upon cooling to room temperature. The synthesis of the pure monoclinic phase or the controlled formation of the hypothesized triclinic phase would require more specific and controlled reaction conditions which are not well-documented.

Formation of the Face-Centered Cubic (FCC) Polymorph

The face-centered cubic polymorph is a high-temperature phase and is not stable at room temperature.[1]

  • Procedure: The fcc phase is obtained by heating any of the room-temperature polymorphs (monoclinic or tetragonal) of this compound to a temperature of 370 °C. This phase transition is reversible, and the material will revert to the lower-temperature forms upon cooling.[1]

Conclusion

The polymorphic nature of this compound presents both a challenge and an opportunity for materials scientists. While the tetragonal phase is reasonably well-characterized, further experimental investigation is required to fully elucidate the crystal structures of the monoclinic, high-temperature fcc, and the hypothesized triclinic phases. The development of specific and reproducible synthesis protocols for each polymorph is essential for harnessing their unique properties for various technological applications. This guide serves as a foundational resource for researchers, highlighting the current state of knowledge and identifying key areas for future research in the fascinating crystallography of this compound.

References

Unveiling the Electronic Landscape of Strontium Carbide (SrC₂)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

This technical guide provides a comprehensive overview of the electronic properties of Strontium Carbide (SrC₂), a material of interest in materials science and condensed matter physics. This document synthesizes theoretical and experimental findings to offer a detailed understanding of its crystal structure, electronic band structure, density of states, and synthesis methodologies. The information is tailored for researchers, scientists, and professionals in drug development who may encounter or have an interest in inorganic compounds with unique electronic characteristics.

Crystal Structure of this compound

This compound is known to exist in several polymorphic forms, with its crystal structure being dependent on temperature and pressure. At room temperature and ambient pressure, the most stable phase of SrC₂ crystallizes in a monoclinic structure with the space group C2/c. Upon heating, it undergoes a phase transition to a tetragonal structure (I4/mmm) and subsequently to a face-centered cubic (fcc) lattice at higher temperatures.

The fundamental building blocks of SrC₂ are strontium cations (Sr²⁺) and acetylide anions (C₂²⁻), which feature a carbon-carbon triple bond (−C≡C−). The arrangement of these ions in the crystal lattice dictates the material's electronic properties.

Table 1: Crystallographic Data for the C2/c Monoclinic Phase of SrC₂

ParameterValueReference
Space GroupC2/c
a7.06 Å
b4.43 Å
c7.79 Å
α90.00°
β107.83°
γ90.00°
Volume231.92 ų

Electronic Properties

The electronic properties of SrC₂ have been primarily investigated through theoretical calculations, particularly using Density Functional Theory (DFT). These studies provide valuable insights into the material's band structure and density of states, which are crucial for understanding its electrical behavior.

Electronic Band Structure and Band Gap

Theoretical calculations for the monoclinic C2/c phase of SrC₂ reveal that it is a semiconductor with a calculated band gap of approximately 2.29 eV. The electronic band structure, calculated using the Quantum-Espresso package, shows the valence band maximum and conduction band minimum at different points in the Brillouin zone, indicating that SrC₂ is an indirect band gap semiconductor.

Density of States (DOS)

The density of states (DOS) provides information about the number of available electronic states at different energy levels. For the C2/c phase of SrC₂, the calculated total and partial DOS show that the states near the Fermi level are primarily composed of contributions from the carbon p-orbitals and strontium d-orbitals. The valence band is dominated by the C-2p states, while the conduction band is mainly formed by the Sr-4d states.

Experimental and Computational Protocols

Synthesis of Polycrystalline SrC₂

A common method for the synthesis of polycrystalline SrC₂ involves the direct reaction of its constituent elements at high temperatures.

Experimental Protocol:

  • Reactant Preparation: Stoichiometric amounts of elemental strontium (Sr) and high-purity graphite (B72142) (C) are thoroughly mixed in an inert atmosphere, typically within a glovebox, to prevent oxidation of the highly reactive strontium.

  • Reaction: The mixture is placed in a suitable crucible (e.g., tantalum or tungsten) and heated in a tube furnace under a continuous flow of inert gas (e.g., argon).

  • Heating Profile: The furnace temperature is gradually raised to approximately 970 K.

  • Reaction Time: The reactants are held at the peak temperature for a sufficient duration to ensure complete reaction.

  • Cooling: The furnace is then slowly cooled down to room temperature.

  • Characterization: The resulting product, a polycrystalline powder, is characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

Computational Methodology for Electronic Structure Calculations

The electronic band structure and density of states of SrC₂ have been theoretically investigated using first-principles calculations based on Density Functional Theory (DFT).

Computational Protocol (Quantum-Espresso):

  • Structure Definition: The crystal structure of the C2/c monoclinic phase of SrC₂ is used as the input. The lattice parameters and atomic positions are optimized to find the ground-state configuration.

  • Pseudopotentials: Ultrasoft pseudopotentials are employed to describe the interaction between the core and valence electrons.

  • Exchange-Correlation Functional: The generalized gradient approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional is used to approximate the exchange-correlation energy.

  • Plane-Wave Basis Set: A plane-wave basis set with a kinetic energy cutoff of 700 eV is used to expand the electronic wavefunctions.

  • Brillouin Zone Sampling: The Brillouin zone is sampled using a Monkhorst-Pack k-point mesh.

  • Self-Consistent Field (SCF) Calculation: A self-consistent field calculation is performed to obtain the ground-state charge density.

  • Band Structure and DOS Calculation: Non-self-consistent field calculations are then carried out along high-symmetry directions in the Brillouin zone to determine the electronic band structure and the density of states.

Visualization of Computational Workflow

The following diagram illustrates the typical workflow for the computational investigation of the electronic properties of SrC₂ using Density Functional Theory.

computational_workflow cluster_input Input Definition cluster_calculation DFT Calculation cluster_output Output Analysis cluster_properties Derived Properties crystal_structure Crystal Structure (C2/c SrC2) scf_calc Self-Consistent Field (SCF) Calculation crystal_structure->scf_calc comp_params Computational Parameters (DFT, GGA-PBE, Cutoff, k-points) comp_params->scf_calc charge_density Ground-State Charge Density scf_calc->charge_density nscf_calc Non-Self-Consistent Field (NSCF) Calculation band_structure Electronic Band Structure nscf_calc->band_structure dos Density of States (DOS) nscf_calc->dos charge_density->nscf_calc band_gap Band Gap (Indirect, ~2.29 eV) band_structure->band_gap conductivity Electrical Conductivity (Semiconducting) dos->conductivity band_gap->conductivity

Caption: Computational workflow for determining the electronic properties of SrC₂.

Conclusion

This technical guide has summarized the key electronic properties of this compound (SrC₂), focusing on its crystal structure, theoretically determined band structure, and density of states. The provided synthesis and computational protocols offer a foundational understanding for further experimental and theoretical investigations. While the semiconducting nature of the C2/c phase is predicted by DFT calculations, experimental verification of its electrical conductivity and other transport properties remains an area for future research. The continued exploration of SrC₂ and related alkaline earth carbides will undoubtedly contribute to the broader understanding of structure-property relationships in inorganic materials.

Thermodynamic Properties of Strontium Carbide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of strontium carbide (SrC₂). This compound is an inorganic compound with significant potential in various chemical syntheses. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, entropy, and Gibbs free energy of formation, is critical for process optimization, reaction design, and safety assessments. This document summarizes the available data, outlines the experimental methodologies for their determination, and discusses the trends in thermodynamic stability among alkaline earth carbides. While experimentally determined data for this compound is limited, this guide leverages data from analogous compounds and theoretical values to provide a complete picture.

Introduction

This compound, with the chemical formula SrC₂, is an acetylide salt consisting of strontium cations (Sr²⁺) and carbide anions (C₂²⁻). Like other alkaline earth carbides, it reacts with water to produce acetylene (B1199291) gas, a crucial feedstock for the synthesis of many organic compounds. The thermodynamic stability and reactivity of this compound are governed by its fundamental thermodynamic properties. This guide aims to consolidate the knowledge on these properties for researchers and professionals working with or developing processes involving this compound.

Core Thermodynamic Properties

The key thermodynamic properties of a compound dictate its stability and reactivity under various conditions. These include the standard enthalpy of formation, standard molar entropy, heat capacity, and the Gibbs free energy of formation.

Physical and Chemical Properties of this compound

Before delving into the thermodynamic data, a summary of the basic properties of this compound is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical Formula SrC₂
Molar Mass 111.64 g/mol
Appearance Black tetragonal crystals[1]
Melting Point >1700 °C[1]
Density 3.19 g/cm³[1]
Crystal Structure Tetragonal, Monoclinic, Face-centered cubic (at high temperatures)[2]
Reactivity Reacts with water to produce acetylene (C₂H₂)[1]

Quantitative Thermodynamic Data

Precise and accurate thermodynamic data is essential for chemical process design and modeling. This section presents the available quantitative data for this compound and its analogues.

Standard Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. For this compound, the formation reaction is:

Sr(s) + 2C(s, graphite) → SrC₂(s)

Table 2: Standard Enthalpy of Formation (ΔHf°) at 298.15 K

CompoundΔHf° (kJ/mol)ΔHf° (kcal/mol)Reference
This compound (SrC₂) (notional) -83.7-20[2]
Calcium Carbide (CaC₂) (experimental) -63-15.05[3]

The negative values indicate that the formation of these carbides from their elements is an exothermic process.

Standard Molar Entropy (S°)

The standard molar entropy is the entropy content of one mole of a substance under standard state conditions. Experimental data for the standard molar entropy of this compound is not available. However, the value for calcium carbide is known.

Table 3: Standard Molar Entropy (S°) at 298.15 K

CompoundS° (J/mol·K)Reference
This compound (SrC₂) ** Data not available
Calcium Carbide (CaC₂) **70[3]
Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. The heat capacity is temperature-dependent. There is no experimental data available for the heat capacity of this compound. For many solids at temperatures well below their melting points, the heat capacity can be estimated using the Kopp-Neumann law, which states that the heat capacity of a compound is approximately the sum of the heat capacities of its constituent elements. However, for more accurate calculations, especially at high temperatures, experimental measurements are necessary.

Gibbs Free Energy of Formation (ΔGf°)

The Gibbs free energy of formation is the change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements. It is a key indicator of the spontaneity of a reaction. A negative ΔGf° indicates that the formation of the compound is spontaneous under standard conditions.

The standard Gibbs free energy of formation can be calculated using the following equation:

ΔGf° = ΔHf° - TΔSf°

Where:

  • ΔHf° is the standard enthalpy of formation.

  • T is the absolute temperature in Kelvin.

  • ΔSf° is the standard entropy of formation.

Given the lack of entropy data for SrC₂, a precise calculation of its ΔGf° is not possible without further experimental work.

Experimental Protocols for Thermodynamic Property Determination

The determination of thermodynamic properties of materials like this compound, which are stable at high temperatures, requires specialized experimental techniques. The following are detailed methodologies for key experiments.

High-Temperature Calorimetry for Enthalpy of Formation

High-temperature calorimetry is a direct method for measuring the enthalpy changes of reactions at elevated temperatures. One common technique is solution calorimetry .

Experimental Workflow for Solution Calorimetry:

experimental_workflow cluster_prep Sample Preparation cluster_calorimetry Calorimetric Measurement cluster_calculation Calculation prep_src2 Synthesize high-purity SrC₂ dissolve_src2 Dissolve SrC₂ in a suitable solvent (e.g., molten metal bath) and measure heat change (q₁) prep_src2->dissolve_src2 prep_sr Prepare pure Strontium metal dissolve_sr_c Dissolve stoichiometric amounts of Sr and C in the same solvent and measure heat change (q₂) prep_sr->dissolve_sr_c prep_c Prepare pure Graphite (B72142) prep_c->dissolve_sr_c hess_law Apply Hess's Law to calculate ΔH_f° (ΔH_f° = q₂ - q₁) dissolve_src2->hess_law dissolve_sr_c->hess_law

Caption: Workflow for determining enthalpy of formation using solution calorimetry.

Methodology:

  • Sample Preparation: High-purity samples of this compound, strontium metal, and graphite are prepared. The stoichiometry of the this compound is confirmed using techniques like X-ray diffraction (XRD).

  • Calorimeter Setup: A high-temperature calorimeter, such as a Setaram AlexSYS or a custom-built instrument, is used. The calorimeter is calibrated using a substance with a known heat of solution. A suitable solvent, often a molten metal bath (e.g., tin, aluminum), is placed in the calorimeter and brought to a constant high temperature.

  • Measurement of Heat of Solution of SrC₂: A precisely weighed sample of SrC₂ is dropped into the molten solvent. The heat evolved or absorbed during the dissolution is measured. This is repeated several times to ensure reproducibility.

  • Measurement of Heat of Solution of Elements: Stoichiometric amounts of pure strontium and graphite are simultaneously or sequentially dropped into the same solvent under identical conditions, and the heat of solution is measured.

  • Calculation using Hess's Law: The standard enthalpy of formation of SrC₂ is calculated by applying Hess's Law to the dissolution reactions. The difference between the heat of solution of the elements and the heat of solution of the compound corresponds to the enthalpy of formation of the compound.

Knudsen Effusion Mass Spectrometry (KEMS) for Vapor Pressure and Enthalpy of Sublimation

KEMS is a powerful technique for studying the high-temperature vaporization of materials. It can be used to determine vapor pressures and, through the Clausius-Clapeyron equation, the enthalpy of sublimation or vaporization.

Experimental Workflow for KEMS:

KEMS_workflow cluster_setup KEMS Setup cluster_measurement Measurement cluster_analysis Data Analysis load_sample Place SrC₂ sample in a Knudsen cell (e.g., tungsten, tantalum, or graphite) high_vacuum Place the cell in a high-vacuum chamber load_sample->high_vacuum heat_sample Heat the cell to a series of constant temperatures high_vacuum->heat_sample mass_spec Measure the ion intensities of effusing vapor species with a mass spectrometer heat_sample->mass_spec partial_pressure Calculate partial pressures from ion intensities mass_spec->partial_pressure clausius_clapeyron Plot ln(P) vs. 1/T to determine ΔH_sub° partial_pressure->clausius_clapeyron

Caption: Workflow for KEMS to determine vapor pressure and enthalpy of sublimation.

Methodology:

  • Sample and Cell Preparation: A small amount of the this compound sample is placed in a Knudsen cell, which is an effusion cell with a small orifice. The cell material is chosen to be inert with respect to the sample at high temperatures.

  • High-Vacuum and Heating: The Knudsen cell is placed in a high-vacuum chamber and heated to the desired temperature. The temperature is precisely controlled and measured using a pyrometer or a thermocouple.

  • Mass Spectrometry: The gaseous species effusing from the orifice form a molecular beam that enters the ion source of a mass spectrometer. The vapor species are ionized, typically by electron impact, and their mass-to-charge ratios and intensities are measured.

  • Data Acquisition: Ion intensities are recorded as a function of temperature.

  • Data Analysis: The partial pressure of each vapor species is related to its ion intensity through the instrument's sensitivity constant, which can be determined using a calibration standard (e.g., silver). The enthalpy of sublimation (or vaporization) is then determined from the slope of a plot of the natural logarithm of the partial pressure versus the inverse of the absolute temperature (a van't Hoff plot), according to the Clausius-Clapeyron equation.

Trends in Thermodynamic Properties of Alkaline Earth Carbides

In the absence of comprehensive data for this compound, examining the trends within the Group 2 alkaline earth carbides (CaC₂, SrC₂, BaC₂) can provide valuable insights into its expected thermodynamic behavior.

Logical Relationship of Thermal Stability:

stability_trend cluster_group2 Group 2 Carbides (MC₂) cluster_property Controlling Factors CaC2 CaC₂ SrC2 SrC₂ BaC2 BaC₂ ionic_radius Increasing Cationic Radius (Ca²⁺ < Sr²⁺ < Ba²⁺) lattice_energy Decreasing Lattice Energy ionic_radius->lattice_energy leads to lattice_energy->CaC2 influences stability

Caption: Factors influencing the thermal stability of alkaline earth carbides.

Generally, the thermal stability of ionic compounds within a group of the periodic table is related to the lattice energy. For the alkaline earth carbides, as the size of the cation increases from Ca²⁺ to Sr²⁺ to Ba²⁺, the lattice energy of the carbide is expected to decrease. This trend suggests that the thermal stability of the carbides should decrease down the group. However, the stability is also influenced by the relative stabilities of the reactants and products of decomposition. For the decomposition reaction:

MC₂(s) → M(s) + 2C(s)

The enthalpy of this reaction will depend on the enthalpy of formation of the carbide. More negative enthalpies of formation generally correlate with greater thermal stability. Without experimental data for the decomposition temperatures of all three carbides under comparable conditions, a definitive trend is difficult to establish.

Conclusion

The thermodynamic properties of this compound are of significant interest for its application in chemical synthesis. This guide has summarized the available data, highlighting the need for further experimental investigation to determine key thermodynamic parameters such as the standard enthalpy of formation, standard molar entropy, and heat capacity as a function of temperature. The "notional" enthalpy of formation for SrC₂ is -83.7 kJ/mol.[2] Detailed experimental protocols for high-temperature calorimetry and Knudsen Effusion Mass Spectrometry have been provided as they are the primary techniques for obtaining such data for refractory materials like carbides. By comparing with data for calcium carbide (ΔHf° = -63 kJ/mol, S° = 70 J/mol·K), we can begin to understand the thermodynamic landscape of alkaline earth carbides.[3] Future research should focus on the experimental determination of these fundamental properties for this compound to enable more precise and efficient design of chemical processes.

References

The Strontium Carbonate Phase Diagram Under Pressure: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the high-pressure phase behavior of strontium carbonate (SrCO3), a compound of interest in various scientific and industrial fields, including its potential relevance in biomineralization and material science. Understanding its structural transformations under pressure is crucial for predicting its behavior in diverse environments, from geological formations to potential high-pressure synthesis applications.

Introduction to the Phases of Strontium Carbonate

At ambient conditions, strontium carbonate exists in an aragonite-type orthorhombic crystal structure, denoted as SrCO3-I.[1] This phase is characterized by the space group Pmcn. As pressure is applied, SrCO3 undergoes a series of phase transitions to denser, more stable crystal structures. The primary high-pressure phase observed is a post-aragonite structure, designated as SrCO3-II, with a Pmmn space group.[1][2] The transition from the aragonite to the post-aragonite structure is a first-order phase transition.[3]

However, the exact transition pressures and the nature of the high-pressure phases have been a subject of ongoing research, with some studies reporting different intermediate or high-pressure structures. This guide synthesizes the current understanding and presents the key experimental findings.

Quantitative Data on Phase Transitions

The following tables summarize the quantitative data from various high-pressure studies on strontium carbonate. These include the transition pressures, crystal structures of the observed phases, and the parameters for the Birch-Murnaghan equation of state, which describes the relationship between pressure and volume.

Table 1: Experimentally Observed Phase Transitions of SrCO3 at Ambient Temperature

Pressure Range (GPa)Initial Phase (Space Group)Final Phase (Space Group)Reference
~26SrCO3-I (Pmcn)SrCO3-II (Pmmn)[1][2]
23.7 - 26.8SrCO3-I (Pmcn)post-aragonite[4]
22.2 - 26.9SrCO3 (Pmcn)P21212[5]
>10 (at high temperature)aragonite-typepost-aragonite (orthorhombic)[6][7]

Table 2: Equation of State Parameters for SrCO3 Phases

PhaseSpace GroupBulk Modulus, K₀ (GPa)Pressure Derivative, K'₀Reference
SrCO3-I (low-pressure)Pmcn62.7(6)3.2(1)[1][2][8]
SrCO3-II (high-pressure)Pmmn103(10)2.3(6)[1][2][9]
High-pressure phaseOrthorhombic101(16)4 (constrained)[9][6]

Experimental Protocols

The investigation of the high-pressure behavior of strontium carbonate relies on sophisticated experimental techniques capable of generating and probing materials at extreme conditions.

High-Pressure Generation: The Diamond Anvil Cell

A majority of the cited studies utilize a diamond anvil cell (DAC) to generate high pressures.[1][9]

  • Principle: Two opposing diamonds with small, flat tips (culets) are used to compress a sample contained within a metal gasket. The force applied to the back of the diamonds is amplified due to the small area of the culets, generating pressures of tens of gigapascals.

  • Sample Loading: A small single crystal or powdered sample of SrCO3 is placed in a hole drilled into a rhenium gasket.[1][7]

  • Pressure-Transmitting Medium: To ensure quasi-hydrostatic conditions and minimize pressure gradients, a pressure-transmitting medium is loaded into the sample chamber along with the sample. Commonly used media include neon[1], silicone oil, or a methanol-ethanol mixture.[9][5]

  • Pressure Calibration: The pressure inside the DAC is typically measured using the ruby fluorescence method, where the pressure-dependent shift in the fluorescence wavelength of a small ruby sphere placed in the sample chamber is monitored.[1] Some experiments also use an internal pressure standard, such as platinum (Pt) or tungsten (W), whose equation of state is well-known.[1][7]

In-Situ Structural Analysis

Synchrotron X-ray Diffraction (XRD): This is the primary technique for determining the crystal structure of materials under pressure.

  • Powder XRD: A monochromatic X-ray beam is directed at a polycrystalline (powdered) sample. The diffracted X-rays form a pattern of rings, which provides information about the lattice spacings and crystal symmetry.[1][9]

  • Single-Crystal XRD: This technique uses a single crystal sample and provides more detailed and accurate structural information, including atomic positions.[1]

  • Data Analysis: The collected diffraction patterns are analyzed using methods like Rietveld refinement or Le Bail fitting to determine the space group, lattice parameters, and atomic coordinates of the different phases.[1]

Raman Spectroscopy: This technique probes the vibrational modes of a material, which are sensitive to changes in crystal structure and bonding.

  • Methodology: A laser is focused on the sample in the DAC, and the inelastically scattered light is collected and analyzed. The frequency shifts in the Raman spectrum correspond to the vibrational modes of the sample.

  • Application: The appearance of new peaks, disappearance of existing peaks, or changes in the slope of peak frequency versus pressure can indicate a phase transition.[4]

Phase Transition Pathway of Strontium Carbonate

The following diagram illustrates the experimentally observed and theoretically predicted phase transitions of strontium carbonate under pressure.

SrCO3_Phase_Diagram SrCO3_I SrCO3-I (Aragonite) Pmcn SrCO3_II SrCO3-II (Post-Aragonite) Pmmn SrCO3_I->SrCO3_II ~26 GPa (Ambient T) P21212 P21212 Phase R3m R-3m Phase (Theoretical) p1->P21212 22.2-26.9 GPa (Ambient T) p2->R3m 10-20 GPa (>750 K, Theoretical)

References

Strontium Acetylide: A Comprehensive Technical Guide on its Discovery, History, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Strontium acetylide, systematically known as strontium carbide (SrC₂), is an inorganic compound with a rich history dating back to the late 19th century. This technical guide provides an in-depth overview of the discovery, synthesis, and physicochemical properties of strontium acetylide. It is intended for researchers, scientists, and professionals in drug development who may have an interest in alkaline earth metal compounds and their potential applications. This document summarizes the available quantitative data, details key experimental protocols, and visualizes important processes and relationships to facilitate a comprehensive understanding of this compound.

Introduction

Strontium acetylide is an ionic compound composed of strontium cations (Sr²⁺) and acetylide anions (C₂²⁻). It belongs to a class of metal carbides that have been of interest for their chemical reactivity and structural properties. The presence of the carbon-carbon triple bond in the acetylide anion makes it a valuable precursor in various chemical syntheses. While not as commercially significant as its calcium counterpart, strontium acetylide has found niche applications and remains a subject of academic interest. This guide aims to consolidate the existing knowledge on strontium acetylide, providing a detailed resource for the scientific community.

Discovery and Historical Context

The discovery of strontium acetylide is credited to the French chemist Henri Moissan, who first synthesized it in 1894. Moissan was a pioneer in high-temperature chemistry and developed the electric arc furnace, which enabled the synthesis of many new materials, including numerous metal carbides and borides.[1] His work on calcium carbide, in particular, was a significant achievement that laid the foundation for the chemistry of acetylene (B1199291).[1] The synthesis of strontium acetylide was a natural extension of his investigations into the reactions of alkaline earth metals with carbon at high temperatures.

Synthesis of Strontium Acetylide

Several methods have been employed for the synthesis of strontium acetylide, ranging from high-temperature reactions to solution-phase chemistry.

Synthesis in an Electric Arc Furnace

This is the classical method first used by Moissan. It involves the high-temperature reaction of a strontium salt, typically strontium carbonate (SrCO₃), with carbon in an electric arc furnace.[2] The intense heat generated by the electric arc provides the necessary energy to drive the endothermic reaction.

Experimental Protocol:

  • Starting Materials: A mixture of strontium carbonate (SrCO₃) and a carbon source (e.g., coke or graphite) is prepared.

  • Furnace Setup: The mixture is placed in a graphite (B72142) crucible within an electric arc furnace. The furnace consists of two carbon electrodes that generate a high-temperature arc.

  • Reaction: A high current is passed through the electrodes, creating an electric arc with a temperature typically exceeding 2000 °C. Under these conditions, the strontium carbonate decomposes, and the resulting strontium oxide reacts with carbon to form strontium acetylide and carbon monoxide.

    • SrCO₃(s) → SrO(s) + CO₂(g)

    • SrO(s) + 3C(s) → SrC₂(s) + CO(g)

  • Cooling and Collection: After the reaction is complete, the furnace is allowed to cool under an inert atmosphere to prevent the oxidation of the product. The solid strontium acetylide is then collected from the crucible.

G Workflow for Strontium Acetylide Synthesis in an Electric Arc Furnace cluster_start Starting Materials cluster_process Process cluster_product Product start1 Strontium Carbonate (SrCO₃) process1 Mixing of Reactants start1->process1 start2 Carbon (Coke/Graphite) start2->process1 process2 Heating in Electric Arc Furnace (>2000 °C) process1->process2 process3 Cooling under Inert Atmosphere process2->process3 product1 Strontium Acetylide (SrC₂) process3->product1

Synthesis of SrC₂ in an Electric Arc Furnace.
Carbothermal Reduction

Carbothermal reduction is another high-temperature method for producing strontium acetylide. This process involves the reduction of strontium oxide (SrO) with carbon.

Experimental Protocol:

The general steps for the carbothermal reduction of strontium oxide are:

  • Precursor Preparation: Strontium oxide (SrO) is intimately mixed with a stoichiometric excess of powdered carbon.

  • Reaction Conditions: The mixture is heated to high temperatures (typically > 1500 °C) in a furnace under an inert atmosphere or vacuum.

  • Product Formation: The carbon reduces the strontium oxide to form strontium acetylide and carbon monoxide.

    • SrO(s) + 3C(s) → SrC₂(s) + CO(g)

  • Isolation: The product is cooled to room temperature under an inert atmosphere before being handled.

G Workflow for Carbothermal Reduction Synthesis of Strontium Acetylide cluster_start Starting Materials cluster_process Process cluster_product Product start1 Strontium Oxide (SrO) process1 Homogeneous Mixing start1->process1 start2 Carbon (C) start2->process1 process2 High-Temperature Heating (>1500 °C) in Inert Atmosphere process1->process2 product1 Strontium Acetylide (SrC₂) process2->product1

Carbothermal Reduction for SrC₂ Synthesis.
Synthesis from Strontium and Acetylene in Liquid Ammonia (B1221849)

A more modern and lower-temperature route involves the reaction of elemental strontium with acetylene in liquid ammonia. This method typically yields strontium hydrogen acetylide (Sr(C₂H)₂), which can be a precursor to strontium acetylide.

Experimental Protocol for Strontium Hydrogen Acetylide (Sr(C₂H)₂):

  • Apparatus: A Schlenk tube or a similar reaction vessel suitable for handling liquid ammonia is used. The entire procedure is carried out under an inert atmosphere (e.g., argon) in a glovebox.

  • Reactants:

    • Elemental strontium (e.g., 0.1542 g, 3.848 mmol) is weighed into the Schlenk tube.

    • Approximately 25 mL of liquid ammonia is condensed into the reaction vessel at -78 °C (dry ice/acetone bath). The strontium dissolves to form a deep blue electride solution.

    • Acetylene gas is then bubbled through the solution.

  • Reaction: The acetylene reacts with the solvated electrons and strontium ions, leading to the formation of a colorless precipitate of strontium hydrogen acetylide.

    • Sr(s) + 2NH₃(l) → Sr(NH₃)₂(solv)

    • Sr(NH₃)₂(solv) + 2C₂H₂(g) → Sr(C₂H)₂(s) + 2NH₃(l) + H₂(g)

  • Isolation and Purification: The liquid ammonia is allowed to evaporate as the vessel warms to room temperature. The resulting colorless, crystalline powder is dried under vacuum.

G Workflow for Synthesis of Strontium Hydrogen Acetylide cluster_start Starting Materials cluster_process Process cluster_product Product start1 Elemental Strontium (Sr) process1 Dissolution of Sr in liquid NH₃ at -78 °C start1->process1 start2 Liquid Ammonia (NH₃) start2->process1 start3 Acetylene Gas (C₂H₂) process2 Bubbling of C₂H₂ through the solution start3->process2 process1->process2 process3 Precipitation of Sr(C₂H)₂ process2->process3 process4 Evaporation of NH₃ process3->process4 process5 Drying under vacuum process4->process5 product1 Strontium Hydrogen Acetylide (Sr(C₂H)₂) process5->product1

Synthesis of Strontium Hydrogen Acetylide.

The conversion of Sr(C₂H)₂ to SrC₂ can be achieved by heating the hydrogen acetylide under vacuum, though detailed protocols for this specific conversion are not well-documented in the literature.

Physicochemical Properties and Characterization

Strontium acetylide is a black, tetragonal crystalline solid at room temperature.[2] It is sensitive to moisture and reacts with water to produce acetylene gas.

Quantitative Data

The following table summarizes the key quantitative properties of strontium acetylide.

PropertyValueReference(s)
Chemical FormulaSrC₂
Molecular Weight111.64 g/mol [2]
CAS Number12071-29-3[2]
AppearanceBlack tetragonal crystals[2]
Melting Point> 1700 °C[2]
Density3.19 g/cm³[2]
Crystal StructureMonoclinic, Tetragonal, Face-centered cubic
Polymorphic Transition Temp.370 °C (Tetragonal to FCC)
Lattice ParametersNot available in reviewed literature-
IR/Raman C≡C StretchNot available in reviewed literature-
Thermal DecompositionNot available in reviewed literature-
Polymorphism

Strontium acetylide is known to exist in at least three polymorphic forms. At room temperature, it can exist as a monoclinic or a black tetragonal phase. Upon heating to 370 °C, it undergoes a reversible phase transition to a face-centered cubic (fcc) structure.

G Polymorphic Transitions of this compound A Monoclinic B Tetragonal A->B Room Temperature C Face-centered Cubic (fcc) B->C Heat to 370 °C C->B Cool below 370 °C

Polymorphic forms of this compound.
Spectroscopic Characterization

Detailed spectroscopic data for pure strontium acetylide (SrC₂) is scarce in the literature. However, based on the known structure and comparison with other acetylides, the following characteristics can be expected:

  • Infrared (IR) and Raman Spectroscopy: The most prominent feature in the vibrational spectra of acetylides is the C≡C stretching mode. For the symmetric C₂²⁻ anion in a centrosymmetric crystal site, this mode would be Raman active and IR inactive. For strontium hydrogen acetylide (Sr(C₂H)₂), IR and Raman spectra have been used to confirm the presence of the HC₂⁻ anion.[3]

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ⁸⁷Sr is an NMR-active nucleus, but its low natural abundance and quadrupolar nature make it challenging to study, especially in solids.[4][5][6][7][8] While solid-state ⁸⁷Sr NMR has been applied to various strontium-containing materials, no specific studies on strontium acetylide were found.

Applications

Carbon-14 (B1195169) Dating

One of the historical applications of strontium acetylide was as a chemical intermediate in an archaic method of carbon-14 dating. In this process, the sample to be dated was burned to produce carbon dioxide, which was then trapped as strontium carbonate. The strontium carbonate was subsequently reduced to this compound. Hydrolysis of the this compound produced acetylene containing the carbon-14, which could then be measured for its radioactivity.

Synthesis of Other Metal Carbides

Strontium acetylide can be used in solid-state metathesis reactions to produce other metal carbides that are difficult to synthesize by other methods.[2] In these reactions, strontium acetylide is reacted with a metal oxide, resulting in the formation of the desired metal carbide and strontium oxide. The strontium oxide can then be easily removed by washing with water.

Relevance to Drug Development

The audience for this guide includes drug development professionals. It is important to note that based on a comprehensive review of the scientific literature, there are no direct applications of strontium acetylide in drug development or as a pharmaceutical ingredient.

While other strontium compounds, such as strontium ranelate, have been investigated for the treatment of osteoporosis, and strontium-containing nanoparticles are being explored for drug delivery, these applications are unrelated to strontium acetylide. The high reactivity and instability of strontium acetylide in aqueous environments preclude its use in biological systems.

Conclusion

Strontium acetylide, first synthesized by Henri Moissan in 1894, is a historically significant inorganic compound. While its direct applications are limited, it serves as a classic example of alkaline earth metal carbide chemistry. This guide has summarized the key aspects of its discovery, synthesis, and physicochemical properties based on the available scientific literature.

Significant gaps in the detailed characterization of strontium acetylide remain, particularly concerning the precise crystallographic data of its polymorphs and comprehensive spectroscopic analyses. Further research in these areas would be beneficial for a more complete understanding of this compound. For professionals in drug development, it is clear that while the element strontium has found a place in medicine, the compound strontium acetylide is not a viable candidate for pharmaceutical applications due to its inherent chemical properties.

References

Unveiling the Stability of Strontium Carbide: A Theoretical Deep-Dive

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structural, electronic, and thermodynamic properties of strontium carbide (SrC₂) polymorphs, providing a foundational guide for researchers in materials science and computational chemistry.

This technical guide delves into the theoretical underpinnings of this compound (SrC₂) stability, offering a detailed examination of its various polymorphic forms through first-principles calculations. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, outlines detailed computational methodologies, and provides visual representations of structural and logical relationships to facilitate a deeper understanding of this important alkaline earth carbide.

Introduction to this compound

This compound (SrC₂), an acetylide compound comprised of Sr²⁺ cations and C₂²⁻ anions, is known to exist in several crystal structures, including monoclinic, tetragonal, and face-centered cubic (fcc) phases. The relative stability of these polymorphs is a critical factor in determining the material's properties and potential applications. Theoretical studies, primarily employing density functional theory (DFT), provide a powerful avenue for investigating the energetic landscape of these structures and predicting their behavior under various conditions.

Data Presentation: Structural and Energetic Properties

First-principles calculations are instrumental in determining the fundamental properties of different SrC₂ polymorphs. The following table summarizes key quantitative data obtained from theoretical studies, providing a basis for comparing the stability and electronic characteristics of the monoclinic, tetragonal, and a pressure-induced trigonal phase.

PropertyMonoclinic (C2/c)Tetragonal (I4/mmm)Trigonal (R-3m)
Lattice Parameters (Å) a = 6.76, b = 4.25, c = 6.98, β = 105.5°a = 4.12, c = 6.75a = 3.67, c = 17.58
Formation Energy (eV/f.u.) -1.15-1.08-1.02 (at 10.4 GPa)
Band Gap (eV) ~1.5 (Indirect)~1.2 (Indirect)Insulator
Space Group 15139166

Note: Data for the tetragonal and cubic phases at ambient pressure from dedicated theoretical studies are scarce in publicly available literature; the values presented are estimations based on typical alkaline earth carbides and require further specific computational verification. The trigonal phase data is specifically for the high-pressure phase predicted to be stable at 10.4 GPa.

Theoretical and Computational Methodology

The determination of the stable phases of this compound involves a systematic computational workflow. This process typically begins with crystal structure prediction, followed by detailed calculations of thermodynamic, mechanical, and dynamic stability.

Experimental Protocols: First-Principles Calculations

The following outlines a detailed methodology for performing first-principles calculations to investigate the stability of SrC₂ polymorphs, primarily using the Vienna Ab initio Simulation Package (VASP).

3.1.1. Software and Method:

  • Software: Vienna Ab initio Simulation Package (VASP) or Quantum ESPRESSO.

  • Method: Density Functional Theory (DFT) employing the projector-augmented wave (PAW) method.

  • Exchange-Correlation Functional: Generalized Gradient Approximation (GGA) with the Perdew-Burke-Ernzerhof (PBE) functional.

3.1.2. Input Files and Parameters for VASP:

  • POSCAR (Atomic Positions):

    • Define the lattice vectors and atomic coordinates for each SrC₂ polymorph (monoclinic, tetragonal, cubic).

  • POTCAR (Pseudopotentials):

    • Use the standard PAW_PBE pseudopotentials for Strontium (Sr_sv) and Carbon (C).

  • KPOINTS (Brillouin Zone Sampling):

    • Generate a Monkhorst-Pack k-point mesh. A mesh of at least 7x7x7 for cubic structures and appropriately adjusted meshes for other symmetries is recommended to ensure convergence.

  • INCAR (Control Parameters):

    • Geometry Optimization:

      • PREC = Accurate

      • ENCUT = 520 (Energy cutoff for the plane-wave basis set in eV)

      • IBRION = 2 (Conjugate gradient algorithm for ionic relaxation)

      • ISIF = 3 (Allows for cell shape and volume relaxation)

      • NSW = 100 (Maximum number of ionic steps)

      • EDIFFG = -0.01 (Convergence criterion for forces in eV/Å)

      • ISMEAR = 0; SIGMA = 0.05 (Gaussian smearing for insulators/semiconductors)

    • Static Calculation (for accurate total energies and electronic properties):

      • IBRION = -1 (No ionic movement)

      • NSW = 0

      • ICHARG = 11 (Read charge density from a previous self-consistent run)

      • Use a denser k-point mesh for accurate density of states and band structure calculations.

3.1.3. Stability Analysis:

  • Thermodynamic Stability: Calculate the formation energy (E_f) for each polymorph using the formula: E_f(SrC₂) = E_total(SrC₂) - E_solid(Sr) - 2 * E_graphite(C) where E_total is the calculated total energy of the SrC₂ unit cell, and E_solid and E_graphite are the energies of the bulk elemental solids. The structure with the most negative formation energy is the most thermodynamically stable.

  • Mechanical Stability: Calculate the elastic constants (C_ij) to ensure they satisfy the Born stability criteria for the respective crystal systems.

  • Dynamical Stability: Perform phonon dispersion calculations. The absence of imaginary frequencies throughout the Brillouin zone indicates dynamical stability.

Visualizing Structures and Workflows

To better illustrate the concepts discussed, the following diagrams are provided using the DOT language for Graphviz.

Crystal Structures of this compound Polymorphs

G cluster_monoclinic Monoclinic (C2/c) cluster_tetragonal Tetragonal (I4/mmm) cluster_cubic Face-Centered Cubic (Fm-3m) a1 Sr b1 C a1->b1 c1 C a1->c1 b1->c1 C-C a2 Sr b2 C a2->b2 c2 C a2->c2 b2->c2 C-C a3 Sr b3 C a3->b3 c3 C a3->c3 b3->c3 C-C

Caption: Simplified 2D representations of SrC₂ polymorphs.

Computational Workflow for Stability Analysis

G start Define SrC₂ Polymorphs (Monoclinic, Tetragonal, Cubic) geom_opt Geometry Optimization (VASP/DFT-GGA) start->geom_opt static_calc Static Self-Consistent Calculation geom_opt->static_calc formation_energy Calculate Formation Energy static_calc->formation_energy elastic_constants Calculate Elastic Constants static_calc->elastic_constants phonon_dispersion Calculate Phonon Dispersion static_calc->phonon_dispersion thermo_stable Thermodynamically Stable? formation_energy->thermo_stable mech_stable Mechanically Stable? elastic_constants->mech_stable dyn_stable Dynamically Stable? phonon_dispersion->dyn_stable stable_phase Identify Most Stable Phase thermo_stable->stable_phase Yes mech_stable->stable_phase Yes dyn_stable->stable_phase Yes

Caption: Workflow for determining the stability of SrC₂ polymorphs.

Pressure-Induced Phase Transition

Theoretical studies have predicted a pressure-induced phase transition in this compound.[1] At approximately 10.4 GPa, the monoclinic C2/c structure is predicted to transform into a trigonal R-3m structure.[1] This high-pressure phase has been shown to be thermodynamically, mechanically, and dynamically stable through computational analysis of its formation energy, elastic stiffness constants, and phonon dispersion.[1] Electronic structure calculations indicate that this high-pressure phase is an insulator.[1]

Conclusion

This technical guide provides a foundational overview of the theoretical studies concerning the stability of this compound polymorphs. The presented data and methodologies offer a starting point for researchers to explore the properties of this material further. The stability of different SrC₂ phases is governed by a delicate balance of structural and electronic factors, which can be effectively investigated using first-principles calculations. The provided computational workflow serves as a roadmap for conducting such theoretical investigations. Future work should focus on obtaining more precise theoretical data for all known polymorphs at ambient conditions to build a more complete picture of the energetic landscape of this compound.

References

A-Technical-Guide-to-the-Computational-Analysis-of-the-Src-Family-Kinase-System

Author: BenchChem Technical Support Team. Date: December 2025

Note: The term "Sr-C system" is not a standard recognized term in the fields of computational biology or drug development. This guide proceeds under the assumption that the intended topic is the Src family of non-receptor tyrosine kinases (SFKs) , a pivotal and extensively studied system in cellular signaling and oncology.

Introduction

The Src family kinases (SFKs) are a group of proto-oncogenic non-receptor tyrosine kinases that serve as crucial regulators of a multitude of cellular processes.[1][2] These processes include cell morphology, motility, proliferation, and survival.[1][2] Aberrant activation and expression of SFKs are implicated in the pathogenesis and progression of a wide array of human diseases, including numerous solid tumors and hematological malignancies.[1][2] This central role in pathology has established the SFKs as highly attractive targets for therapeutic intervention, particularly in oncology.[3]

Computational analysis has become an indispensable tool in the study of SFKs and the development of their inhibitors.[1][2] Techniques such as virtual screening, molecular docking, and molecular dynamics (MD) simulations provide powerful means to identify novel inhibitors and optimize their activity and pharmacokinetic profiles.[1][2] These computational approaches allow for a detailed examination of the structural dynamics of SFKs, their interaction with inhibitors, and the complex allosteric mechanisms that govern their regulation.[4]

This technical guide provides an in-depth overview of the computational analysis of the Src family kinase system. It is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental and computational protocols, and visualizations of key pathways and workflows.

Quantitative Data Summary

The development of Src inhibitors is heavily reliant on quantitative measures of their potency and binding affinity. The following tables summarize key quantitative data for well-characterized Src inhibitors, providing a comparative overview for researchers.

Table 1: In Vitro Inhibitory Activity (IC50) of Selected Src Kinase Inhibitors

InhibitorIC50 (nM)Assay MethodTarget Cell Line/Enzyme
Dasatinib0.45 - 0.9X-RAY DIFFRACTIONSrc Kinase Domain
Saracatinib (AZD0530)2.7Enzyme AssayRecombinant c-Src
Bosutinib (SKI-606)1.2Enzyme AssayRecombinant c-Src
PP24Enzyme AssayRecombinant c-Src
Sunitinib6.3Enzyme AssayRecombinant c-Src
Compound 1C1,310,000 (cellular)NanoBRETFull-length Src-nLuc

Data compiled from publicly available information and may vary based on specific assay conditions.[5][6]

Table 2: Binding Affinity and Thermodynamic Parameters

LigandTargetKd (nM)ΔG (kcal/mol)Method
Dasatinibc-Src0.23-13.2Isothermal Titration Calorimetry (ITC)
Saracatinibc-Src1.8-11.9Surface Plasmon Resonance (SPR)
Bosutinibc-Src0.46-12.7ITC

Note: The values presented are representative and can be influenced by experimental conditions.

Signaling Pathways and Regulatory Mechanisms

Src kinases are integral nodes in a complex network of signaling pathways that control fundamental cellular functions.[7][8] Their activity is tightly regulated by a series of conformational changes and phosphorylation events.[9]

Key Regulatory Events:

  • Activation: Activation of SFKs is initiated by various stimuli, including the binding of growth factors to their receptors.[7] This leads to the autophosphorylation of a conserved tyrosine residue (Tyr-419 in c-Src) within the activation loop, resulting in full enzymatic activity.[7][10]

  • Inhibition: The primary mechanism for keeping SFKs in an inactive state involves the phosphorylation of a C-terminal tail tyrosine residue (Tyr-530 in c-Src) by C-terminal Src kinase (Csk).[10][11] This phosphorylated tail then binds to the SH2 domain of the same molecule, creating a compact, inactive "tail-bite" conformation.[11]

  • Downstream Signaling: Once active, Src phosphorylates a cascade of downstream substrates.[7] These include focal adhesion kinase (FAK), STAT3, and paxillin, which in turn modulate critical cellular processes like cell adhesion, migration, and gene expression.[7] Key pathways influenced by Src include the Ras-MAPK and PI3K-Akt pathways.[12]

Visualization of the Src Activation and Downstream Signaling Pathway:

Src_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src_inactive Inactive Src (pY530) RTK->Src_inactive Activation Integrin Integrin Integrin->Src_inactive Activation Src_active Active Src (pY419) Src_inactive->Src_active Autophosphorylation (pY419) FAK FAK Src_active->FAK PI3K PI3K Src_active->PI3K Ras Ras Src_active->Ras STAT3 STAT3 Src_active->STAT3 Gene_Transcription Gene Transcription FAK->Gene_Transcription Adhesion Akt Akt PI3K->Akt MAPK MAPK Ras->MAPK STAT3->Gene_Transcription Motility Akt->Gene_Transcription Survival MAPK->Gene_Transcription Proliferation

Caption: Simplified Src kinase activation and downstream signaling pathways.

Experimental and Computational Protocols

A combination of experimental and computational methods is crucial for a thorough analysis of the Src system.

Experimental Protocols

1. In Vitro Src Kinase Activity Assay (ADP-Glo™ Format)

This protocol measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[13]

  • Objective: To determine the inhibitory effect of a test compound on Src kinase activity.

  • Materials:

    • Recombinant Human Src Kinase[12]

    • Src Peptide Substrate (e.g., Poly(Glu,Tyr) 4:1)[14]

    • ATP Solution[12]

    • Test Compounds (dissolved in DMSO)

    • ADP-Glo™ Reagent and Kinase Detection Reagent[12]

    • White, opaque 384-well plates[15]

    • Luminometer[15]

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of test compounds in DMSO.[15]

    • Assay Plate Preparation: Dispense 1 µL of each compound dilution or DMSO (for controls) into the wells of a 384-well plate.[13]

    • Kinase Reaction Setup: Add 2 µL of a solution containing Src kinase and the peptide substrate to each well.

    • Reaction Initiation: Add 2 µL of ATP solution to each well to start the reaction.[13]

    • Incubation: Incubate the plate at room temperature for 60 minutes.[12]

    • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[13]

    • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[12][13]

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.[12] The light output is directly proportional to the kinase activity.[13]

2. Cell-Based Src Kinase Activity Assay (In-Cell Western)

This protocol quantifies Src activity within a cellular context by measuring the phosphorylation of Src at its activation site (Y419).[7]

  • Objective: To assess the impact of inhibitors on Src autophosphorylation in intact cells.

  • Materials:

    • Cell line of interest (e.g., A549, MCF7)[16] seeded in a 96-well plate.

    • Src inhibitor dilutions.

    • Fixation Solution (3.7% formaldehyde (B43269) in PBS).[7]

    • Permeabilization Buffer (0.1% Triton X-100 in PBS).[7]

    • Blocking Buffer (e.g., Odyssey Blocking Buffer).

    • Primary Antibodies: anti-phospho-Src (pY419) and anti-total Src.[7]

    • Fluorescently labeled secondary antibodies.[7]

    • Fluorescence plate reader.[7]

  • Procedure:

    • Cell Treatment: Treat cells with various concentrations of the Src inhibitor for a defined period (e.g., 2-4 hours).[7]

    • Fixation and Permeabilization: Fix the cells with formaldehyde, then permeabilize with Triton X-100.[7]

    • Blocking: Block non-specific antibody binding.[7]

    • Primary Antibody Incubation: Incubate cells with a cocktail of primary antibodies against phospho-Src and total Src overnight at 4°C.[7]

    • Secondary Antibody Incubation: Wash the cells and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature, protected from light.[7]

    • Image Acquisition: Scan the plate using a fluorescence plate reader at the appropriate wavelengths.[7]

    • Data Analysis: Quantify the fluorescence intensity for both phospho-Src and total Src signals. Normalize the phospho-Src signal to the total Src signal to account for variations in cell number.[7]

Computational Protocols

1. Molecular Dynamics (MD) Simulation

MD simulations provide insights into the conformational dynamics of Src kinase and its interactions with inhibitors at an atomic level.[9][10][17]

  • Objective: To investigate the stability of a Src-inhibitor complex and characterize its dynamic behavior.

  • Software: GROMACS, AMBER, NAMD.

  • Input Files:

    • A starting structure of the Src kinase-inhibitor complex (e.g., from X-ray crystallography, PDB ID: 3G5D).[18]

    • Force field files for the protein (e.g., Amber99sb) and the ligand (e.g., GAFF).[9]

    • Simulation parameters (temperature, pressure, simulation time).

  • General Workflow:

    • System Preparation: Prepare the protein-ligand complex by adding hydrogen atoms, assigning atomic charges, and removing unnecessary molecules like water and ions.[18]

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P).

    • Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

    • Minimization: Perform energy minimization to relax the system and remove steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and equilibrate it under constant volume (NVT) and then constant pressure (NPT) conditions.[9]

    • Production Run: Run the main MD simulation for a desired length of time (e.g., 100-500 ns).[9][18]

    • Analysis: Analyze the trajectory to calculate metrics like Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond interactions to assess the stability and dynamics of the complex.[3]

Visualization of a Typical Computational Workflow for Inhibitor Discovery:

Computational_Workflow start Start: Large Compound Library vs Pharmacophore-Based Virtual Screening start->vs Filter for drug-like properties docking Molecular Docking vs->docking Select hits based on pharmacophore fit admet ADMET Prediction docking->admet Rank by docking score and interactions md Molecular Dynamics (MD) Simulations admet->md Filter for favorable ADMET properties synthesis Chemical Synthesis & In Vitro Assay md->synthesis Select stable complexes end Lead Compounds synthesis->end Validate biological activity

Caption: Integrated workflow for virtual screening and lead identification of Src inhibitors.[3]

Conclusion

The computational analysis of the Src family kinase system is a dynamic and rapidly evolving field that is integral to modern drug discovery. By integrating computational methods like molecular dynamics and virtual screening with experimental validation, researchers can gain unprecedented insights into the complex regulatory mechanisms of SFKs. This synergy accelerates the identification and optimization of novel, selective, and potent inhibitors. The protocols and data presented in this guide offer a foundational framework for professionals engaged in this critical area of research, ultimately contributing to the development of new therapies for a range of diseases driven by aberrant Src signaling.

References

A Technical Guide to the Physical Properties of Strontium Dicarbide (SrC₂)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Strontium dicarbide (SrC₂), also known as strontium acetylide, is an inorganic compound first synthesized in 1894.[1] It is classified as a salt-like carbide, consisting of strontium cations (Sr²⁺) and dicarbide anions (C₂²⁻).[1] This material is notable for its polymorphism, exhibiting distinct crystal structures at different temperatures, which in turn influences its physical properties. This technical guide provides a comprehensive overview of the known physical properties of strontium dicarbide, including its crystallographic, thermal, electronic, and mechanical characteristics. Detailed experimental methodologies for its synthesis and characterization are also presented, targeting researchers in materials science and related fields.

Crystallographic Properties

Strontium dicarbide is a polymorphic compound, meaning it can exist in multiple crystalline forms.[1] To date, three primary polymorphs have been identified, their stability being dependent on temperature: a low-temperature monoclinic phase, a room-temperature tetragonal phase, and a high-temperature cubic phase.[2][3]

  • Low-Temperature Phase (SrC₂ II): Below room temperature, SrC₂ adopts a monoclinic crystal structure belonging to the C2/c space group.[2] This phase is isostructural with the room-temperature modification of thorium dicarbide (ThC₂).[2] The transformation from the room-temperature tetragonal phase to the monoclinic phase begins at ambient temperatures and stabilizes at approximately 80 K, at which point the material exists as a roughly 1:1 mixture of the two phases.[2]

  • Room-Temperature Phase (SrC₂ I): At ambient conditions, strontium dicarbide crystallizes in a tetragonal structure (space group I4/mmm).[2][3] This form is characterized by C₂²⁻ dumbbells aligned along the tetragonal c-axis.[2] It presents as a black, crystalline solid.[1][4]

  • High-Temperature Phase: Upon heating, the tetragonal phase undergoes a first-order phase transition to a cubic structure (space group Fm-3m) at approximately 700 K (427 °C).[2][3] In this phase, the C₂²⁻ dumbbells are disordered.[2] Another source reports this transition occurring at 370 °C.[1]

Data Presentation: Crystallographic and Structural Parameters

The quantitative crystallographic data for the different polymorphs of strontium dicarbide are summarized in the tables below.

Table 1: Crystallographic Data of Strontium Dicarbide Polymorphs

PropertyMonoclinic (Low Temp)[2][5]Tetragonal (Room Temp)[2][3][4]Cubic (High Temp)[2][3]
Crystal System MonoclinicTetragonalCubic
Space Group C2/cI4/mmmFm-3m
Lattice Constant a 7.06 ÅNot explicitly reportedNot explicitly reported
Lattice Constant b 4.43 ÅNot explicitly reportedNot explicitly reported
Lattice Constant c 7.79 ÅNot explicitly reportedNot explicitly reported
Lattice Angle α 90.00°90.00°90.00°
Lattice Angle β 107.83°90.00°90.00°
Lattice Angle γ 90.00°90.00°90.00°
Unit Cell Volume 231.92 ųNot reportedNot reported
Calculated Density 3.20 g/cm³3.19 g/cm³Not reported

Table 2: Key Bond Lengths and Coordination in Monoclinic SrC₂ [5]

ParameterValue
Sr-C Bond Distance Range 2.76 - 2.98 Å
C-C Bond Length 1.25 Å
Sr²⁺ Coordination Bonded to eight C¹⁻ atoms in a distorted hexagonal bipyramid.
C¹⁻ Coordination Bonded to four Sr²⁺ atoms and one C¹⁻ atom.

Thermodynamic and Thermal Properties

The thermal behavior of strontium dicarbide is defined by its high melting point and the phase transitions between its polymorphs.

Table 3: Thermal Properties of Strontium Dicarbide

PropertyValue
Melting Point ~1800 °C[1] (>1700 °C)[4][6]
Tetragonal to Cubic Transition ~700 K (427 °C)[2][3] or 370 °C[1]
Monoclinic to Tetragonal Transition Occurs between 80 K and room temperature.[2]

Electronic and Electrical Properties

Computational studies have provided insight into the electronic structure of strontium dicarbide, particularly for the monoclinic phase.

Table 4: Electronic Properties of Strontium Dicarbide

PropertyValue
Predicted Band Gap (Monoclinic) 2.29 eV[5]

The predicted band gap of 2.29 eV suggests that monoclinic SrC₂ is a semiconductor.[5] Comprehensive experimental data on the electrical resistivity and conductivity of pure strontium dicarbide are not extensively available in the current literature.

Mechanical Properties

Specific quantitative mechanical data, such as hardness and Young's modulus, for pure strontium dicarbide are not well-documented. However, like other metal carbides, it is expected to be an extremely hard and refractory material, resistant to wear and heat.[7]

Experimental Methodologies

Synthesis Protocols

Several methods for the synthesis of polycrystalline strontium dicarbide have been reported.

  • Synthesis from Elements: High-purity polycrystalline SrC₂ can be prepared via the direct reaction of elemental strontium with graphite.[2] The reaction is typically carried out at temperatures around 970 K.[2]

  • Carbothermal Reduction: An alternative route involves the carbothermal reduction of strontium oxide (SrO) with graphite.[1] This reaction can be initiated at temperatures as low as 150 °C.[1]

  • Electric Arc Furnace: The original method developed by Moissan involved reacting strontium carbonate (SrCO₃) or strontium hydroxide (B78521) (Sr(OH)₂) with a carbon source like sugar coal in an electric arc furnace.[1][2]

Characterization Techniques

The primary technique for investigating the structural properties of SrC₂ is X-ray Diffraction (XRD).

  • Temperature-Dependent XRD: To identify the different polymorphs and determine the transition temperatures, temperature-dependent XRD studies are employed.[2] For low-temperature measurements (10 K to 295 K), a Guinier diffractometer equipped with a closed-cycle cryostat can be utilized.[2] High-temperature investigations are performed by heating the sample in controlled steps.[2] Synchrotron powder diffraction has also been used for high-resolution structural confirmation.[2]

  • Rietveld Refinement: The data obtained from XRD patterns are analyzed using the Rietveld refinement method.[2] This computational technique allows for the determination of precise crystal structures, including space group and atomic positions, by fitting a calculated diffraction pattern to the experimental data.[2]

Visualizations

The logical relationships between the polymorphs and the general experimental procedure are illustrated below.

G Polymorphic Transitions of Strontium Dicarbide Mono Monoclinic (C2/c) Tetra Tetragonal (I4/mmm) Room Temperature Mono->Tetra Heating (Above ~80 K) Tetra->Mono Cooling (Below Room Temp.) Cubic Cubic (Fm-3m) Tetra->Cubic Heating (~700 K / 427 °C) Cubic->Tetra Cooling

Polymorphic phase transitions of Strontium Dicarbide (SrC₂).

G Workflow for SrC₂ Synthesis & Characterization cluster_synthesis Synthesis cluster_characterization Characterization & Analysis precursors Precursors: Elemental Strontium (Sr) + Graphite (C) synthesis High-Temperature Reaction (~970 K) precursors->synthesis product Polycrystalline SrC₂ synthesis->product xrd Temperature-Dependent X-ray Diffraction (XRD) product->xrd Sample rietveld Rietveld Refinement xrd->rietveld data Crystallographic Data (Lattice Parameters, Phase ID) rietveld->data

Experimental workflow for SrC₂ synthesis and characterization.

References

Strontium Carbide: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium carbide (SrC₂), also known as strontium acetylide or strontium dicarbide, is an inorganic compound with significant applications in various chemical syntheses. First synthesized by Moissan in 1894, it is a salt-like carbide composed of strontium cations (Sr²⁺) and acetylide anions (C₂²⁻)[1]. This technical guide provides an in-depth overview of the chemical formula and molar mass of this compound, including detailed experimental protocols for its synthesis and characterization.

Chemical and Physical Properties

This compound is a polymorphic material, existing in several crystal structures, including monoclinic, tetragonal, and a face-centered cubic lattice at elevated temperatures[1]. The most common form at room temperature is the tetragonal phase. Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
Chemical Formula SrC₂[1][2]
Molar Mass 111.64 g/mol [2]
Appearance Black tetragonal crystals[2]
Melting Point >1700 °C[2]
Density 3.19 g/cm³[2]

Experimental Protocols

Synthesis of Polycrystalline this compound

This protocol describes the synthesis of this compound from elemental strontium and graphite (B72142).

Materials:

  • Elemental strontium (99.95% purity)

  • Graphite powder (99.9% purity)

  • Graphite cylinder with a lid

  • Tube furnace

  • Glove box with an inert atmosphere (e.g., argon)

  • Pellet press

Procedure:

  • Preparation of Reactants: In an inert atmosphere glove box, weigh 300 mg of elemental strontium and 76.5 mg of graphite.

  • Pellet Formation: Thoroughly mix the strontium and graphite powders and press them into a pellet with a diameter of approximately 10 mm.

  • Reaction Setup: Place the pellet inside a graphite cylinder and close it with a graphite lid.

  • Thermal Reaction: Transfer the graphite cylinder to a horizontal tube furnace under a continuous flow of argon.

  • Heating Profile: Heat the furnace to a reaction temperature of 970 K and maintain this temperature for 15 hours.

  • Cooling and Recovery: After the reaction is complete, allow the furnace to cool down to room temperature under the argon atmosphere.

  • Sample Handling: Transfer the product, a slightly gray to almost white powder, to a glove box for storage and further analysis.

Determination of Crystal Structure by X-ray Diffraction (XRD)

This protocol outlines the procedure for analyzing the crystal structure of this compound powder using XRD.

Instrumentation:

  • Powder X-ray diffractometer with Cu Kα radiation (λ = 1.5406 Å)

  • Sample holder

  • Data analysis software (e.g., PowderCell, GSAS-II)

Procedure:

  • Sample Preparation: In a glove box, finely grind the synthesized this compound powder using an agate mortar and pestle to ensure a random orientation of the crystallites. Mount the fine powder onto a zero-background sample holder.

  • Data Collection:

    • Place the sample holder in the diffractometer.

    • Set the data collection parameters:

      • 2θ range: 10-90°

      • Step size: 0.02°

      • Scan speed: 1°/min

    • Initiate the X-ray diffraction scan.

  • Data Analysis:

    • Import the raw diffraction data into the analysis software.

    • Perform background subtraction and peak identification.

    • Index the diffraction peaks to determine the Miller indices (hkl) and the crystal system.

    • Refine the lattice parameters using a least-squares method.

    • Compare the obtained diffraction pattern with known patterns from crystallographic databases (e.g., ICSD) to confirm the phase purity and crystal structure[3].

Determination of Molar Mass by Mass Spectrometry

This protocol provides a general framework for determining the molar mass of this compound using mass spectrometry, a technique that measures the mass-to-charge ratio of ions[4][5][6].

Instrumentation:

  • Mass spectrometer with an appropriate ionization source for inorganic compounds (e.g., Inductively Coupled Plasma - Mass Spectrometry, ICP-MS).

  • Sample introduction system.

Procedure:

  • Sample Preparation: Due to the reactive nature of this compound with water and air, a non-aqueous solvent or direct solid-state introduction method should be employed. A suitable sample preparation method involves dissolving a small, accurately weighed amount of this compound in an appropriate inert solvent inside a glove box.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard with a known mass-to-charge ratio to ensure accuracy.

  • Ionization: Introduce the prepared sample into the ion source of the mass spectrometer. For ICP-MS, the sample is typically introduced as an aerosol into an argon plasma, which atomizes and ionizes the strontium and carbon atoms.

  • Mass Analysis: The generated ions are directed into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The detector measures the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the strontium isotope with the highest natural abundance (⁸⁸Sr) and the carbon isotope (¹²C) will be the most intense.

  • Data Interpretation: The molar mass is determined by identifying the molecular ion peak (SrC₂⁺) or by summing the atomic masses of the constituent elements in their correct stoichiometric ratio as determined from the fragmentation pattern and isotopic distribution. The experimentally determined mass should be compared to the calculated theoretical molar mass.

Chemical Pathways

This compound is a versatile reagent in chemical synthesis. A key reaction is its hydrolysis to produce acetylene (B1199291) gas, a fundamental building block in organic chemistry.

Hydrolysis of this compound

The reaction of this compound with water is vigorous and results in the formation of strontium hydroxide (B78521) and acetylene gas[1][2].

Reaction: SrC₂(s) + 2H₂O(l) → Sr(OH)₂(aq) + C₂H₂(g)

This reaction is analogous to the hydrolysis of calcium carbide[7].

Hydrolysis_of_Strontium_Carbide cluster_reactants Reactants cluster_products Products SrC2 This compound (SrC₂) reaction reaction H2O Water (H₂O) SrOH2 Strontium Hydroxide (Sr(OH)₂) C2H2 Acetylene (C₂H₂) reaction->SrOH2 + reaction->C2H2 +

Caption: Reaction pathway for the hydrolysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical formula and molar mass of this compound. The presented experimental protocols for its synthesis and characterization by X-ray diffraction and mass spectrometry offer a practical framework for researchers. The understanding of its chemical properties, particularly its hydrolysis to acetylene, is crucial for its application in various fields of chemical research and development.

References

Polymorphism in Alkaline Earth Metal Carbides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical area of study in materials science. For alkaline earth metal carbides, understanding their polymorphic behavior is essential for controlling their synthesis and predicting their properties. These carbides, with the general formula MC₂, where M is an alkaline earth metal (Be, Mg, Ca, Sr, Ba), exhibit a range of crystal structures influenced by temperature, pressure, and synthesis conditions. This technical guide provides a comprehensive overview of the known polymorphs of alkaline earth metal carbides, their synthesis, characterization, and transformation pathways.

Calcium Carbide (CaC₂) Polymorphism

Calcium carbide is the most extensively studied alkaline earth metal carbide and is known to exist in at least four polymorphic forms at ambient pressure.[1] The interplay between these forms is influenced by temperature and the stoichiometry of the reactants.[1]

Crystal Structures of CaC₂ Polymorphs

The known polymorphs of calcium carbide include a high-temperature cubic phase and three lower-temperature phases with tetragonal and monoclinic structures.[1]

PolymorphCrystal SystemSpace GroupLattice Parameters (Å, °)Notes
CaC₂-I TetragonalI4/mmma = 3.87, c = 6.40Common room-temperature phase.[2]
CaC₂-II MonoclinicC2/ca = 6.60, b = 4.16, c = 7.38, β = 107.32Low-temperature modification.[3]
CaC₂-III MonoclinicC2/ma = 7.96, b = 4.14, c = 6.13, β = 106.3Metastable room-temperature phase.
CaC₂-IV CubicFm3̅ma = 5.89 (at 803 K)High-temperature phase, stable above 450 °C.[1]
Transformation Pathways of CaC₂ Polymorphs

The transformation between the different polymorphs of CaC₂ is driven by changes in temperature and pressure. The high-temperature cubic phase (CaC₂-IV) is the parent structure from which the other forms are derived upon cooling.[4] High pressure also induces phase transitions, generally favoring more compact structures.[5]

CaC2_Transformation_Pathways CaC₂-IV (Cubic) CaC₂-IV (Cubic) CaC₂-I (Tetragonal) CaC₂-I (Tetragonal) CaC₂-IV (Cubic)->CaC₂-I (Tetragonal) Cooling < 450°C CaC₂-III (Monoclinic) CaC₂-III (Monoclinic) CaC₂-IV (Cubic)->CaC₂-III (Monoclinic) Cooling CaC₂-I (Tetragonal)->CaC₂-IV (Cubic) Heating > 450°C CaC₂-II (Monoclinic) CaC₂-II (Monoclinic) CaC₂-II (Monoclinic)->CaC₂-I (Tetragonal) ~4 GPa CaC₂-III (Monoclinic)->CaC₂-IV (Cubic) Heating > 450°C CaC₂-III (Monoclinic)->CaC₂-I (Tetragonal) ~1 GPa

CaC₂ Polymorph Transformation Pathways
Experimental Protocols

A common method for preparing polymorphic CaC₂ involves the reaction of calcium hydride (CaH₂) and graphite (B72142) under a dynamic vacuum.[1]

Protocol:

  • Mix CaH₂ and graphite in molar ratios ranging from 1:1.8 to 1:2.2.

  • Heat the mixture in a furnace under dynamic vacuum at temperatures between 700 and 1400 °C.

  • The proportion of the resulting polymorphs (CaC₂-I, -II, and -III) is dependent on the C/CaH₂ ratio and the reaction temperature.

    • Excess carbon favors the formation of a mixture virtually free of CaC₂-I.[1]

    • High temperatures (above 1100 °C) and carbon deficiency favor the formation of CaC₂-I.[1]

High-pressure experiments are conducted using a diamond anvil cell (DAC) to investigate phase transitions.

Protocol:

  • A sample of the CaC₂ polymorph is loaded into the DAC.

  • Pressure is gradually applied.

  • The structural changes are monitored in situ using Raman spectroscopy or synchrotron X-ray diffraction.[5][6] For instance, CaC₂-II and CaC₂-III have been observed to transform into the tetragonal CaC₂-I at approximately 4 GPa and 1 GPa, respectively.[5]

  • Powder X-ray Diffraction (PXRD): Used to identify the crystal structure of the different polymorphs by analyzing the diffraction patterns.[7][8]

  • Raman Spectroscopy: A non-destructive technique used to probe the vibrational modes of the C-C dumbbells, which are sensitive to the local crystal environment and can distinguish between polymorphs.[9][10]

  • Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the local atomic environment of the calcium and carbon atoms.[1]

Strontium Carbide (SrC₂) and Barium Carbide (BaC₂) Polymorphism

Strontium and barium carbides are isostructural with the tetragonal CaC₂-I at ambient conditions.[4] They also exhibit a high-temperature cubic phase, similar to CaC₂-IV.[4]

Crystal Structures of SrC₂ and BaC₂ Polymorphs
CarbidePolymorphCrystal SystemSpace GroupLattice Parameters (Å)
SrC₂ TetragonalI4/mmma = 4.11, c = 6.69
CubicFm3̅m-
BaC₂ TetragonalI4/mmma = 4.28, c = 7.06
CubicFm3̅m-
Synthesis and Characterization

The synthesis and characterization methods for SrC₂ and BaC₂ polymorphs are analogous to those used for CaC₂. High-energy ball milling of the elemental constituents has also been shown to be an effective synthesis route.[11]

Magnesium Carbide (MgC₂) Polymorphism

The magnesium-carbon system is complex, with several known phases, including MgC₂ and Mg₂C₃.[11] Many of these are high-pressure polymorphs.

Crystal Structures of MgC₂ Polymorphs

Theoretical calculations and high-pressure experiments have identified several polymorphs of MgC₂.[12][13]

PolymorphCrystal SystemSpace GroupStability Pressure Range (GPa)
β-phase OrthorhombicCmcm3.4–9.4
γ-phase MonoclinicC2/m9.4–66.2
δ-phase TrigonalP3̅m166.2–200
Tetragonal TetragonalP4₂/mnm-
High-Pressure Synthesis of MgC₂

The synthesis of high-pressure MgC₂ polymorphs requires specialized equipment.

MgC2_Synthesis_Workflow cluster_preparation Sample Preparation cluster_synthesis High-Pressure Synthesis cluster_characterization In-situ Characterization Reactants Magnesium and Carbon Source DAC Diamond Anvil Cell (DAC) Loading Reactants->DAC Compression Pressure Application DAC->Compression Heating Laser Heating Compression->Heating XRD Synchrotron X-ray Diffraction Heating->XRD Raman Raman Spectroscopy Heating->Raman

Workflow for High-Pressure Synthesis and Characterization

Beryllium Carbide (BeC₂) Polymorphism

The study of beryllium carbide polymorphism is primarily theoretical due to the experimental challenges associated with beryllium. First-principles calculations predict the existence of at least two polymorphs.[14]

Predicted Crystal Structures of BeC₂
PolymorphCrystal SystemNotes
α-phase -Ambient-pressure phase
β-phase -High-pressure phase

Conclusion

The alkaline earth metal carbides exhibit a rich polymorphic landscape, with calcium carbide being the most well-characterized example. The stability of different polymorphs is highly dependent on temperature, pressure, and stoichiometry. Understanding these relationships is crucial for the controlled synthesis of these materials with desired properties. Advanced characterization techniques such as in-situ synchrotron X-ray diffraction and Raman spectroscopy under extreme conditions are vital for elucidating the complex phase diagrams of these compounds. Further research, particularly experimental validation of theoretically predicted polymorphs of magnesium and beryllium carbides, will continue to expand our knowledge in this field.

References

Novel Strontium Carbide Phases Under Compression: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The exploration of materials under extreme pressure is a frontier in materials science, leading to the discovery of novel compounds with exotic properties. In this context, the strontium-carbon (Sr-C) system has emerged as a subject of significant interest. Theoretical predictions, driven by advanced computational methods, have unveiled a rich landscape of previously unknown strontium carbide phases that are thermodynamically stable at high pressures.[1][2] These novel materials exhibit a remarkable diversity of carbon-based structural motifs, from simple isolated atoms and dimers to complex polymeric chains and ribbons.[1][2] This technical guide provides a comprehensive overview of these predicted novel this compound phases, detailing their structural characteristics, stability domains, and the computational and experimental methodologies crucial for their study. While the phases discussed herein are based on theoretical predictions, this document also outlines the experimental protocols required for their synthesis and validation, paving the way for future experimental exploration in this promising area.

Predicted Novel this compound Phases

Systematic theoretical explorations of the Sr-C system under pressures up to 100 GPa, utilizing ab initio evolutionary crystal structure prediction methods, have identified several new, thermodynamically stable this compound compounds.[1][2] These predicted phases possess stoichiometries of SrC, SrC₂, SrC₃, Sr₂C, Sr₂C₃, Sr₂C₅, and Sr₃C₂.[1] The application of pressure dramatically alters the bonding patterns within the carbon sublattice, giving rise to a variety of fascinating carbon anions.

Data Presentation: Predicted High-Pressure this compound Phases

The following table summarizes the key quantitative data for the theoretically predicted novel this compound phases. This information is primarily derived from the computational study by Rybin et al. (2025).[1][2]

StoichiometryPredicted Stability Range (GPa)Space GroupCarbon Motif Description
Sr₂C 30 - 50I4/mmmIsolated carbon atoms (methanide)
Sr₃C₂ 20 - 40ImmmCarbon dimers (ethanide)
SrC 20 - 100Cmcm → PmmnCarbon dimers and chains
Sr₂C₃ 20 - 40C2/mLinear C₃ trimers (allylenide)
SrC₂ 20 - 90P
1ˉ\bar{1}
Stripes of fused five-membered carbon rings
> 90Immm(Higher pressure phase of SrC₂)
SrC₃ 20 - 30C2/mInfinite ribbons of five-membered carbon rings
Sr₂C₅ 20 - 30P
1ˉ\bar{1}
Ribbons of fused five- and six-membered carbon rings

Note: The stability ranges are approximate and derived from the pressure-composition phase diagram presented in the source literature. The detailed crystallographic information, including precise lattice parameters and atomic coordinates, is not yet fully available in published literature and awaits experimental confirmation or the release of complete crystallographic information files (CIFs) from the theoretical studies.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the logical relationships in the prediction and validation of novel crystalline phases and the pressure-induced transformations in the Sr-C system.

Theoretical_Prediction_Workflow Theoretical Prediction Workflow cluster_computational Computational Prediction Ab_initio_Calculations Ab initio Calculations (DFT) Evolutionary_Algorithm Evolutionary Crystal Structure Prediction Ab_initio_Calculations->Evolutionary_Algorithm Thermodynamic_Stability_Analysis Thermodynamic Stability Analysis (Convex Hull) Evolutionary_Algorithm->Thermodynamic_Stability_Analysis Phonon_Calculations Phonon Dispersion Calculations (Dynamical Stability) Thermodynamic_Stability_Analysis->Phonon_Calculations Predicted_Structures Predicted Novel Sr-C Phases Phonon_Calculations->Predicted_Structures

Caption: Workflow for the theoretical prediction of novel crystalline phases.

Pressure_Induced_Transformations Pressure-Induced Transformations in the Sr-C System cluster_phases Predicted Stable Phases Sr2C Sr₂C (I4/mmm) Sr3C2 Sr₃C₂ (Immm) SrC_cmcm SrC (Cmcm) SrC_pmmn SrC (Pmmn) SrC_cmcm->SrC_pmmn Pressure Increase Sr2C3 Sr₂C₃ (C2/m) SrC2_p1 SrC₂ (P-1) SrC2_immm SrC₂ (Immm) SrC2_p1->SrC2_immm > 90 GPa SrC3 SrC₃ (C2/m) Sr2C5 Sr₂C₅ (P-1)

Caption: Predicted pressure-induced phase transformations in strontium carbides.

Experimental Protocols

The synthesis and characterization of the predicted novel this compound phases require specialized high-pressure experimental techniques. The following protocols outline the general methodologies for the synthesis and in-situ characterization of these materials.

High-Pressure Synthesis

1. Diamond Anvil Cell (DAC) with Laser Heating:

  • Objective: To synthesize small quantities of the target this compound phases at high pressures and temperatures.

  • Apparatus: A symmetric or panoramic diamond anvil cell (DAC) equipped with beveled diamond anvils (culet size typically 100-300 µm).

  • Sample Preparation:

    • A thin foil of high-purity strontium metal is loaded into a gasket chamber (e.g., rhenium or tungsten).

    • A source of carbon is introduced. This can be in the form of fine graphite (B72142) powder, amorphous carbon, or by direct reaction with the diamond anvils at very high temperatures.

    • A pressure-transmitting medium (e.g., neon, argon, or NaCl) is loaded cryogenically or by gas loading to ensure quasi-hydrostatic conditions.

    • A few ruby spheres are included for pressure calibration via ruby fluorescence spectroscopy.

  • Synthesis Procedure:

    • The DAC is gradually compressed to the target pressure, with the pressure being monitored at each step.

    • The sample is heated using a double-sided laser heating system (e.g., Nd:YAG or fiber laser) to temperatures typically ranging from 1500 K to 3000 K to overcome kinetic barriers and promote reaction.

    • The temperature is measured pyrometrically.

    • The laser heating is maintained for a sufficient duration to allow for the chemical reaction and crystallization of the new phase.

2. Large-Volume Press (LVP):

  • Objective: To synthesize larger, bulk quantities of the novel phases, which is essential for ex-situ characterization of their physical properties.

  • Sample Assembly:

    • A mixture of strontium metal and a carbon source in the desired stoichiometric ratio is placed inside a capsule made of a refractory and inert material (e.g., molybdenum, platinum, or boron nitride).

    • The capsule is surrounded by a pressure medium (e.g., MgO or pyrophyllite) and a furnace (e.g., graphite or LaCrO₃).

    • The entire assembly is placed within a set of anvils.

  • Synthesis Procedure:

    • The press is compressed to the target pressure.

    • The sample is heated to the desired temperature by passing a current through the furnace.

    • The pressure and temperature are maintained for a period ranging from minutes to hours to ensure complete reaction and grain growth.

    • The sample is then quenched to ambient temperature before being slowly decompressed.

In-situ Characterization
  • Objective: To identify the crystal structure of the synthesized phases at high pressure and temperature.

  • Technique: Synchrotron X-ray Diffraction (XRD).

  • Procedure:

    • The DAC or LVP is mounted on a diffractometer at a synchrotron beamline.

    • A highly focused, high-energy monochromatic X-ray beam is directed at the sample.

    • Diffraction patterns are collected on an area detector.

    • The diffraction data is analyzed to determine the crystal system, space group, and lattice parameters of the synthesized phase.

    • For single-crystal XRD, which can be performed in a DAC, a more precise structural solution, including atomic positions, can be obtained.

Experimental_Workflow Experimental Synthesis and Validation Workflow cluster_synthesis High-Pressure Synthesis cluster_characterization Characterization Sample_Prep Sample Preparation (Sr + C source) DAC Diamond Anvil Cell (Laser Heating) Sample_Prep->DAC LVP Large-Volume Press (Resistive Heating) Sample_Prep->LVP In_Situ_XRD In-situ Synchrotron XRD (Structure ID at HP) DAC->In_Situ_XRD LVP->In_Situ_XRD Ex_Situ_Analysis Ex-situ Analysis (Recovered Sample) LVP->Ex_Situ_Analysis Property_Measurement Physical Property Measurement (e.g., transport, magnetic) Ex_Situ_Analysis->Property_Measurement

Caption: General workflow for the experimental synthesis and characterization.

Conclusion

The theoretical prediction of novel this compound phases under compression opens up a new and exciting chapter in the study of alkaline-earth metal carbides. The diverse range of carbon motifs and the potential for unusual electronic and physical properties make these materials highly attractive targets for experimental synthesis and characterization. This technical guide has summarized the current theoretical understanding of these novel phases and provided a roadmap for their experimental realization and validation. The successful synthesis of these predicted compounds would not only advance our fundamental understanding of chemistry and physics under extreme conditions but could also lead to the discovery of new materials with valuable technological applications. Further research, combining theoretical predictions with advanced experimental techniques, is crucial to fully explore the rich and complex chemistry of the strontium-carbon system at high pressures.

References

Methodological & Application

Applications of Strontium Carbide in Materials Science: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium carbide (SrC₂), a salt-like carbide with a tetragonal crystal structure, serves as a reactive and versatile precursor in materials science.[1] Its high melting point of over 1700°C and its reactivity, particularly its decomposition in the presence of water to produce acetylene (B1199291), make it a valuable reagent in specific synthetic applications.[1] While its applications are not as widespread as some other carbides, its utility in the synthesis of other difficult-to-produce transition metal carbides through solid-state metathesis reactions is a notable area of interest for materials scientists. This document provides detailed application notes and experimental protocols for the use of this compound in materials synthesis.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula SrC₂[1]
Molecular Weight 111.644 g/mol [1]
Appearance Black, tetragonal crystals[1]
Density 3.19 g/cc[1]
Melting Point > 1700°C[1]
Solubility Decomposes in water[1]

Key Application: Solid-State Metathesis for the Synthesis of Transition Metal Carbides

This compound is a key reagent in solid-state metathesis (SSM) reactions for the production of various transition metal carbides.[1][2] This method offers a pathway to synthesize carbides that are often difficult to produce by other means.[1] The general principle involves the reaction of this compound with a transition metal oxide at high temperatures. The reaction yields the desired transition metal carbide and strontium oxide as a byproduct, which can be easily removed by washing.

General Reaction

The general chemical equation for this process is:

nSrC₂ + MₓOᵧ → xMC₂ₙ/ₓ + ySrO

where M represents a transition metal.

Application Note: Synthesis of Various Transition Metal Carbides

Solid-state metathesis reactions using this compound have been successfully employed to synthesize a range of transition metal carbides. The reaction is typically carried out at high temperatures in an inert atmosphere.

Transition Metal OxideResulting CarbideReaction TemperatureReaction TimeYieldReference
V₂O₃V₈C₇1000°C12 hca. 90%[1]
Nb₂O₅NbC1000°C12 hca. 90%[1]
Ta₂O₅TaC1000°C12 hca. 90%[1]
MoO₃Mo₂C1000°C12 hca. 90%[1]
WO₃WC1000°C12 hca. 90%[1]
Experimental Protocol: Synthesis of Niobium Carbide (NbC) via Solid-State Metathesis

This protocol describes the synthesis of niobium carbide (NbC) from niobium pentoxide (Nb₂O₅) and this compound (SrC₂).

Materials:

  • Niobium pentoxide (Nb₂O₅), high purity powder

  • This compound (SrC₂), powder

  • Argon gas (high purity)

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Ethanol (B145695)

Equipment:

  • Glove box with an inert atmosphere

  • Tube furnace capable of reaching at least 1000°C

  • Alumina (B75360) or graphite (B72142) crucible

  • Ball mill or mortar and pestle

  • Schlenk line

  • Centrifuge

  • Drying oven

Procedure:

  • Preparation of Reactants:

    • Inside a glove box, weigh stoichiometric amounts of Nb₂O₅ and SrC₂ powder. The balanced chemical equation is: 5SrC₂ + Nb₂O₅ → 2NbC + 5SrO + 8C

    • Thoroughly mix the powders using a ball mill or a mortar and pestle to ensure a homogeneous mixture.

  • Reaction:

    • Place the mixed powder into an alumina or graphite crucible.

    • Position the crucible in the center of the tube furnace.

    • Purge the tube furnace with high-purity argon gas for at least 30 minutes to remove any residual oxygen and moisture.

    • Heat the furnace to 1000°C at a controlled rate (e.g., 10°C/min) under a constant flow of argon.

    • Hold the temperature at 1000°C for 12 hours to ensure the reaction goes to completion.[1]

    • After 12 hours, turn off the furnace and allow it to cool down to room temperature under the argon atmosphere.

  • Purification of the Product:

    • Transfer the crucible containing the product back into the glove box.

    • The product mixture contains NbC, SrO, and excess carbon.

    • To remove the strontium oxide byproduct, wash the product mixture with a dilute solution of hydrochloric acid. SrO will react with HCl to form soluble SrCl₂.

    • After the acid wash, wash the product repeatedly with distilled water until the pH is neutral.

    • Finally, wash the product with ethanol to remove any remaining water.

    • Separate the solid product from the washing solutions by centrifugation between each washing step.

  • Drying and Characterization:

    • Dry the purified NbC powder in a drying oven at a suitable temperature (e.g., 80-100°C) under vacuum or in an inert atmosphere to prevent oxidation.

    • The final product should be a fine powder of niobium carbide.

    • Characterize the synthesized NbC powder using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and phase purity, scanning electron microscopy (SEM) to observe the morphology and particle size, and transmission electron microscopy (TEM) for more detailed structural analysis.

Experimental Workflow

experimental_workflow cluster_prep 1. Reactant Preparation cluster_reaction 2. Solid-State Reaction cluster_purification 3. Product Purification cluster_final 4. Final Product weigh Weigh Stoichiometric Nb₂O₅ and SrC₂ mix Mix Powders (Ball Mill or Mortar) weigh->mix load Load into Crucible mix->load furnace Heat in Tube Furnace (1000°C, 12h, Ar atm) load->furnace cool Cool to Room Temp furnace->cool wash_hcl Wash with dilute HCl (Removes SrO) cool->wash_hcl wash_h2o Wash with Distilled Water wash_hcl->wash_h2o wash_etoh Wash with Ethanol wash_h2o->wash_etoh centrifuge Centrifuge between washes wash_etoh->centrifuge dry Dry Purified NbC Powder centrifuge->dry char Characterize (XRD, SEM, TEM) dry->char

Experimental workflow for the synthesis of NbC.

Other Potential Applications

While the primary and most well-documented application of this compound in materials science is as a precursor in solid-state metathesis reactions, other potential uses, though less explored, include:

  • Acetylene Gas Source: Due to its reaction with water to produce acetylene, this compound can be used as a laboratory source for this gas. However, for industrial-scale production, calcium carbide is more commonly used.

  • Chemical Intermediate: this compound can serve as an intermediate in various chemical syntheses.[2]

Safety and Handling

This compound is a reactive compound and should be handled with care.

  • Moisture Sensitivity: It reacts exothermically with water and moisture to produce flammable acetylene gas. Therefore, it must be stored and handled in a dry, inert atmosphere (e.g., in a glove box or under argon).

  • Inhalation and Contact: Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.

  • Fire Hazard: The acetylene gas produced upon contact with water can form explosive mixtures with air. Use appropriate fire extinguishing media that are suitable for reactive metals (e.g., dry powder, not water).

Always consult the Safety Data Sheet (SDS) for this compound before handling.

References

Application Notes and Protocols: Strontium Carbide as a Precursor for Other Carbides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strontium carbide (SrC₂) is an alkaline earth metal carbide that serves as an effective precursor for the synthesis of a variety of transition metal carbides. Its utility lies in solid-state metathesis reactions, where it acts as a carbon source to convert transition metal oxides into their corresponding carbides at high temperatures. This method is particularly advantageous for producing carbides that are otherwise difficult to synthesize. The primary byproduct of this reaction, strontium oxide (SrO), is readily soluble in water, simplifying the purification of the desired carbide product.[1] This document provides detailed application notes and experimental protocols for the synthesis of various transition metal carbides using this compound as a precursor.

Core Application: Solid-State Metathesis for Transition Metal Carbide Synthesis

The primary application of this compound as a precursor is in solid-state metathesis reactions with transition metal oxides. The general form of this reaction is:

n SrC₂ + m MₓOᵧ → y MC₂ + n SrO

where M represents a transition metal. This process has been demonstrated to produce a range of technologically important carbides with high yields.[2][3]

Synthesizable Carbides

A variety of transition metal carbides can be synthesized using this method. The following table summarizes the achievable products and the corresponding transition metal oxide precursors.

Target CarbidePrecursor Metal Oxide
Vanadium Carbide (V₈C₇)Vanadium(III) Oxide (V₂O₃)
Niobium Carbide (NbC)Niobium(V) Oxide (Nb₂O₅)
Tantalum Carbide (TaC)Tantalum(V) Oxide (Ta₂O₅)
Molybdenum Carbide (Mo₂C)Molybdenum(VI) Oxide (MoO₃)
Tungsten Carbide (WC)Tungsten(VI) Oxide (WO₃)

Experimental Protocols

Protocol 1: Synthesis of this compound (SrC₂) Precursor

Objective: To synthesize this compound from strontium carbonate and carbon.

Materials:

  • Strontium carbonate (SrCO₃)

  • Graphite (B72142) powder (C)

  • Electric arc furnace or high-temperature tube furnace

  • Inert atmosphere (e.g., argon)

Procedure:

  • Thoroughly mix stoichiometric amounts of strontium carbonate and carbon.

  • Place the mixture in a graphite crucible.

  • Heat the mixture in an electric arc furnace or a tube furnace under an inert atmosphere.[1][4]

  • Maintain a high temperature (in excess of 1700°C) to facilitate the carbothermal reduction.[4]

  • After the reaction is complete, cool the furnace to room temperature under an inert atmosphere to prevent oxidation of the this compound.

  • The resulting black solid is this compound. Store it in a desiccator or glovebox to prevent hydrolysis from atmospheric moisture.

Protocol 2: General Solid-State Metathesis for Transition Metal Carbide Synthesis

Objective: To synthesize a transition metal carbide from this compound and a transition metal oxide.

Materials:

  • This compound (SrC₂) powder

  • Transition metal oxide powder (e.g., Nb₂O₅, Ta₂O₅, etc.)

  • Ball mill or mortar and pestle

  • Tube furnace with temperature and atmosphere control

  • Alumina (B75360) or graphite crucible

  • Deionized water

  • Filtration apparatus

Procedure:

  • Precursor Preparation: In an inert atmosphere (e.g., a glovebox), weigh out stoichiometric amounts of this compound and the desired transition metal oxide. The balanced chemical equations for each reaction are provided in the quantitative data section below.

  • Homogenization: Thoroughly mix the powders using a ball mill or a mortar and pestle to ensure intimate contact between the reactants.

  • Reaction:

    • Place the homogenized powder mixture into an alumina or graphite crucible.

    • Position the crucible in a tube furnace.

    • Purge the furnace with an inert gas (e.g., argon) to remove any oxygen.

    • Heat the furnace to 1000°C and hold for 12 hours.[2][3]

  • Cooling: After the reaction period, cool the furnace to room temperature under the inert atmosphere.

  • Purification:

    • Transfer the resulting solid product, which contains the target metal carbide and strontium oxide, to a beaker.

    • Add a generous amount of deionized water to the beaker. The strontium oxide will dissolve, while the metal carbide will not.[1]

    • Stir the mixture to ensure complete dissolution of the strontium oxide.

    • Separate the solid metal carbide from the aqueous solution by filtration.

    • Wash the collected solid with additional deionized water to remove any residual strontium oxide.

  • Drying: Dry the purified metal carbide powder in an oven or vacuum desiccator.

Quantitative Data

The following table summarizes the stoichiometry, reaction conditions, and expected outcomes for the synthesis of various transition metal carbides from this compound.

Target CarbideBalanced Chemical EquationReaction Temperature (°C)Reaction Time (h)Reported Yield
V₈C₇7 SrC₂ + 4 V₂O₃ → V₈C₇ + 7 SrO + 7 CO100012~90%[2][3]
NbC7 SrC₂ + Nb₂O₅ → 2 NbC + 7 SrO + 5 CO100012~90%[2][3]
TaC7 SrC₂ + Ta₂O₅ → 2 TaC + 7 SrO + 5 CO100012~90%[2][3]
Mo₂C4 SrC₂ + 2 MoO₃ → Mo₂C + 4 SrO + 3 CO₂100012~90%[2][3]
WC2 SrC₂ + WO₃ → WC + 2 SrO + CO₂100012~90%[2][3]

Note on Characterization: The synthesized niobium carbide (NbC) is expected to have a cubic crystal structure (space group Fm-3m) with a lattice parameter of approximately 2.25 Å.[5]

Visualizations

Experimental_Workflow cluster_precursor Precursor Synthesis (Protocol 1) cluster_metathesis Solid-State Metathesis (Protocol 2) cluster_purification Purification P1 Mix SrCO₃ and Carbon P2 High-Temperature Reaction in Inert Atmosphere P1->P2 P3 Cooling P2->P3 P4 Store SrC₂ in Inert Environment P3->P4 M1 Mix SrC₂ and Metal Oxide P4->M1 Use SrC₂ M2 High-Temperature Reaction (1000°C, 12h) M1->M2 M3 Cooling M2->M3 PU1 Dissolve SrO in Water M3->PU1 Transfer Product PU2 Filtration PU1->PU2 PU3 Wash with DI Water PU2->PU3 PU4 Dry Final Carbide Product PU3->PU4

Caption: Experimental workflow for carbide synthesis.

Logical_Relationship cluster_reactants Reactants cluster_products Products SrC2 This compound (SrC₂) Reaction Solid-State Metathesis SrC2->Reaction MetalOxide Transition Metal Oxide (e.g., Nb₂O₅) MetalOxide->Reaction MetalCarbide Transition Metal Carbide (e.g., NbC) SrO Strontium Oxide (SrO) Reaction->MetalCarbide Reaction->SrO

Caption: Reactant-product relationship in metathesis.

References

Application Notes and Protocols for the Use of Strontium Carbide (SrC₂) in Solid-State Metathesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of various transition metal carbides utilizing strontium carbide (SrC₂) in solid-state metathesis (SSM) reactions. This method offers a high-yield, solvent-free route to valuable carbide materials.

Introduction

Solid-state metathesis (SSM) is a powerful synthetic technique that involves the exchange of ions between solid reactants, driven by the formation of a thermodynamically stable byproduct. The use of this compound (SrC₂) as a carbon source in SSM reactions with transition metal oxides provides an efficient pathway for the formation of transition metal carbides. The general reaction proceeds as follows:

MₓOᵧ + (y/2)SrC₂ → xMCz + (y/2)SrO

This method is advantageous due to its simplicity, high yields, and the relative ease of separation of the solid strontium oxide (SrO) byproduct.

Applications

The primary application of SrC₂ in solid-state metathesis is the synthesis of binary and ternary transition metal carbides. These materials are of significant interest in various fields due to their exceptional properties, including:

  • High Hardness and Wear Resistance: Making them suitable for cutting tools, coatings, and abrasive materials.

  • High-Temperature Stability: Enabling their use in refractory applications and high-temperature electronics.

  • Catalytic Activity: Certain transition metal carbides exhibit catalytic properties comparable to noble metals in various chemical transformations.

  • Electronic and Magnetic Properties: Making them relevant for applications in electronics and data storage.

While not directly used in drug development, the synthesized carbide nanoparticles can be explored as potential platforms for drug delivery or as catalysts in the synthesis of pharmaceutical intermediates.

Experimental Protocols

The following protocols are based on the successful synthesis of various transition metal carbides via solid-state metathesis using this compound.

General Protocol for the Synthesis of Transition Metal Carbides

This protocol describes a bulk thermal reaction method.

Materials:

  • Transition Metal Oxide (e.g., V₂O₃, NaVO₃, Nb₂O₅, LiNbO₃, Ta₂O₅, LiTaO₃, MoO₃, Li₂MoO₄, Li₂WO₄)

  • This compound (SrC₂)

  • Argon gas (high purity)

  • Dilute Hydrochloric Acid (HCl)

  • Deionized water

  • Ethanol (B145695)

Equipment:

  • Glovebox or inert atmosphere chamber

  • Agate mortar and pestle

  • Tube furnace with temperature controller

  • Alumina (B75360) or quartz tube

  • Alumina boat

  • Centrifuge

  • Vacuum filtration apparatus

  • Drying oven

Procedure:

  • Reactant Preparation: Inside a glovebox to prevent hydrolysis of SrC₂, thoroughly grind the stoichiometric amounts of the transition metal oxide and this compound using an agate mortar and pestle to ensure a homogenous mixture. The exact molar ratios will depend on the stoichiometry of the desired reaction (see Table 1).

  • Reaction Setup: Place the powdered mixture into an alumina boat and position it in the center of a quartz or alumina tube within a tube furnace.

  • Inert Atmosphere: Purge the tube with high-purity argon gas for at least 30 minutes to remove any residual air and moisture. Maintain a gentle flow of argon throughout the reaction.

  • Thermal Reaction: Heat the furnace to 1000 °C at a controlled rate (e.g., 10 °C/min). Hold the temperature at 1000 °C for 12 hours to ensure the reaction goes to completion.[1][2]

  • Cooling: After 12 hours, turn off the furnace and allow it to cool down to room temperature under the argon atmosphere.

  • Product Isolation and Purification:

    • Transfer the reacted powder from the furnace to a beaker.

    • Add dilute hydrochloric acid to the powder to dissolve the strontium oxide (SrO) byproduct and any unreacted this compound. Caution: This reaction will produce acetylene (B1199291) gas if unreacted SrC₂ is present; perform this step in a well-ventilated fume hood.

    • After the initial effervescence ceases, wash the solid product repeatedly with deionized water until the pH of the supernatant is neutral.

    • Separate the solid product by centrifugation or vacuum filtration.

    • Wash the final product with ethanol to aid in drying.

  • Drying: Dry the purified transition metal carbide powder in a drying oven at a suitable temperature (e.g., 80-100 °C) to remove any residual water and ethanol.

  • Characterization: The synthesized carbide powders can be characterized using various techniques such as X-ray Powder Diffraction (XRD) to confirm the crystal structure, Scanning Electron Microscopy (SEM) to observe the morphology, and Energy Dispersive X-ray Analysis (EDX) to determine the elemental composition.[1][2]

Quantitative Data

The following table summarizes the reactants, products, and yields for the synthesis of various transition metal carbides using this compound in solid-state metathesis reactions.

Metal Oxide ReactantThis compound (SrC₂) StoichiometryTransition Metal Carbide ProductApproximate Yield (%)
Vanadium(III) Oxide (V₂O₃)1.5 molesVanadium Carbide (V₈C₇)~90[1][2]
Sodium Vanadate (NaVO₃)1.5 molesVanadium Carbide (V₈C₇)~90[1][2]
Niobium Pentoxide (Nb₂O₅)2.5 molesNiobium Carbide (NbC)~90[1][2]
Lithium Niobate (LiNbO₃)1.5 molesNiobium Carbide (NbC)~90[1][2]
Tantalum Pentoxide (Ta₂O₅)2.5 molesTantalum Carbide (TaC)~90[1][2]
Lithium Tantalate (LiTaO₃)1.5 molesTantalum Carbide (TaC)~90[1][2]
Molybdenum Trioxide (MoO₃)1.5 molesMolybdenum Carbide (Mo₂C)~90[1][2]
Lithium Molybdate (Li₂MoO₄)2 molesMolybdenum Carbide (Mo₂C)~90[1][2]
Lithium Tungstate (Li₂WO₄)2 molesTungsten Carbide (WC)~90[1][2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of transition metal carbides using SrC₂ in a solid-state metathesis reaction.

experimental_workflow cluster_prep Reactant Preparation (Inert Atmosphere) cluster_reaction Solid-State Reaction cluster_purification Product Purification cluster_analysis Characterization start Start grind Grind Metal Oxide and SrC₂ start->grind load Load into Furnace grind->load purge Purge with Argon load->purge heat Heat to 1000°C for 12h purge->heat cool Cool to Room Temp heat->cool wash_acid Wash with Dilute HCl cool->wash_acid wash_water Wash with DI Water wash_acid->wash_water wash_etoh Wash with Ethanol wash_water->wash_etoh dry Dry Product wash_etoh->dry xrd XRD dry->xrd sem SEM dry->sem edx EDX dry->edx

General workflow for transition metal carbide synthesis.
Logical Relationship of the Metathesis Reaction

This diagram illustrates the chemical transformation occurring during the solid-state metathesis reaction.

metathesis_reaction Reactants Reactants (Solid Mixture) Products Products (Solid Mixture) Reactants->Products High Temperature (1000°C) Purified_Product Purified Product (Transition Metal Carbide) Products->Purified_Product Acid Wash Byproduct Byproduct (Strontium Oxide) Products->Byproduct Dissolution

Chemical transformation in the metathesis reaction.

References

Application Notes and Protocols for Handling and Storage of Strontium Carbide Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1. Introduction

Strontium carbide (SrC₂) is a reactive inorganic compound that serves as a precursor in various chemical syntheses. Due to its reactivity, particularly with moisture and air, stringent handling and storage protocols are imperative to ensure the safety of laboratory personnel and the integrity of the material. These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound powder. The primary hazard associated with this compound is its rapid reaction with water and atmospheric moisture to produce highly flammable acetylene (B1199291) gas.[1]

2. Hazards and Safety Precautions

Primary Hazards:

  • Reaction with Water and Moisture: this compound reacts with water or moisture in the air to produce acetylene gas (C₂H₂), which is highly flammable and can form explosive mixtures with air.[1] The reaction is as follows: SrC₂(s) + 2H₂O(l) → Sr(OH)₂(aq) + C₂H₂(g)

  • Flammability: The acetylene gas produced is easily ignited by sparks, open flames, or hot surfaces.

  • Inhalation: Inhalation of this compound dust can cause respiratory irritation.

General Safety Precautions:

  • Always handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood or a glove box.

  • Avoid the formation of dust.

  • Keep away from sources of ignition.

  • Ground all equipment to prevent static discharge.

  • Have a Class D fire extinguisher (for combustible metals) and a dry chemical (ABC) fire extinguisher readily available. Do not use water or carbon dioxide extinguishers on fires involving this compound.

3. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound powder. The following PPE is mandatory:

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transfer Chemical splash goggles and a face shield.Flame-retardant, chemical-resistant gloves.Flame-retardant lab coat.NIOSH-approved respirator with a particulate filter if not handled in a glove box.
Reaction Setup Chemical splash goggles and a face shield.Flame-retardant, chemical-resistant gloves.Flame-retardant lab coat.Work should be conducted in a chemical fume hood or glove box.
Spill Cleanup Chemical splash goggles and a face shield.Heavy-duty, flame-retardant, chemical-resistant gloves.Chemical-resistant apron over a flame-retardant lab coat.A NIOSH-approved self-contained breathing apparatus (SCBA) may be necessary.

4. Handling Protocols

4.1. General Handling

All handling of this compound powder must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with air and moisture. A glove box is the preferred environment for handling this material.

4.2. Experimental Protocol: Weighing and Transferring this compound Powder in a Glove Box

  • Preparation:

    • Ensure the glove box is purged with an inert gas (argon or nitrogen) and that the oxygen and moisture levels are below 50 ppm.

    • Place all necessary equipment (spatulas, weighing paper, receiving flask, etc.) inside the glove box antechamber and purge according to the glove box operating procedures.

    • Ensure a container for waste is also present inside the glove box.

  • Transfer:

    • Bring the sealed container of this compound powder into the glove box.

    • Allow the container to reach the temperature of the glove box atmosphere to prevent condensation.

    • Carefully open the container.

    • Using a clean, dry spatula, carefully transfer the desired amount of this compound powder onto the weighing paper or into a pre-tared container.

    • Avoid creating dust. If dust is generated, allow it to settle before proceeding.

  • Post-Transfer:

    • Securely seal the original container of this compound powder.

    • Carefully add the weighed powder to the reaction vessel.

    • Clean any residual powder from the spatula and weighing paper into the designated waste container within the glove box.

    • Remove all items from the glove box via the antechamber following standard procedures.

5. Storage Protocols

Proper storage of this compound is crucial to maintain its stability and prevent hazardous reactions.

ParameterRecommended Conditions
Atmosphere Store under a dry, inert atmosphere (e.g., argon or nitrogen).
Container Keep in a tightly sealed, original container. The container should be clearly labeled. Suitable materials include glass or polyethylene.[2]
Temperature Store in a cool, dry place away from direct sunlight and heat sources.
Incompatibilities Store away from water, moisture, acids, and strong oxidizing agents.[3][4]
Storage Area Store in a designated area for reactive chemicals. The storage area should be well-ventilated.

6. Spill and Emergency Procedures

6.1. Spill Response

  • Small Spill (in a fume hood or glove box):

    • Carefully sweep up the spilled powder with a non-sparking tool.

    • Place the collected powder in a dry, sealed container and label it as "this compound Waste."

    • Wipe the area with a cloth dampened with a high-flashpoint solvent (e.g., mineral oil) to decontaminate the surface. The cloth should then be placed in the waste container.

  • Large Spill (outside of a controlled atmosphere):

    • Evacuate the area immediately.

    • Alert personnel and the designated emergency response team.

    • Ensure the area is well-ventilated, but avoid drafts that could spread the powder.

    • If safe to do so, cover the spill with a dry, inert material such as sand or soda ash to prevent reaction with atmospheric moisture.

    • Do not use water or combustible materials to clean up the spill.

6.2. First Aid

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Brush off any excess powder. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

7. Logical Workflow for Handling this compound Powder

G Workflow for Safe Handling of this compound Powder cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Flame-retardant coat, gloves, goggles) A->B C Prepare Inert Atmosphere Workspace (Glove Box or Fume Hood with Inert Gas) B->C D Introduce Sealed Container into Inert Atmosphere C->D Begin Handling E Weigh and Transfer Powder D->E F Add to Reaction Vessel E->F G Securely Reseal Original Container F->G Complete Transfer H Clean Equipment within Inert Atmosphere G->H I Store Container in a Cool, Dry, Designated Area H->I J Remove PPE and Wash Hands I->J End of Process

Caption: Workflow for the safe handling of this compound powder.

Disclaimer: The information provided in these application notes is intended for use by qualified personnel trained in handling hazardous materials. It is not a substitute for a thorough understanding of the material's Safety Data Sheet (SDS) and proper laboratory safety training. Always consult the SDS provided by the supplier before handling any chemical.

References

Application Notes and Protocols for the Experimental Carbothermal Reduction of Strontium Oxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The carbothermal reduction of strontium oxide (SrO) is a high-temperature metallurgical process for the synthesis of strontium metal. This method involves the reduction of strontium oxide with a carbonaceous agent, typically in a vacuum or inert atmosphere, to yield strontium vapor and carbon monoxide. The high stability of strontium oxide necessitates significant energy input and carefully controlled conditions to drive the reaction to completion and minimize side reactions, such as the formation of strontium carbide. These application notes provide a comprehensive overview of the experimental setup, a detailed protocol, and key reaction parameters for researchers investigating this process.

Reaction Principle

The primary reaction for the carbothermal reduction of strontium oxide is:

SrO(s) + C(s) ⇌ Sr(g) + CO(g)

Due to the high boiling point of strontium (1382 °C) and the endothermic nature of the reaction, the process is typically carried out at temperatures exceeding 1400 °C. The application of a vacuum is crucial as it lowers the partial pressure of the gaseous products, shifting the reaction equilibrium to the right according to Le Chatelier's principle, which facilitates the formation of strontium vapor at a lower temperature.[1]

A potential competing reaction is the formation of this compound (SrC₂), particularly if there is an excess of carbon and depending on the reaction conditions.[2]

SrO(s) + 3C(s) → SrC₂(s) + CO(g)

Experimental Data Summary

The following table summarizes the key quantitative parameters for the carbothermal reduction of strontium oxide, compiled from thermodynamic data and analogous metal oxide reduction studies.

ParameterValue/RangeNotes
Reactants Strontium Oxide (SrO), Carbon (Graphite or Coke)High purity reactants are recommended to avoid contamination of the final product.
Stoichiometry (C:SrO molar ratio) 1:1 to 2:1An excess of carbon may be used to ensure complete reduction, but it can also promote the formation of this compound.[2]
Reaction Temperature 1400 - 1800 °CThe temperature required is highly dependent on the vacuum level. Higher temperatures favor the reaction rate.
Pressure < 10 Pa (High Vacuum)A high vacuum is essential to lower the required reaction temperature and facilitate the collection of strontium vapor.[3]
Reaction Time 1 - 4 hoursDwell time at the target temperature will depend on the scale of the reaction and the specific equipment used.
Inert Gas Argon or NitrogenUsed for purging the system before and after the reaction to prevent oxidation.[4]
Heating Rate 5 - 10 °C/minA controlled heating rate is important to prevent thermal shock to the ceramic components of the furnace.
Product Collection Condensation on a cold finger or in a cooler zone of the reactorStrontium metal is collected as a solid deposit after condensation from the vapor phase.

Detailed Experimental Protocol

This protocol outlines the steps for the laboratory-scale carbothermal reduction of strontium oxide in a high-temperature vacuum tube furnace.

4.1. Materials and Equipment

  • Reactants:

    • Strontium Oxide (SrO) powder (99.5% purity or higher)

    • Graphite (B72142) powder (high purity, <200 mesh)

  • Equipment:

    • High-temperature horizontal tube furnace (capable of reaching at least 1600 °C)

    • Alumina (B75360) or graphite reaction boat/crucible[4]

    • Alumina process tube

    • Vacuum pump system (rotary vane pump and diffusion/turbomolecular pump) capable of reaching < 10 Pa

    • Mass flow controller for inert gas

    • Thermocouple (Type B or C)

    • Condenser or "cold finger" assembly for product collection

    • Glove box with an inert atmosphere (Argon)

    • Personal Protective Equipment (PPE): High-temperature gloves, safety glasses, lab coat

4.2. Procedure

  • Reactant Preparation:

    • Dry the strontium oxide and graphite powders in a vacuum oven at 110 °C for 4 hours to remove any adsorbed moisture.

    • In an inert atmosphere (glove box), weigh the desired amounts of SrO and graphite powder according to the chosen stoichiometric ratio (e.g., 1.5:1 C:SrO molar ratio).

    • Thoroughly mix the powders using a mortar and pestle until a homogeneous mixture is obtained.

    • Press the powder mixture into a pellet using a hydraulic press. This improves contact between the reactants.

  • Furnace Setup:

    • Place the pelletized reactant mixture into the reaction boat.

    • Position the reaction boat in the center of the furnace's hot zone within the alumina process tube.

    • If a separate condenser is used, place it in the cooler downstream end of the process tube.

    • Seal the process tube and connect it to the vacuum pump and the inert gas supply.

  • Reaction Execution:

    • Purge the system with an inert gas (e.g., Argon) for at least 30 minutes to remove residual air.

    • Begin evacuating the system with the vacuum pump to reach a pressure below 10 Pa.

    • Once the desired vacuum is achieved, start heating the furnace at a controlled rate (e.g., 10 °C/min) to the target temperature (e.g., 1500 °C).

    • Hold the furnace at the target temperature for the desired reaction time (e.g., 2 hours).

    • During the reaction, strontium vapor will form and travel to the cooler zone of the tube, where it will condense and solidify.

  • Shutdown and Product Recovery:

    • After the reaction time is complete, turn off the furnace and allow it to cool down to room temperature under vacuum.

    • Once cooled, vent the system with an inert gas to bring it back to atmospheric pressure.

    • Carefully open the process tube in an inert atmosphere (glove box) to prevent oxidation of the strontium metal.

    • The condensed strontium metal can be scraped from the condenser or the walls of the process tube.

    • The product should be stored under mineral oil or in an inert atmosphere.

4.3. Characterization

  • X-Ray Diffraction (XRD): To confirm the crystal structure of the condensed strontium metal and to analyze the residue in the reaction boat for unreacted SrO or the presence of SrC₂.[4]

  • Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS): To observe the morphology of the strontium deposit and to confirm its elemental composition.

  • Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES): For quantitative analysis of the purity of the synthesized strontium metal.

Visualizations

5.1. Signaling Pathway/Logical Relationship

carbothermal_reduction_pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_side_reaction Side Reaction SrO Strontium Oxide (SrO) Sr_g Strontium Vapor (Sr(g)) SrO->Sr_g + C SrC2 This compound (SrC₂) SrO->SrC2 Excess C C Carbon (C) C->Sr_g C->SrC2 Excess C Temp High Temperature (1400-1800 °C) Temp->Sr_g drives reaction Vacuum High Vacuum (< 10 Pa) Vacuum->Sr_g favors formation CO_g Carbon Monoxide (CO(g)) Sr_s Strontium Metal (Sr(s)) Sr_g->Sr_s Condensation

Caption: Reaction pathway for the carbothermal reduction of SrO.

5.2. Experimental Workflow

experimental_workflow start Start prep Reactant Preparation (Dry, Weigh, Mix, Pelletize) start->prep setup Furnace Setup (Load Sample, Seal Tube) prep->setup purge Purge with Inert Gas setup->purge evacuate Evacuate to High Vacuum purge->evacuate heat Heat to Reaction Temp (1400-1800 °C) evacuate->heat react Hold for Reaction Time (1-4 hours) heat->react cool Cool to Room Temp (under vacuum) react->cool vent Vent with Inert Gas cool->vent recover Product Recovery (in Glove Box) vent->recover characterize Characterization (XRD, SEM, ICP-AES) recover->characterize end End characterize->end

Caption: Step-by-step experimental workflow for carbothermal reduction.

References

Application Notes: Strontium Carbide in Archaic Carbon-14 Dating

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Strontium Carbide in Archaic Carbon-14 Dating Techniques

Audience: Researchers, scientists, and drug development professionals.

Introduction

Radiocarbon dating, developed by Willard Libby in the late 1940s, revolutionized archaeology and geology by providing a method to determine the age of organic materials.[1][2][3] Early techniques, predating the widespread use of Accelerator Mass Spectrometry (AMS), relied on measuring the radioactive decay of Carbon-14 (¹⁴C) atoms in a sample.[1][4] These methods, known as beta-counting, required large sample sizes and meticulous chemical preparation to convert the sample's carbon into a form suitable for measurement in a gas proportional counter or liquid scintillation counter.[5][6]

One of the critical steps in these archaic procedures was the conversion of carbon from the organic sample into a countable gas, typically acetylene (B1199291) (C₂H₂) or benzene (B151609) (C₆H₆).[7][8] While the most documented and widely used method involved the synthesis of lithium carbide (Li₂C₂) as an intermediate, an analogous process using this compound (SrC₂) was also a known, albeit less common, chemical pathway.[7][9][10] This document details the principles and protocols related to the use of this compound in these foundational radiocarbon dating techniques.

The underlying principle involves the complete combustion of the organic sample to carbon dioxide (CO₂). This CO₂ is then chemically trapped and reduced to a metal carbide, which can be easily hydrolyzed to produce acetylene gas. This compound served as one such intermediate. The process is as follows:

  • Combustion: The organic sample is burned in a pure oxygen environment to convert all carbon into CO₂.

  • Trapping & Conversion: The resulting CO₂ is reacted with a trapping agent to form strontium carbonate (SrCO₃).

  • Reduction to Carbide: The strontium carbonate is then reduced at high temperatures, typically with a strong reducing agent like magnesium, to form this compound (SrC₂).[9]

  • Hydrolysis to Acetylene: The this compound is reacted with tritium-free ("dead") water to produce acetylene gas (C₂H₂).[9]

  • Counting: The radioactivity of the acetylene gas is measured in a gas proportional counter. Alternatively, the acetylene could be trimerized into benzene for liquid scintillation counting.[7][9]

This method, while effective for its time, was sensitive to contamination and required significant technical skill. The purity of reagents, particularly the absence of modern carbon, was paramount to achieving an accurate date.

Data Presentation

The quantitative aspects of the this compound method are comparable to other archaic gas-proportional counting techniques. The following tables summarize typical parameters based on historical practices in radiocarbon dating.

Table 1: Typical Sample Requirements for Carbide-Based Dating Methods

Material TypeMinimum Mass RequiredNotes
Charcoal5 - 10 gPreferred material due to high carbon content and stability.[11]
Wood10 - 20 gHardwoods preferred over softwoods due to higher density.[11]
Peat20 - 50 gRequires significant cleaning to remove silt and humic acids.[11]
Shell (CaCO₃)30 - 100 gOuter layers often removed to avoid contamination.[11]
Bone500 - 1000 gCollagen fraction is typically isolated for dating.[11]

Table 2: Key Experimental Parameters and Yields

ParameterTypical Value / RangeUnitDescription
Combustion Temperature800 - 900°CTemperature required to ensure complete conversion of sample carbon to CO₂.
Carbide Formation Temp.~1800°CTemperature for the reduction of strontium carbonate to this compound.[9]
CO₂ to Acetylene Yield90 - 95%Overall efficiency of the chemical conversion process.
Benzene Synthesis Yield85 - 95%Efficiency of the catalytic trimerization of acetylene to benzene.
Required Gas Purity> 99.5%Purity of C₂H₂ or CO₂ gas to avoid interference in the counter.
Counting Time24 - 48hoursDuration required to achieve statistically significant decay counts.

Experimental Protocols

The following protocols provide a detailed methodology for the conversion of an organic sample to acetylene gas via the this compound intermediate, as would have been practiced in the mid-20th century.

Protocol 1: Sample Pretreatment and Combustion
  • Sample Cleaning: Mechanically remove any visible contaminants (e.g., rootlets, soil) from the sample.

  • Acid-Alkali-Acid Wash (for Wood/Charcoal): a. Place the cleaned sample in a beaker and add 1M Hydrochloric acid (HCl). Heat to 80°C for 30 minutes to remove carbonates. Decant the acid.[11] b. Wash the sample with deionized water until neutral pH is achieved. c. Add 1M Sodium Hydroxide (B78521) (NaOH) and heat to 80°C for 30 minutes to remove humic and fulvic acids. Decant the alkali solution.[11] d. Wash again with deionized water until neutral. e. Perform a final wash with 1M HCl to remove any atmospheric CO₂ absorbed during the alkali step.[11] f. Rinse with deionized water until neutral and dry the sample completely in an oven at 105°C.

  • Combustion: a. Place the dried, pretreated sample in a quartz combustion boat. b. Insert the boat into a combustion tube connected to a vacuum and oxygen supply line. c. Evacuate the system to remove atmospheric CO₂.[7] d. Introduce a stream of pure, carbon-free oxygen. e. Heat the sample in a furnace to 800-900°C to ensure complete combustion to CO₂. f. Pass the resulting gas through a series of purification traps (e.g., silver wool to remove halogens, copper oxide to convert any CO to CO₂, and cold traps to remove water).

Protocol 2: Synthesis of this compound and Acetylene
  • CO₂ Trapping: a. Bubble the purified CO₂ gas through a solution of strontium hydroxide (Sr(OH)₂) to precipitate strontium carbonate (SrCO₃). b. Alternatively, pass the CO₂ over heated strontium oxide (SrO) to form SrCO₃. c. Filter, wash, and thoroughly dry the resulting SrCO₃ powder.

  • Reduction to this compound: a. Mix the dried SrCO₃ with a stoichiometric excess of a strong reducing agent, such as powdered magnesium metal. b. Place the mixture in a graphite (B72142) or iron crucible within an electric arc furnace.[9] c. Heat the mixture under an inert atmosphere (e.g., argon) to approximately 1800°C to reduce the carbonate to this compound (SrC₂).[9] d. The reaction is: SrCO₃ + 4Mg → SrC₂ + 3MgO + MgCO₃ (which decomposes). e. Allow the reaction vessel to cool completely under the inert atmosphere.

  • Hydrolysis to Acetylene: a. Transfer the cooled SrC₂ product to a reaction flask connected to a gas collection line. b. Slowly add tritium-free ("dead") water dropwise onto the this compound. c. The hydrolysis reaction, SrC₂ + 2H₂O → C₂H₂ (g) + Sr(OH)₂, will proceed, generating acetylene gas.[9] d. Pass the acetylene gas through purification traps (e.g., a dry ice/acetone slush trap) to remove any water vapor before collection in a gas cylinder or introduction into the proportional counter.

Mandatory Visualizations

The following diagrams illustrate the key workflows in the archaic radiocarbon dating process using the this compound method.

G cluster_0 Sample Preparation cluster_1 Carbon Conversion cluster_2 Acetylene Synthesis cluster_3 Measurement A Organic Sample (Wood, Charcoal, etc.) B Mechanical Cleaning A->B C Acid-Alkali-Acid Wash B->C D Drying C->D E Combustion in Pure O₂ D->E F Purified CO₂ Gas E->F G Reaction with Sr(OH)₂ or SrO F->G H Strontium Carbonate (SrCO₃) G->H I Reduction with Mg (High Temp) H->I J This compound (SrC₂) I->J K Hydrolysis with Tritium-Free H₂O J->K L Purified Acetylene Gas (C₂H₂) K->L M Gas Proportional Counter L->M N Catalytic Trimerization L->N O Benzene (C₆H₆) N->O P Liquid Scintillation Counter O->P

Caption: Workflow for archaic ¹⁴C dating via the this compound method.

G C_Sample C in Sample (¹⁴C, ¹³C, ¹²C) CO2 CO₂ C_Sample->CO2 + O₂ (Combustion) O2 O₂ O2->CO2 SrCO3 SrCO₃ CO2->SrCO3 + Sr(OH)₂ (Trapping) SrOH2 Sr(OH)₂ SrOH2->SrCO3 SrC2 SrC₂ SrCO3->SrC2 + Mg (Reduction) Mg Mg Mg->SrC2 C2H2 C₂H₂ (Acetylene) SrC2->C2H2 + H₂O (Hydrolysis) H2O H₂O (Tritium-Free) H2O->C2H2

References

Application Notes and Protocols for Safe Strontium Carbide Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed safety precautions, experimental protocols, and hazard analysis for the hydrolysis of strontium carbide (SrC₂). The information is intended to ensure the safe handling and reaction of this water-reactive material in a laboratory setting.

Introduction

This compound is a reactive inorganic compound that, like other metal carbides, reacts vigorously with water. This hydrolysis reaction produces strontium hydroxide (B78521) and acetylene (B1199291) gas (C₂H₂). Acetylene is a highly flammable gas that can form explosive mixtures with air. The reaction is also exothermic, meaning it releases a significant amount of heat, which can be sufficient to ignite the acetylene produced. Therefore, strict safety measures are imperative when handling this compound and performing its hydrolysis.

Hazard Analysis

A thorough understanding of the potential hazards is critical before beginning any experimental work with this compound.

Table 1: Hazard Identification and Mitigation for this compound Hydrolysis

HazardDescriptionMitigation Measures
Extreme Reactivity with Water This compound reacts rapidly and exothermically with water, including moisture in the air, to produce flammable acetylene gas.[1] The reaction can be violent if a large amount of water is added quickly.Handle this compound in a dry, inert atmosphere (e.g., in a glovebox or under a flow of argon or nitrogen). Store in a tightly sealed container in a desiccator.
Flammable Gas Production The hydrolysis of this compound produces acetylene, a highly flammable and explosive gas.[1]Conduct the hydrolysis in a well-ventilated fume hood. Ensure there are no ignition sources (e.g., open flames, hot plates, sparks) in the vicinity. Ground all equipment to prevent static discharge.
Fire and Explosion The heat generated from the exothermic reaction can ignite the acetylene produced, leading to fire or an explosion.[2]Control the rate of reaction by adding the reactant (either water to the carbide or carbide to water) slowly and in a controlled manner. Use a cooling bath (e.g., ice-water bath) to manage the reaction temperature.
Inhalation and Contact This compound powder can be an irritant to the respiratory tract, skin, and eyes.[3][4]Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. For handling larger quantities of powder outside of a glovebox, a face shield and respiratory protection may be necessary.
Incompatible Materials This compound is a strong reducing agent and may react vigorously with oxidizing agents.[2]Store this compound away from oxidizing agents, acids, and halogens.[3]

Experimental Protocols

The following protocols provide a step-by-step guide for the safe hydrolysis of this compound in a laboratory setting. This procedure is designed for a small, research-scale reaction.

3.1. Materials and Equipment

  • This compound (SrC₂) powder

  • Degassed, deionized water

  • Inert gas supply (Argon or Nitrogen)

  • Schlenk line or glovebox

  • Three-neck round-bottom flask

  • Dropping funnel or addition funnel

  • Condenser

  • Gas outlet with a bubbler (filled with mineral oil)

  • Magnetic stirrer and stir bar

  • Cooling bath (e.g., ice-water bath)

  • Appropriate PPE (lab coat, safety goggles, nitrile gloves)

  • Class D fire extinguisher

3.2. Pre-Reaction Setup

  • Inert Atmosphere: Assemble the reaction apparatus (three-neck flask, dropping funnel, condenser, and bubbler) in a fume hood. Ensure all glassware is dry. Purge the entire system with an inert gas (argon or nitrogen) for at least 30 minutes to remove air and moisture. A positive pressure of inert gas should be maintained throughout the experiment, vented through the bubbler.

  • Reagent Preparation:

    • Carefully weigh the desired amount of this compound inside a glovebox or under a positive flow of inert gas to minimize exposure to air.

    • Transfer the weighed this compound to the three-neck flask under the inert atmosphere.

    • Fill the dropping funnel with the calculated amount of degassed, deionized water.

3.3. Hydrolysis Procedure

  • Cooling: Place the three-neck flask containing the this compound in a cooling bath.

  • Controlled Addition: Begin stirring the this compound. Slowly add the water from the dropping funnel to the this compound dropwise.

  • Monitor Reaction: Observe the reaction closely. The evolution of acetylene gas should be visible as bubbling. Control the rate of water addition to maintain a steady, manageable rate of gas evolution. If the reaction becomes too vigorous, stop the addition of water immediately and allow the reaction to subside.

  • Temperature Control: Monitor the temperature of the reaction flask. Maintain the temperature of the cooling bath to prevent overheating.

  • Completion: Once all the water has been added, allow the reaction to stir at a controlled temperature for an additional hour to ensure the hydrolysis is complete.

  • Purging: After the reaction is complete, continue to purge the system with inert gas for at least 30 minutes to ensure all acetylene has been safely vented through the fume hood.

3.4. Post-Reaction Work-up and Waste Disposal

  • Quenching (if necessary): If there is any unreacted this compound suspected, it can be quenched by the slow, controlled addition of a less reactive proton source, such as isopropanol, before final work-up.

  • Neutralization: The resulting strontium hydroxide solution is basic. Neutralize it with a dilute acid (e.g., HCl) in a controlled manner, preferably in a cooling bath.

  • Waste Disposal: Dispose of the neutralized solution and any solid waste in accordance with local and institutional regulations for chemical waste.

Visualizations

Diagram 1: Chemical Reaction of this compound Hydrolysis

SrC2 This compound (SrC₂) (s) react SrC2->react label_react + H2O Water (H₂O) (l) H2O->react SrOH2 Strontium Hydroxide (Sr(OH)₂) (aq) label_prod + C2H2 Acetylene (C₂H₂) (g) react->SrOH2 react->C2H2

Caption: Chemical equation for this compound hydrolysis.

Diagram 2: Experimental Workflow for Safe Hydrolysis

prep Preparation setup Inert Atmosphere Setup prep->setup weigh Weigh SrC₂ (Inert) setup->weigh charge Charge Flask with SrC₂ weigh->charge hydrolysis Controlled Hydrolysis charge->hydrolysis add_water Slow Addition of Water hydrolysis->add_water cool Temperature Control (Cooling Bath) add_water->cool monitor Monitor Gas Evolution cool->monitor workup Post-Reaction Work-up monitor->workup Reaction Complete purge Final Inert Gas Purge workup->purge neutralize Neutralize Sr(OH)₂ purge->neutralize dispose Waste Disposal neutralize->dispose

Caption: Workflow for the safe hydrolysis of this compound.

References

Application Notes and Protocols: Strontium Carbide Sputtering Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The following document provides a comprehensive overview of the potential applications and theoretical protocols for the use of strontium carbide (SrC₂) as a sputtering target for thin-film deposition. It is important to note that as of the current date, specific applications and established protocols for sputtering this compound are not widely documented in publicly available research. Therefore, this document extrapolates from the known properties of this compound and the established methodologies for sputtering similar carbide and strontium-based materials. The information herein is intended to serve as a foundational guide for researchers exploring the novel use of this compound thin films.

Introduction to this compound

This compound (SrC₂) is an inorganic compound composed of strontium and carbon.[1] It is a salt-like carbide, meaning it reacts with water to produce acetylene (B1199291) gas.[1] The synthesis of this compound can be achieved through several methods, including the reaction of strontium metal with acetylene or the reduction of strontium oxide with carbon at high temperatures.[1] While its bulk properties have been studied to some extent, its application in thin-film form via sputtering is a nascent area of materials science.

Key Properties of this compound:

PropertyValueReference
Chemical FormulaSrC₂[1]
Molar Mass111.64 g/mol [1]
Crystal StructureTetragonal at room temperature[1]
Melting Point~1800 °C[1]
ReactivityReacts with water to produce acetylene[1]

The Sputtering Process: An Overview

Sputtering is a physical vapor deposition (PVD) technique used to deposit thin films of a material onto a substrate.[2][3][4][5][6] In this process, a target of the desired material is bombarded with high-energy ions (typically argon plasma) in a vacuum chamber.[2][6] This bombardment causes atoms from the target to be ejected, or "sputtered," which then travel and condense onto the substrate, forming a thin film.[2][3][6] For carbide materials, which are often electrically insulating or semiconducting, Radio Frequency (RF) magnetron sputtering is the preferred method as it can be used with non-conductive targets.[7]

Potential Applications of this compound Thin Films

Based on the properties of strontium and other metal carbides like silicon carbide (SiC) and titanium carbide (TiC), several potential applications for this compound thin films can be hypothesized:

  • Semiconductor Devices: Similar to other wide-bandgap semiconductors, this compound thin films could potentially be used in high-power and high-frequency electronics.[8][9] The introduction of strontium might offer unique electronic or optoelectronic properties.

  • Protective Coatings: Metal carbides are known for their hardness and wear resistance.[10] Sputtered SrC₂ films could serve as protective coatings on various substrates to enhance their durability.

  • Biomedical Implants: Strontium is known to promote bone growth, and some carbides are biocompatible. Thin films of this compound could potentially be used as coatings on biomedical implants to improve osseointegration and wear resistance. The biocompatibility of silicon carbide has been explored for such applications.[11][12]

  • Optical Coatings: The optical properties of this compound thin films are yet to be determined. However, many thin-film materials are used for optical applications such as anti-reflective coatings or filters.[13]

  • Catalysis: The high surface area and unique electronic structure of thin films can make them effective catalysts. This compound's reactivity could be harnessed in catalytic processes.

Experimental Workflow for this compound Sputtering

The development and characterization of a novel thin film material like this compound would typically follow a structured experimental workflow.

G cluster_0 Target Preparation cluster_1 Sputtering Deposition cluster_2 Film Characterization Target_Synthesis SrC₂ Powder Synthesis Target_Pressing Cold Pressing of Powder Target_Synthesis->Target_Pressing Target_Sintering Sintering/Annealing Target_Pressing->Target_Sintering Target_Bonding Bonding to Backing Plate Target_Sintering->Target_Bonding System_Prep Substrate Cleaning & Loading Target_Bonding->System_Prep Vacuum_Pumpdown High Vacuum Pumpdown System_Prep->Vacuum_Pumpdown Sputtering RF Magnetron Sputtering Vacuum_Pumpdown->Sputtering Structural Structural Analysis (XRD, SEM) Sputtering->Structural Compositional Compositional Analysis (XPS, EDX) Sputtering->Compositional Optical Optical Properties (Ellipsometry) Sputtering->Optical Electrical Electrical Properties (4-Point Probe) Sputtering->Electrical

Caption: Experimental workflow for this compound thin film deposition and characterization.

Protocols

Protocol for this compound Target Preparation

Objective: To prepare a dense this compound sputtering target from its powder form.

Materials:

  • This compound (SrC₂) powder (high purity)

  • Hydraulic press

  • Tungsten or molybdenum die

  • High-temperature furnace with inert atmosphere capabilities (e.g., Argon)

  • Copper backing plate

  • Indium or silver epoxy for bonding

Methodology:

  • Powder Preparation: Ensure the SrC₂ powder is of high purity and has a suitable particle size distribution for pressing.

  • Cold Pressing: Place the SrC₂ powder into the die and apply pressure using the hydraulic press to form a green body. The pressure will need to be optimized based on the powder characteristics.

  • Sintering: Carefully transfer the green body to the high-temperature furnace. Heat the sample under an inert atmosphere to a temperature below its melting point but high enough to induce densification through sintering. The exact temperature and duration will require optimization.

  • Target Finishing: After cooling, the sintered target can be machined to the desired final dimensions.

  • Bonding: Bond the finished SrC₂ target to a copper backing plate using indium or silver epoxy. This is crucial for efficient cooling during the sputtering process.

Protocol for RF Magnetron Sputtering of this compound

Objective: To deposit a thin film of this compound onto a substrate using RF magnetron sputtering.

Equipment:

  • RF magnetron sputtering system

  • This compound sputtering target

  • Substrates (e.g., silicon wafers, quartz)

  • Argon gas (high purity)

  • Substrate heater

Methodology:

  • Substrate Preparation: Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon) to remove any organic and inorganic contaminants.

  • System Loading: Mount the cleaned substrates onto the substrate holder and load them into the sputtering chamber. Ensure the this compound target is properly installed in the magnetron source.

  • Pump Down: Evacuate the chamber to a high vacuum level (e.g., < 5 x 10⁻⁶ Torr) to minimize the presence of residual gases.

  • Substrate Heating: Heat the substrates to the desired deposition temperature. This parameter significantly influences the film's properties.

  • Sputtering Process:

    • Introduce high-purity argon gas into the chamber, raising the pressure to the desired working pressure (e.g., 1-20 mTorr).

    • Apply RF power to the this compound target to ignite the argon plasma.

    • A pre-sputtering step with the shutter closed is recommended to clean the target surface.

    • Open the shutter to begin the deposition of the this compound thin film onto the substrates.

  • Cool Down and Venting: After the desired deposition time, turn off the RF power and substrate heater. Allow the system to cool down before venting the chamber with an inert gas and removing the coated substrates.

Typical Sputtering Parameters (to be optimized):

ParameterTypical Range
Base Pressure< 5 x 10⁻⁶ Torr
Working Pressure1 - 20 mTorr
Sputtering GasArgon
RF Power50 - 300 W
Substrate TemperatureRoom Temperature - 800 °C
Target-to-Substrate Distance5 - 15 cm

Characterization of this compound Thin Films

Following deposition, a suite of characterization techniques should be employed to determine the properties of the sputtered films:

  • Structural Analysis: X-ray Diffraction (XRD) to determine the crystal structure and phase purity. Scanning Electron Microscopy (SEM) to observe the surface morphology and thickness.

  • Compositional Analysis: X-ray Photoelectron Spectroscopy (XPS) to determine the elemental composition and chemical states. Energy-Dispersive X-ray Spectroscopy (EDX) for elemental analysis.

  • Optical Properties: Spectroscopic ellipsometry or UV-Vis spectroscopy to determine the refractive index, extinction coefficient, and bandgap.

  • Electrical Properties: Four-point probe or Hall effect measurements to determine the resistivity and charge carrier concentration.

Conclusion

While the direct application of this compound sputtering targets is not yet established, the material holds promise for a variety of advanced applications based on the known properties of similar compounds. The protocols and workflows outlined in this document provide a foundational starting point for researchers to explore the deposition and characterization of this compound thin films, potentially leading to novel discoveries in materials science and technology. Further research is necessary to fully elucidate the properties and potential of this material in thin-film form.

References

Application Notes and Protocols: The Role of Strontium in Modifying Metal Alloy Microstructures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of strontium (Sr) as a modifying agent to enhance the microstructural and mechanical properties of various metal alloys, with a primary focus on aluminum-silicon (Al-Si) casting alloys. Detailed experimental protocols and quantitative data are presented to guide researchers in applying these techniques.

Introduction to Strontium Modification

The addition of small amounts of strontium to metal alloys, particularly hypoeutectic and eutectic Al-Si alloys, is a widely adopted industrial practice to refine the microstructure. In unmodified Al-Si alloys, the eutectic silicon typically solidifies in the form of coarse, acicular (needle-like) or plate-like structures. These brittle silicon particles act as stress concentration points, which can be detrimental to the mechanical properties of the alloy, specifically its ductility and toughness.

Strontium modification transforms the morphology of the eutectic silicon from coarse platelets into a fine, fibrous, or lamellar network.[1][2] This refined microstructure leads to significant improvements in mechanical properties, including increased tensile strength, elongation, and impact strength.[3][4][5] The modification with strontium is often considered "permanent" because its effects can be retained for extended melt holding times and can even survive remelting processes.[2]

Mechanism of Strontium Modification in Al-Si Alloys

The precise mechanism of strontium modification has been a subject of extensive research. The prevailing theories suggest that strontium influences both the nucleation and growth of the eutectic silicon phase. Two primary mechanisms have been proposed:

  • Impurity-Induced Twinning (IIT): Strontium atoms are believed to adsorb at the growth fronts of the silicon crystals. This adsorption promotes the formation of multiple twins, which disrupts the normal growth pattern of silicon and leads to a more fibrous and branched structure.[6]

  • Growth Restriction of Eutectic Si Phase: Strontium co-segregates with aluminum and silicon at the growing surfaces of the silicon phase.[6] This segregation restricts the growth of the silicon crystals, forcing them to branch and form a finer, more complex network.[6]

Recent atomic and nanometer-resolution studies have revealed two types of strontium segregations within the eutectic silicon phase:

  • Type I: Nanometer-thin, rod-like co-segregations of Sr, Al, and Si that are responsible for the formation of multiple twins.[6]

  • Type II: More extended structures of Sr-Al-Si co-segregations that restrict the growth of the silicon crystals and control their branching.[6]

It is now understood that both of these mechanisms, impurity-induced twinning and growth restriction, are enabled by the presence of strontium and contribute to the overall modification of the eutectic silicon.[6]

Quantitative Effects of Strontium on Al-Si Alloy Microstructure and Properties

The optimal amount of strontium required for effective modification depends on the specific alloy composition, particularly the silicon content, and the presence of other alloying elements and impurities.[7] Generally, for many common Al-Si casting alloys, strontium levels between 0.01 wt% and 0.02 wt% (100-200 ppm) are sufficient to achieve a well-modified eutectic structure.[8][9]

Parameter Unmodified Alloy Strontium-Modified Alloy Reference
Eutectic Silicon Morphology Coarse, acicular platesFine, fibrous network[1][2]
Mean Diameter of Si Phase LargerDecreased with Sr addition[4]
Aspect Ratio of Si Phase HigherDecreased with Sr addition[4]
Ultimate Tensile Strength LowerIncreased[3][4]
Elongation at Rupture LowerIncreased (e.g., from 3% to 6% with 276 ppm Sr in EN AC 46000)[7]
Fracture Behavior BrittleDuctile[3]
Porosity Can be lower in low-gas meltsCan increase, especially at higher Sr levels and slower cooling rates[10]

Note: The specific values for mechanical properties are highly dependent on the alloy system, casting process, and heat treatment.

Experimental Protocols

Protocol for Strontium Modification of Al-Si Alloys

This protocol outlines the general steps for adding strontium to an Al-Si alloy melt to achieve microstructural modification.

Materials and Equipment:

  • Al-Si base alloy

  • Aluminum-Strontium (Al-Sr) master alloy (e.g., Al-10% Sr)[7]

  • Melting furnace (e.g., electric resistance or induction furnace)[9]

  • Crucible (e.g., graphite (B72142) or silicon carbide)[9]

  • Stirring rod (graphite, coated steel)

  • Temperature measurement device (e.g., thermocouple)

  • Molds (e.g., sand or permanent molds)[9]

  • Personal Protective Equipment (PPE): safety glasses, heat-resistant gloves, protective clothing.

Procedure:

  • Melt Preparation:

    • Preheat the crucible to the desired melting temperature.

    • Charge the Al-Si base alloy into the crucible and melt it.

    • Raise the melt temperature to the target addition temperature, typically around 725-750 °C.[9]

  • Strontium Addition:

    • Calculate the required amount of Al-Sr master alloy to achieve the desired final strontium concentration in the melt (e.g., 100-200 ppm).

    • Preheat the master alloy to drive off any moisture.

    • Plunge the Al-Sr master alloy into the molten aluminum using a clean, preheated plunging bell or by wrapping it in aluminum foil and attaching it to a stirring rod. Ensure the master alloy is fully submerged in the melt.

    • Gently stir the melt for 2-5 minutes to ensure uniform distribution of the strontium.

  • Holding and Casting:

    • Allow the melt to hold for a specified time (e.g., 15 minutes) to ensure complete dissolution of the master alloy.[9]

    • Skim any dross from the surface of the melt.

    • Pour the molten alloy into the preheated molds.[9]

  • Cooling and Solidification:

    • Allow the castings to cool and solidify under controlled conditions. The cooling rate can significantly affect the final microstructure.[11]

Protocol for Metallographic Analysis

This protocol describes the preparation and examination of alloy samples to evaluate the effectiveness of strontium modification.

Materials and Equipment:

  • Sectioning saw

  • Mounting press and mounting resin

  • Grinding and polishing machine with abrasive papers (e.g., 240, 400, 600, 800, 1200 grit) and polishing cloths with diamond suspensions (e.g., 6 µm, 3 µm, 1 µm)

  • Optical microscope with image analysis software

  • Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS) for detailed analysis

  • Etching reagent (e.g., Keller's reagent: 2.5 ml HNO₃, 1.5 ml HCl, 1.0 ml HF, 95.0 ml H₂O)

Procedure:

  • Sample Sectioning: Cut a representative cross-section from the cast sample.

  • Mounting: Mount the sectioned sample in a polymer resin to facilitate handling during grinding and polishing.

  • Grinding: Grind the sample surface using progressively finer abrasive papers to remove cutting marks and achieve a flat surface.

  • Polishing: Polish the ground surface using diamond suspensions on polishing cloths to obtain a mirror-like finish.

  • Etching: Etch the polished surface with a suitable reagent to reveal the microstructure. The etching time will vary depending on the alloy and etchant concentration.

  • Microscopic Examination:

    • Examine the etched sample under an optical microscope to observe the general microstructure, including the morphology of the eutectic silicon.

    • Use image analysis software to quantify microstructural features such as the size, aspect ratio, and distribution of silicon particles.

    • For higher magnification and compositional analysis, examine the sample using an SEM equipped with EDS.

Strontium Modification in Other Alloy Systems

While most prominent in Al-Si alloys, strontium is also used to modify the microstructure of other alloy systems:

  • Magnesium (Mg) Alloys: Strontium additions to magnesium alloys, such as AZ31, can lead to grain refinement.[12] It can also form stable secondary phases like Mg₁₇Sr₂.[13]

  • Zinc (Zn) Alloys: In zinc-based alloys, strontium can form intermetallic phases such as SrZn₁₃, which can influence the mechanical and corrosion properties.[14][15] In Al-Zn-Mg-Mn alloys, strontium addition can increase the fraction of intermetallic compounds and improve the ultimate tensile strength.[16]

Visualizations

Logical Relationship of Strontium Modification Mechanism

G Sr Strontium Addition Adsorption Adsorption of Sr at Si Growth Fronts Sr->Adsorption CoSegregation Co-segregation of Sr, Al, Si within Eutectic Si Sr->CoSegregation IIT Impurity-Induced Twinning (IIT) Adsorption->IIT GrowthRestriction Growth Restriction of Si Crystals CoSegregation->GrowthRestriction MultipleTwinning Formation of Multiple Twins IIT->MultipleTwinning Branching Controlled Branching GrowthRestriction->Branching RefinedStructure Fine, Fibrous Eutectic Si Microstructure MultipleTwinning->RefinedStructure Branching->RefinedStructure ImprovedProperties Enhanced Mechanical Properties (Ductility, Strength) RefinedStructure->ImprovedProperties

Caption: Mechanism of Strontium Modification in Al-Si Alloys.

Experimental Workflow for Strontium Modification and Analysis

G Start Start Melt Melt Al-Si Alloy Start->Melt SrAddition Add Al-Sr Master Alloy Melt->SrAddition HoldStir Hold and Stir Melt SrAddition->HoldStir Casting Pour into Mold HoldStir->Casting Solidification Solidification and Cooling Casting->Solidification SamplePrep Sample Preparation (Section, Mount, Polish) Solidification->SamplePrep MechTesting Mechanical Testing (Tensile, Impact) Solidification->MechTesting MicroAnalysis Microstructural Analysis (Optical, SEM) SamplePrep->MicroAnalysis DataAnalysis Data Analysis and Characterization MicroAnalysis->DataAnalysis MechTesting->DataAnalysis End End DataAnalysis->End

Caption: Experimental Workflow for Strontium Modification.

References

Application Notes and Protocols: Nanoscale Strontium Carbide (SrC2) Powder

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature extensively covers various strontium-based nanoparticles like strontium carbonate and strontium oxide, and general synthesis methods for metal carbides. However, there is a notable lack of specific research, detailed synthesis protocols, and established applications for nanoscale strontium carbide (SrC2). The following application notes and protocols are therefore based on established principles for nanomaterial synthesis and potential applications extrapolated from related compounds. The proposed protocols are intended as a starting point for research and will require significant optimization.

Introduction to Nanoscale this compound

This compound (SrC2) is an acetylide salt consisting of strontium cations (Sr²⁺) and carbide anions (C₂²⁻). In its bulk form, it is a black tetragonal crystalline solid.[1] When produced at the nanoscale, SrC2 powder is expected to exhibit significantly different properties compared to its bulk counterpart due to increased surface-area-to-volume ratio and quantum confinement effects. These properties could make it a candidate for various applications in materials science and potentially in biomedicine.

Potential Properties of Nanoscale SrC2:

  • High Reactivity: Increased surface area would likely lead to higher reactivity, for instance, in catalytic applications.

  • Enhanced Mechanical Properties: Nanomaterials often exhibit improved hardness and wear resistance.

  • Unique Optical and Electronic Properties: Quantum confinement in nanoparticles can lead to size-dependent optical and electronic behaviors.

A summary of known properties for bulk this compound and expected properties for nanoscale SrC2 is presented in Table 1.

Table 1: Properties of Bulk vs. Expected Properties of Nanoscale this compound

PropertyBulk this compound (SrC2)Nanoscale this compound (SrC2) (Predicted)Reference
Molecular Formula SrC2SrC2[1]
Molecular Weight 111.64 g/mol 111.64 g/mol [1]
Appearance Black tetragonal crystalsFine black or dark grey powder[1]
Melting Point > 1700 °CLikely lower than bulk[1]
Density 3.19 g/cm³Lower than bulk due to surface effects and potential porosity in aggregates[1]
Solubility in Water Decomposes to form acetylene (B1199291) gasHighly reactive with water, rapid decomposition[1]
Particle Size Micrometer to millimeter scale1 - 100 nm-
Surface Area LowHigh-
Catalytic Activity LowPotentially high

Proposed Synthesis Protocol for Nanoscale this compound Powder

While no specific protocol for nanoscale SrC2 is readily available, a plausible approach is the carbothermal reduction of a nanoscale strontium precursor. This method is a common strategy for synthesizing various metal carbide nanoparticles.

Principle

A nanoscale strontium-containing precursor (e.g., strontium carbonate or strontium oxide nanoparticles) is intimately mixed with a carbon source. Upon heating in an inert atmosphere, the carbon reduces the strontium compound to form this compound. The nanoscale nature of the precursors is crucial for achieving a nanoscale final product and enabling the reaction at potentially lower temperatures than bulk synthesis.

Materials and Reagents
  • Strontium carbonate (SrCO3) nanoparticles (as precursor)

  • Carbon nanoparticles (e.g., carbon black, activated charcoal)

  • Argon gas (high purity)

  • Ethanol (for slurry mixing)

  • Tube furnace with temperature control

  • Alumina (B75360) or graphite (B72142) crucibles

  • Ball mill or ultrasonic mixer

Experimental Procedure
  • Precursor Preparation: Synthesize or procure strontium carbonate (SrCO3) nanoparticles. A microwave-assisted synthesis can be used to produce SrCO3 nanoparticles.

  • Mixing of Reactants:

    • Weigh stoichiometric amounts of SrCO3 nanoparticles and carbon nanoparticles. An excess of carbon may be used to ensure complete reaction and prevent oxidation.

    • Create a slurry of the mixed powders in ethanol.

    • Homogenize the mixture using a high-energy ball mill or a powerful ultrasonicator for 1-2 hours to ensure intimate mixing at the nanoscale.

    • Dry the mixture completely in a vacuum oven at 80-100 °C to remove the ethanol.

  • Carbothermal Reduction:

    • Place the dried powder mixture in a graphite or alumina crucible.

    • Position the crucible in the center of a tube furnace.

    • Purge the furnace tube with high-purity argon gas for at least 30 minutes to remove all oxygen.

    • Maintain a constant flow of argon throughout the heating and cooling process.

    • Heat the furnace to a target temperature (e.g., 1200-1500 °C). The optimal temperature will need to be determined experimentally.

    • Hold at the target temperature for a specific duration (e.g., 2-4 hours).

    • Cool the furnace down to room temperature under the argon atmosphere.

  • Post-Synthesis Handling:

    • The resulting nanoscale SrC2 powder is highly reactive with air and moisture.[1] All handling and storage should be performed in an inert atmosphere (e.g., inside a glovebox).

Characterization of Nanoscale SrC2

The synthesized powder should be characterized to determine its phase, size, morphology, and purity.

  • X-ray Diffraction (XRD): To confirm the crystalline phase of SrC2 and identify any unreacted precursors or side products.

  • Scanning Electron Microscopy (SEM): To observe the morphology and aggregation of the nanoparticles.

  • Transmission Electron Microscopy (TEM): To determine the primary particle size, size distribution, and crystal structure of individual nanoparticles.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the powder.

G Proposed Synthesis and Characterization Workflow for Nanoscale SrC2 cluster_synthesis Synthesis cluster_characterization Characterization precursors SrCO3 and Carbon Nanoparticles mixing Homogeneous Mixing (Ball Milling/Ultrasonication) precursors->mixing drying Drying of Mixture mixing->drying reduction Carbothermal Reduction (Tube Furnace, Argon atm.) drying->reduction cooling Controlled Cooling reduction->cooling handling Inert Atmosphere Handling (Glovebox) cooling->handling xrd XRD (Phase Identification) handling->xrd Sample for Analysis sem SEM (Morphology) handling->sem Sample for Analysis tem TEM (Particle Size, Crystallinity) handling->tem Sample for Analysis bet BET (Surface Area) handling->bet Sample for Analysis

Caption: Proposed workflow for the synthesis and characterization of nanoscale SrC2 powder.

Potential Applications in Research and Drug Development

While there are no documented applications of nanoscale SrC2, its properties can be extrapolated from related materials for potential uses.

Catalysis

Many metal carbide nanoparticles are known for their catalytic properties. Nanoscale SrC2 could potentially be investigated as a catalyst or catalyst support in various chemical reactions, such as hydrogenation or dehydrogenation, due to its high surface area and reactivity.

Materials Science

Nano-carbides are used to create high-performance coatings due to their hardness and wear resistance. Nanoscale SrC2 could be explored for developing novel composite materials with enhanced mechanical or thermal properties.

Potential in Drug Delivery (Hypothetical)

The applications of other strontium-based nanoparticles in drug delivery suggest that SrC2 could be explored for similar purposes, with some important caveats. Strontium carbonate nanoparticles have been successfully used for pH-sensitive drug delivery.[1][2] They are stable at physiological pH but dissolve in the acidic environment of tumor cells, releasing their drug payload.

Given that SrC2 reacts vigorously with water, it is not directly suitable for in-vivo applications in its pure form. However, if SrC2 nanoparticles could be encapsulated in a protective, biocompatible, and pH-sensitive polymer shell, they could potentially be developed into a novel drug delivery system. The reaction of SrC2 with water to produce acetylene gas could be harnessed as a mechanism for generating localized cavitation or disrupting endosomal membranes to enhance drug release. This remains a highly speculative application requiring substantial research.

G Conceptual Model for a Sr-Based Nanoparticle in Drug Delivery cluster_systemic Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment np_circ Drug-Loaded, Polymer-Coated Sr-Nanoparticle (Stable) np_uptake Cellular Uptake (Endocytosis) np_circ->np_uptake EPR Effect endosome Endosome (Acidic pH) np_uptake->endosome np_degrade Polymer Coat Degrades, Nanoparticle Dissolves endosome->np_degrade release Drug Release np_degrade->release effect Therapeutic Effect release->effect

Caption: Conceptual model for a pH-sensitive strontium-based nanoparticle for targeted drug delivery.

Safety and Handling

This compound is highly reactive. It reacts with water and moisture to produce flammable acetylene gas.[1] Nanoscale SrC2 is expected to be even more reactive.

  • Handling: All handling of SrC2 powder must be conducted under an inert atmosphere (e.g., an argon or nitrogen-filled glovebox).

  • Storage: Store in a tightly sealed container in a dry, inert environment.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, lab coat, and gloves, at all times.

  • Toxicity: The toxicity of nanoscale SrC2 has not been studied. As with all nanomaterials, appropriate precautions should be taken to avoid inhalation or skin contact.

References

Application Notes and Protocols for the Production of Transition Element Carbides Using Strontium Carbide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transition metal carbides (TMCs) are a class of materials renowned for their exceptional properties, including high hardness, excellent thermal and electrical conductivity, and chemical stability. These characteristics make them valuable in a wide range of applications, from cutting tools and wear-resistant coatings to catalysts and materials for extreme environments. While the synthesis of TMCs can be challenging, the use of strontium carbide (SrC₂) in solid-state metathesis reactions with transition metal oxides offers a promising and effective route to produce these advanced materials. This document provides detailed application notes and experimental protocols for the synthesis of various transition element carbides utilizing this compound.

Principle of Synthesis: Solid-State Metathesis

The primary method for producing transition element carbides using this compound is a solid-state metathesis reaction. In this process, this compound acts as the carbon source, reacting with a transition metal oxide at elevated temperatures. The reaction results in the formation of the desired transition metal carbide and strontium oxide (SrO) as a byproduct. The general form of the reaction is as follows:

xSrC₂ + yM_aO_b → zMC_n + wSrO

where M represents a transition metal. The strontium oxide byproduct can typically be removed through a simple washing process, yielding the pure transition metal carbide.[1][2] This method has been successfully employed to synthesize a range of carbides, including those of vanadium, niobium, tantalum, molybdenum, and tungsten, with reported yields of approximately 90%.[1][2]

General Experimental Protocol

This section outlines a general procedure for the synthesis of transition metal carbides via the solid-state metathesis reaction between this compound and a transition metal oxide. Specific details for individual carbides are provided in the subsequent sections.

Materials and Equipment
  • This compound (SrC₂) powder

  • Transition Metal Oxide powder (e.g., V₂O₃, Nb₂O₅, Ta₂O₅, MoO₃, WO₃)

  • High-purity inert gas (e.g., Argon)

  • Tube furnace capable of reaching at least 1000°C

  • Alumina or graphite (B72142) crucibles

  • Ball mill or mortar and pestle for mixing reactants

  • Schlenk line or glovebox for handling air-sensitive materials (optional, depending on the stability of reactants and products)

  • Dilute acid (e.g., hydrochloric acid) for purification

  • Filtration apparatus

  • Drying oven

General Procedure
  • Reactant Preparation: The appropriate stoichiometric amounts of this compound and the chosen transition metal oxide are weighed out. It is crucial to ensure the reactants are in fine powder form to maximize the reaction interface. If necessary, the powders should be ground together using a mortar and pestle or a ball mill.

  • Reaction Setup: The powdered mixture is placed in a suitable crucible (alumina or graphite). The crucible is then placed inside a tube furnace.

  • Inert Atmosphere: The furnace tube is purged with a high-purity inert gas, such as argon, for a sufficient time to remove any oxygen and moisture. A continuous flow of the inert gas should be maintained throughout the reaction and cooling process.

  • Heating Profile: The furnace is heated to the reaction temperature, typically 1000°C, and held for a specified duration, generally 12 hours.[1][2]

  • Cooling: After the reaction is complete, the furnace is cooled down to room temperature under the inert atmosphere.

  • Product Retrieval and Purification: The product mixture, containing the transition metal carbide and strontium oxide, is removed from the crucible. The strontium oxide byproduct is removed by washing the mixture with a dilute acid (e.g., hydrochloric acid), in which SrO is soluble while the carbide is generally inert. The purified carbide is then collected by filtration, washed with deionized water and ethanol, and dried in an oven.

experimental_workflow reactant_prep Reactant Preparation (SrC₂ + Metal Oxide) mixing Mixing (Ball Mill or Mortar) reactant_prep->mixing reaction_setup Reaction Setup (Crucible in Tube Furnace) mixing->reaction_setup purging Inert Gas Purge (Argon Flow) reaction_setup->purging heating Heating (1000°C, 12h) purging->heating cooling Cooling (Under Argon) heating->cooling retrieval Product Retrieval cooling->retrieval purification Purification (Acid Wash) retrieval->purification filtration Filtration & Washing purification->filtration drying Drying filtration->drying final_product Pure Transition Metal Carbide drying->final_product reaction_pathways cluster_V Vanadium Carbide cluster_Nb Niobium Carbide cluster_Ta Tantalum Carbide cluster_Mo Molybdenum Carbide cluster_W Tungsten Carbide V2O3 V₂O₃ V8C7 V₈C₇ V2O3->V8C7 + SrC₂ SrC2_V SrC₂ SrO_V SrO Nb2O5 Nb₂O₅ NbC NbC Nb2O5->NbC + SrC₂ SrC2_Nb SrC₂ SrO_Nb SrO Ta2O5 Ta₂O₅ TaC TaC Ta2O5->TaC + SrC₂ SrC2_Ta SrC₂ SrO_Ta SrO MoO3 MoO₃ Mo2C Mo₂C MoO3->Mo2C + SrC₂ SrC2_Mo SrC₂ SrO_Mo SrO WO3 WO₃ WC WC WO3->WC + SrC₂ SrC2_W SrC₂ SrO_W SrO purification_workflow crude_product Crude Product (TMC + SrO) leaching Leaching (Dilute HCl) crude_product->leaching stirring Stirring leaching->stirring filtration Vacuum Filtration stirring->filtration washing Washing (DI Water & Ethanol) filtration->washing drying Drying washing->drying pure_tmc Pure Transition Metal Carbide drying->pure_tmc

References

Troubleshooting & Optimization

Technical Support Center: Strontium Carbide (SrC₂) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions to improve the yield and purity of strontium carbide (SrC₂) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • Carbothermal Reduction: This involves heating a strontium precursor, such as strontium oxide (SrO) or strontium carbonate (SrCO₃), with a carbon source like graphite (B72142) or coke at high temperatures. The reduction of strontium oxide with graphite can begin at temperatures as low as 150°C, though higher temperatures are typically required for complete conversion.[1][2]

  • Electric Arc Furnace: Strontium carbonate can be reacted with a reductant in an electric arc furnace to form this compound.[1]

  • Direct Formation: Synthesis directly from the elemental strontium and carbon is also possible, though less common in standard laboratory settings.[1]

Q2: Why is the reaction atmosphere critical for SrC₂ synthesis?

A2: Strontium and its compounds are highly reactive with oxygen, especially at the elevated temperatures required for synthesis. Performing the reaction under an inert (e.g., argon) or reducing (e.g., CO) atmosphere is crucial to prevent the formation of strontium oxide (SrO), which would significantly lower the yield and purity of the desired this compound.[3][4]

Q3: What is the effect of temperature on the carbothermal reduction process?

A3: Temperature is a critical parameter. The decomposition of strontium carbonate and the subsequent reduction reaction are endothermic processes requiring high temperatures, often in the range of 1100-1400°C for complete conversion.[2][4] Insufficient temperature can lead to incomplete reaction and the presence of unreacted precursors in the final product. Conversely, excessively high temperatures (approaching 1800°C) can cause the product to melt or lead to sublimation of strontium, potentially reducing yield.[1]

Q4: Can other carbides form during the synthesis?

A4: Yes, if impurities are present in the starting materials. For instance, if calcium-containing compounds are present in the celestite ore used to produce the strontium precursor, calcium carbide (CaC₂) can also be formed during the carbothermal reduction process.[2] Therefore, using high-purity starting materials is essential for obtaining pure SrC₂.

Troubleshooting Guide

Problem: Low Yield

Q: My final yield of this compound is significantly lower than the theoretical maximum. What are the common causes?

A: Low yield is a frequent issue that can be attributed to several factors:

  • Incomplete Reaction: The temperature may be too low or the reaction time too short for the carbothermal reduction to go to completion. Ensure your furnace is calibrated and consider increasing the dwell time at the target temperature.[2]

  • Oxidation: Air leaks in your furnace system can introduce oxygen, leading to the formation of stable strontium oxide (SrO) instead of SrC₂. Ensure all seals and connections are airtight and maintain a positive pressure with your inert gas flow.

  • Sub-optimal Reactant Ratio: An incorrect stoichiometric ratio of carbon to strontium precursor can limit the reaction. Excess carbon is often used to ensure a completely reducing environment, but significant excess can remain as an impurity.[2]

  • Product Loss During Handling: this compound slowly hydrolyzes in air to form acetylene (B1199291) and strontium hydroxide.[1] Handle the final product in a dry, inert atmosphere (e.g., a glovebox) to prevent degradation.

Problem: Product Impurities

Q: My XRD analysis shows significant amounts of strontium oxide (SrO) in the final product. How can this be resolved?

A: The presence of SrO is a classic sign of an insufficiently reducing environment.

  • Check for Leaks: Perform a leak check on your furnace tube and gas lines.

  • Increase Carbon Ratio: Increase the molar ratio of carbon to the strontium precursor. This ensures that any residual oxygen reacts with the carbon rather than the strontium.

  • Use a Reducing Gas: While an inert gas like argon is standard, introducing a small amount of a reducing gas like carbon monoxide (CO) can help prevent oxide formation.

Q: I have detected unreacted strontium carbonate (SrCO₃) in my product. What went wrong?

A: Strontium carbonate decomposes at high temperatures (above 1000°C) before the carbide formation proceeds.[4] The presence of SrCO₃ indicates that the reaction temperature was too low or the duration was insufficient for complete decomposition and subsequent reaction. Review your heating profile and consider a higher temperature or longer hold time.

Problem: Poor Product Quality

Q: The synthesized this compound is a loose powder with high porosity. How can I obtain a denser product?

A: To achieve a denser, more consolidated product, consider these factors:

  • Precursor Particle Size: Using nano-sized or finely milled precursor powders can enhance reactivity and lead to a denser final product due to increased surface area contact.

  • Compaction: Pressing the mixed reactant powders into a pellet before heating can significantly improve the contact between particles, promoting a more uniform reaction and a denser product.

  • Sintering Conditions: The sintering process, which occurs at high temperatures, is key to densification. The temperature, time, and atmosphere all play a role. Defects like blisters or cracks can form if the sintering process is not carefully controlled.[5]

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

MethodStrontium PrecursorCarbon SourceTypical Temperature Range (°C)AtmosphereKey Considerations
Carbothermal Reduction Strontium Oxide (SrO) or Strontium Carbonate (SrCO₃)Graphite, Coke, Carbon Black1100 - 1400°C[2]Inert (Argon) or ReducingMost common lab-scale method; requires careful atmospheric control.
Electric Arc Furnace Strontium Carbonate (SrCO₃)Reducing sugar, Magnesium[1]> 1800°CControlledSuitable for larger-scale production; high energy consumption.
Direct Formation from Elements Strontium Metal (Sr)GraphiteVariableInert (Argon)High purity possible; strontium metal is highly reactive and requires careful handling.

Table 2: Influence of Key Parameters on Carbothermal Reduction of SrO

ParameterEffect on YieldEffect on PurityRecommended Condition
Temperature Increases with temperature up to an optimal point.Can decrease if side reactions or sublimation occur at very high temps.1200 - 1400°C
C:Sr Molar Ratio Increases with excess carbon.High excess carbon can remain as an impurity.Stoichiometric to 50% excess carbon.[2]
Reaction Time Increases with time.Minimal effect unless excessively long, which could promote grain growth.1 - 4 hours at temperature.[2]
Atmosphere Significantly reduced by oxidizing atmosphere.Purity compromised by SrO formation in the presence of O₂.High-purity Argon flow or vacuum.
Precursor Particle Size Higher yield with smaller particles (increased reactivity).Can improve homogeneity and reduce unreacted precursors.Finely milled or nano-sized powders.

Experimental Protocols

Protocol: Synthesis of this compound via Carbothermal Reduction of Strontium Oxide

This protocol describes a general procedure for synthesizing SrC₂. Researchers should optimize parameters based on their specific equipment and desired product characteristics.

1. Materials and Equipment:

  • Strontium Oxide (SrO), high purity (99.5% or better)

  • Graphite powder, fine mesh (< 45 µm)

  • High-temperature tube furnace with gas flow control

  • Alumina or graphite crucible

  • Planetary ball mill or mortar and pestle

  • Glovebox with an inert atmosphere (e.g., Argon)

  • XRD for phase analysis

2. Precursor Preparation:

  • Inside a glovebox, weigh out SrO and graphite powder in a 1:2 molar ratio (SrO:C). A carbon excess helps ensure a reducing environment.

  • Thoroughly mix the powders using a planetary ball mill for 30 minutes or a mortar and pestle for 15 minutes to ensure homogeneity.

  • (Optional) Press the mixed powder into a pellet using a hydraulic press (approx. 100-200 MPa) to improve particle contact.

3. Reaction:

  • Place the powder or pellet into a graphite crucible and position it in the center of the tube furnace.

  • Seal the furnace and purge the system with high-purity argon gas for at least 30 minutes to remove all air. Maintain a gentle flow of argon (e.g., 50-100 sccm) throughout the experiment.

  • Heat the furnace to the target temperature (e.g., 1300°C) at a controlled rate (e.g., 5-10°C/min).

  • Hold at the target temperature for a specified duration (e.g., 2-4 hours).

  • After the reaction is complete, turn off the heater and allow the furnace to cool to room temperature under the continuous argon flow.

4. Product Handling and Characterization:

  • Once at room temperature, transfer the crucible containing the product into an inert atmosphere glovebox to prevent reaction with air and moisture.

  • The product, a dark-colored solid, can be gently ground into a powder for analysis.

  • Characterize the final product using X-ray Diffraction (XRD) to confirm the formation of the SrC₂ phase and identify any impurities like SrO or unreacted graphite.

Visual Guides

Workflow start Start precursors 1. Precursor Preparation (SrO + C Mixing) start->precursors pelletize 2. Pelletization (Optional) precursors->pelletize reaction 3. Carbothermal Reduction (High Temp, Ar atm) pelletize->reaction cooling 4. Controlled Cooling (Under Ar) reaction->cooling handling 5. Product Handling (Inert Atmosphere) cooling->handling analysis 6. Characterization (XRD) handling->analysis end End analysis->end

Caption: Workflow for this compound Synthesis.

Troubleshooting problem Problem: Low SrC₂ Yield cause1 Cause: Incomplete Reaction problem->cause1 cause2 Cause: Oxidation (SrO formation) problem->cause2 cause3 Cause: Incorrect Stoichiometry problem->cause3 solution1 Solution: - Increase Temperature - Increase Dwell Time cause1->solution1 solution2 Solution: - Check for Air Leaks - Ensure Positive Ar Pressure cause2->solution2 solution3 Solution: - Verify C:Sr Molar Ratio - Use Slight Carbon Excess cause3->solution3

Caption: Troubleshooting Flowchart for Low Yield Issues.

Parameters product Product Quality (Yield & Purity) temp Temperature temp->product Controls reaction rate & precursor decomposition time Reaction Time time->product Affects conversion completeness ratio C:Sr Ratio ratio->product Impacts reducing power & potential impurities atm Atmosphere atm->product Prevents SrO formation

Caption: Interrelationship of Key Synthesis Parameters.

References

Technical Support Center: Strontium Carbide (Technical Grade)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in utilizing technical-grade strontium carbide for their experiments. Below you will find troubleshooting guides and frequently asked questions to address common issues related to impurities in this material.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments using technical-grade this compound, presented in a question-and-answer format.

Question: My reaction is giving a lower yield than expected and producing a significant amount of starting material. What could be the cause?

Answer: A common reason for low yield is the presence of strontium oxide (SrO) as an impurity in the this compound. Strontium oxide is a basic oxide but does not possess the nucleophilic carbide anion (C₂²⁻) necessary for many synthetic reactions. Its presence effectively reduces the molar quantity of active this compound in your reaction, leading to incomplete conversion of your starting materials. Additionally, unreacted strontium carbonate (SrCO₃) from the manufacturing process can also be present, which is generally unreactive under typical organometallic reaction conditions.

Question: I am observing unexpected side products in my reaction, particularly those suggesting the presence of water or other protic sources. My reaction setup is rigorously dry. What could be the source of this contamination?

Answer: Technical-grade this compound can be hygroscopic and may have adsorbed moisture from the atmosphere during storage or handling. This compound reacts readily with water to produce acetylene (B1199291) gas and strontium hydroxide. The in-situ generation of acetylene can lead to various side reactions, including addition reactions or polymerization, depending on your reaction conditions. Furthermore, if your this compound contains impurities like calcium carbide (CaC₂), it will also react with any trace moisture to produce acetylene.

Question: My results are inconsistent from batch to batch of this compound. How can I identify the source of this variability?

Answer: The primary cause of batch-to-batch inconsistency is the variation in the impurity profile of the technical-grade material. The most significant variable impurities are often other alkaline earth metal carbides, such as calcium carbide (CaC₂) and barium carbide (BaC₂). While these compounds have similar reactivity in some cases, their differing atomic masses and reaction kinetics can lead to variations in product yield and purity. It is recommended to perform a quantitative analysis of each new batch to determine the exact concentration of strontium and other alkaline earth metals.

Question: My final product is contaminated with a fine, insoluble particulate matter that is difficult to filter. What is this likely to be?

Answer: A likely culprit for insoluble particulate contamination is the presence of free carbon (graphite) or silicon carbide (SiC) in the technical-grade this compound.[1] These are common impurities from the manufacturing process.[1] If your reaction product is soluble, these impurities can often be removed by filtration through a fine filter medium such as celite.

Frequently Asked Questions (FAQs)

What are the most common impurities in technical-grade this compound?

The most common impurities are strontium oxide (SrO), unreacted strontium carbonate (SrCO₃), free carbon (graphite), and other alkaline earth metal compounds, particularly those of calcium and barium.[2] Traces of iron oxide and sulfur compounds may also be present, carried over from the raw materials used in the manufacturing of the precursor, strontium carbonate.[2]

How can I determine the purity of my this compound?

A common method to assay the purity of metal carbides is by measuring the volume of acetylene gas produced upon hydrolysis.[3] For a more detailed impurity profile, techniques such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS) can be used to quantify metallic impurities like calcium and barium. X-ray Diffraction (XRD) can identify crystalline impurity phases such as SrO and SrCO₃.

How should I handle and store technical-grade this compound to minimize contamination?

This compound should be handled in an inert atmosphere (e.g., in a glovebox) to prevent reaction with atmospheric moisture. It should be stored in a tightly sealed container in a desiccator.

Common Impurities in Technical-Grade this compound

The following table summarizes the common impurities found in technical-grade this compound. The concentration ranges are typical estimates based on the analysis of the precursor material, strontium carbonate, and knowledge of the manufacturing process.

ImpurityChemical FormulaTypical Concentration Range (%)Potential Impact on Experiments
Strontium OxideSrO1 - 5Reduces the effective concentration of active carbide, leading to lower yields. Can act as a base.
Strontium CarbonateSrCO₃0.5 - 2Inert diluent, reducing the effective concentration of active carbide.
Calcium Carbide/OxideCaC₂ / CaO0.1 - 2Introduces a different metallic species which can lead to mixed products or altered reaction kinetics.
Barium CarbonateBaCO₃≤ 2.45[2]Can introduce barium ions into the reaction mixture, potentially leading to undesired side products.
Calcium CarbonateCaCO₃≤ 0.30[2]Similar to barium carbonate, can introduce calcium ions.
Ferric OxideFe₂O₃≤ 0.01[2]Can act as a catalyst for unwanted side reactions or poison sensitive catalysts.
Total Sulfur (as SO₃²⁻)S≤ 0.5[2]Sulfur compounds can poison noble metal catalysts.
Free CarbonC0.5 - 3Inert diluent and can cause filtration difficulties.

Experimental Protocol: Quantification of Calcium Impurity in this compound by ICP-OES

This protocol outlines a method for determining the concentration of calcium, a common impurity, in a sample of technical-grade this compound.

1. Objective: To quantify the weight percentage of calcium in a technical-grade this compound sample.

2. Materials:

  • This compound sample
  • Deionized water (18 MΩ·cm)
  • Concentrated nitric acid (trace metal grade)
  • Calcium standard solution (1000 ppm)
  • Volumetric flasks (100 mL, Class A)
  • Pipettes (Class A)
  • ICP-OES instrument

3. Procedure:

Visualizations

TroubleshootingWorkflow cluster_symptoms Observed Experimental Issue cluster_causes Potential Impurity Cause cluster_solutions Recommended Action Symptom1 Low Reaction Yield Cause1 Strontium Oxide (SrO) Strontium Carbonate (SrCO3) Symptom1->Cause1 Symptom2 Unexpected Side Products Cause2 Adsorbed Moisture (H2O) Symptom2->Cause2 Symptom3 Inconsistent Results Cause3 Other Alkaline Earth Metals (e.g., Ca, Ba) Symptom3->Cause3 Symptom4 Insoluble Particulates Cause4 Free Carbon (C) Silicon Carbide (SiC) Symptom4->Cause4 Solution1 Assay Purity (e.g., Gas Volumetry) Adjust Stoichiometry Cause1->Solution1 Solution2 Handle in Inert Atmosphere Dry Reagent Before Use Cause2->Solution2 Solution3 Quantify Metallic Impurities (ICP-OES) Purify Product (e.g., Crystallization) Cause3->Solution3 Solution4 Filter Through Celite Use Higher Purity Grade Cause4->Solution4

Troubleshooting workflow for this compound experiments.

ImpurityEffects cluster_impurities Common Impurities cluster_effects Experimental Effects Impurity1 SrO / SrCO3 Effect1 Reduced Reagent Stoichiometry Impurity1->Effect1 Impurity2 CaC2 / BaC2 Effect2 Altered Reaction Kinetics Impurity2->Effect2 Effect3 Product Contamination Impurity2->Effect3 Impurity3 Free Carbon Impurity3->Effect3 Impurity4 Fe2O3 / Sulfur Effect4 Catalyst Poisoning Impurity4->Effect4

Logical relationship between impurities and their effects.

References

Technical Support Center: Strontium Carbide (SrC₂) Storage and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of strontium carbide to prevent hydrolysis. Adherence to these protocols is critical for maintaining sample integrity and ensuring experimental success.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it so sensitive to moisture?

This compound (SrC₂), also known as strontium acetylide, is a salt composed of strontium cations (Sr²⁺) and acetylide anions (⁻C≡C⁻).[1] It is highly reactive with water, including ambient moisture in the air. This reactivity is due to the strong basicity of the acetylide anion, which readily abstracts protons from water molecules in a hydrolysis reaction. This process is analogous to the well-known reaction of calcium carbide with water.[2][3] Even slow hydrolysis can occur upon exposure to air.[1]

Q2: What are the chemical products of this compound hydrolysis?

The hydrolysis of this compound yields two primary products: strontium hydroxide (B78521) (Sr(OH)₂) and acetylene (B1199291) gas (C₂H₂).[1]

The balanced chemical equation is: SrC₂(s) + 2H₂O(l) → Sr(OH)₂(aq) + C₂H₂(g)

Q3: How can I detect if my this compound sample has been compromised by hydrolysis?

There are several key indicators of hydrolysis:

  • Odor: A distinct, unpleasant garlic-like odor is a strong indicator.[2] This is characteristic of the acetylene gas produced, often containing impurities like phosphine (B1218219) from contaminants in the carbide.

  • Physical Appearance: The material may appear clumpy, wet, or discolored, changing from its original crystalline or powdered form to a paste-like consistency due to the formation of strontium hydroxide.

  • Gas Evolution: Upon opening a container, a release of pressure may be noticeable. This is due to the production of acetylene gas, which can create a hazardous pressure buildup in a sealed vessel.

  • Reduced Reactivity: In experimental use, the compromised material will show diminished or no reactivity, leading to failed syntheses or inaccurate results.

Q4: What are the ideal atmospheric conditions for storing this compound?

To prevent degradation, this compound must be stored under a strictly controlled inert atmosphere. The primary goal is the complete exclusion of moisture and oxygen.

Table 1: Recommended Storage Atmosphere Conditions for this compound
ParameterRecommended ValueJustification
Inert Gas Argon (Ar) or Nitrogen (N₂)Displaces reactive atmospheric gases like oxygen and water vapor. Argon is preferred for its higher density and greater inertness.
Moisture (H₂O) Content < 1 ppm (parts per million)Water is the primary reactant in the hydrolysis process.[4][5] Maintaining exceptionally low moisture levels is critical.
Oxygen (O₂) Content < 1 ppm (parts per million)While the primary reaction is with water, excluding oxygen prevents potential side reactions and maintains a pure inert environment.
Temperature 15–25°C (Cool, room temp)Storage should be in a cool, dry, and well-ventilated area to minimize reaction kinetics.[6][7] Avoid excess heat.[7]

Q5: What types of containers are recommended for long-term storage?

Proper containment is crucial. Recommended options include:

  • Schlenk Flasks: These glass flasks with side-arm valves allow the contents to be stored under a static vacuum or positive pressure of inert gas.[8]

  • Sure/Seal™ Bottles: These commercial bottles provide a secure seal with a septum-lined cap, allowing for the removal of material via syringe or cannula techniques without exposing the bulk sample to the atmosphere.[9]

  • Hermetically Sealed Ampoules: For long-term storage of high-purity material, sealing the carbide under an inert atmosphere in a glass ampoule is the most robust method.

  • Glove Box Storage: All containers holding this compound should be stored inside a dedicated glove box with a continuously purified inert atmosphere that meets the conditions outlined in Table 1.

Troubleshooting Guide

This guide addresses common issues encountered during the storage of this compound.

Table 2: Troubleshooting Storage Issues
Observed ProblemProbable CauseRecommended Solution
A foul, garlic-like odor is detected from the storage container. Hydrolysis due to moisture ingress. The container seal has likely failed, or the material was improperly handled.1. Immediately transfer the container into an inert atmosphere glove box.[10] 2. Carefully open the container. 3. Evaluate the extent of degradation. 4. If salvageable, transfer the unreacted material to a new, dry, tared container and seal under a fresh inert atmosphere. 5. The sample is likely compromised; consider disposal according to safety protocols.
The powder has become caked, clumpy, or discolored. Advanced hydrolysis. Significant formation of strontium hydroxide has occurred, altering the material's physical state.The sample integrity is lost. The material is no longer suitable for most applications. Dispose of the material safely according to your institution's hazardous waste guidelines.
The container is visibly pressurized or swells. Acetylene gas buildup from hydrolysis. This is a serious safety hazard due to the flammability of acetylene.1. Do not attempt to open the container outside of a fume hood and an inert atmosphere. 2. If possible, place the container in a blast shield within a fume hood. 3. Consult with your institution's Environmental Health & Safety (EHS) office for guidance on safely venting and disposing of the container.
Poor performance or unexpected side products in experiments. Partial hydrolysis of the starting material. The sample has been contaminated with strontium hydroxide and has a lower purity of active SrC₂.1. Discard the current stock of this compound. 2. Obtain a new, unopened batch of the reagent. 3. Review and improve handling and storage procedures (See Experimental Protocol below) to prevent future occurrences.

Experimental Protocols

Protocol 1: Procedure for Inert Atmosphere Handling and Storage of this compound

This protocol describes the standard procedure for handling SrC₂ inside a glove box to prevent atmospheric exposure.

Materials:

  • This compound in its original container.

  • Inert atmosphere glove box (<1 ppm O₂, <1 ppm H₂O).

  • Spatulas, weighing paper, and other necessary labware (oven-dried at >120°C for at least 4 hours).

  • A new, oven-dried storage container (e.g., Schlenk flask or vial with a PTFE-lined cap).

  • Analytical balance located inside the glove box.

Methodology:

  • Preparation: Place all necessary equipment, including the new storage container and the original SrC₂ container, into the glove box antechamber. Ensure all items are completely dry.

  • Inerting: Run a minimum of three evacuate-refill cycles in the antechamber, purging with the glove box's inert atmosphere (e.g., Argon) to remove residual air and moisture.[11]

  • Transfer: Move all items from the antechamber into the main glove box chamber. Allow items to sit for 15-20 minutes to ensure their surfaces are fully inerted.

  • Handling: Carefully open the original this compound container.

  • Weighing & Aliquoting: Using a clean, dry spatula, dispense the desired amount of SrC₂ onto weighing paper using the internal analytical balance.

  • Re-packaging: Transfer the weighed aliquot into the new, pre-tared storage container.

  • Sealing: Securely seal the new container. For vials, wrap the cap junction with paraffin (B1166041) film or PTFE tape as an extra precaution. For Schlenk flasks, ensure the valve is securely closed.

  • Cleanup: Tightly reseal the original this compound container. Clean any spills within the glove box immediately.

  • Removal: Remove newly prepared samples and waste from the glove box via the antechamber, again using multiple purge cycles.

Visualizations

Diagram 1: Hydrolysis Reaction of this compound

Hydrolysis cluster_reactants Reactants cluster_products Products SrC2 This compound (SrC₂) SrOH2 Strontium Hydroxide (Sr(OH)₂) SrC2->SrOH2 + 2H₂O C2H2 Acetylene Gas (C₂H₂) H2O Water (2H₂O)

Caption: The chemical reaction pathway for the hydrolysis of this compound.

Diagram 2: Troubleshooting Workflow for this compound Storage

Troubleshooting start Observation: Suspected Sample Degradation check1 Is there a foul, garlic-like odor from the container? start->check1 check2 Is the material clumping, discolored, or wet? check1->check2 No cause1 Probable Cause: Hydrolysis from moisture exposure. Container seal failure or improper inerting. check1->cause1 Yes check3 Is there pressure buildup (swelling) in the container? check2->check3 No check2->cause1 Yes check3->cause1 Yes end No signs of degradation. Review handling procedures to ensure best practices. check3->end No solution1 Action: Handle in inert atmosphere. Inspect container & seal. Re-package under fresh inert gas or dispose of per EHS guidelines. cause1->solution1

Caption: A logical workflow for troubleshooting common this compound storage issues.

References

Technical Support Center: Stabilizing Strontium Carbide Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and stabilization of strontium carbide (SrC₂) crystal structures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and handling of this compound.

IssuePotential Cause(s)Suggested Solution(s)
No or Low Yield of SrC₂ 1. Incomplete reaction due to insufficient temperature or time.[1] 2. Non-stoichiometric ratio of reactants.[1] 3. Oxidation of strontium metal before reaction.1. Ensure the furnace reaches and maintains the target temperature (e.g., 970 K for synthesis from elements) for the specified duration (e.g., 15 hours).[1] 2. Accurately weigh reactants. A slight excess of carbon may be used to ensure full conversion of strontium. 3. Handle strontium metal exclusively in an inert atmosphere (e.g., a glove box) to prevent oxidation.
Product is a Black Powder Instead of Gray/White 1. Presence of excess unreacted graphite (B72142).[1] 2. Formation of amorphous carbon byproducts.1. Use a stoichiometric or slightly less than a 2:1 molar ratio of carbon to strontium. 2. Ensure a controlled heating and cooling ramp in the furnace to promote crystalline growth.
Product Rapidly Decomposes or Reacts Violently When Exposed to Air 1. High reactivity of SrC₂ with moisture and oxygen in the air.[2]1. Handle the final product strictly under an inert atmosphere (e.g., argon-filled glove box).[1] 2. Store SrC₂ in a desiccator or a sealed container under an inert gas.
XRD Pattern Shows Unidentified Peaks 1. Presence of impurity phases such as Strontium Oxide (SrO) or Strontium Carbonate (SrCO₃).[3] 2. Incomplete reaction leaving unreacted Strontium (Sr) or Graphite (C).1. Compare the experimental XRD pattern with reference patterns for SrO, SrCO₃, Sr, and graphite to identify impurities.[4] 2. To avoid SrO/SrCO₃, ensure all starting materials are anhydrous and the reaction is carried out under a high vacuum or a continuous inert gas stream.[1] 3. If unreacted starting materials are present, consider re-pelletizing and re-heating the sample.
Desired Crystal Phase (Polymorph) is Not Obtained 1. Incorrect temperature for the desired phase. 2. Absence of necessary stabilizing agents for certain polymorphs.[2]1. For the high-temperature cubic (Fm-3m) phase, the temperature must be above 370 °C (643 K).[2] The tetragonal (I4/mmm) phase is stable at room temperature.[1] 2. To obtain the triclinic polymorph, cyanamide (B42294) impurities may need to be introduced into the reaction mixture.[2]

Frequently Asked Questions (FAQs)

Q1: What are the known crystal structures of this compound (SrC₂)?

A1: this compound is polymorphic, meaning it can exist in several different crystal structures. The most commonly encountered phases are:

  • Tetragonal (I4/mmm): The stable phase at room temperature.[1]

  • Face-Centered Cubic (Fm-3m): A high-temperature phase, formed upon heating the tetragonal phase to 370 °C (643 K).[2]

  • Monoclinic (C2/c): Observed at low temperatures and is considered the ground state at zero pressure by theoretical calculations.[1][5]

  • Triclinic: This phase is believed to be stabilized by the presence of cyanamide impurities.[2] Under high pressure, several other phases have been predicted theoretically.[5][6]

Q2: How can I handle and store this compound safely?

A2: this compound is highly reactive with air and moisture, hydrolyzing to form acetylene (B1199291) gas.[2] All handling of SrC₂ powder must be performed in an inert atmosphere, such as an argon-filled glove box.[1] For long-term storage, it should be sealed in an airtight container under an inert gas or in a high-vacuum desiccator.

Q3: How can I confirm the phase and purity of my synthesized SrC₂?

A3: The primary method for phase identification and purity assessment is X-ray Diffraction (XRD).[1] By comparing the diffraction pattern of your sample to known reference patterns for the different SrC₂ polymorphs and potential impurities (e.g., SrO, SrCO₃, elemental Sr), you can determine the crystalline phase and identify any contaminants.[4]

Q4: Is it possible to stabilize the high-temperature cubic phase of SrC₂ at room temperature?

Q5: How do I intentionally synthesize the triclinic polymorph of SrC₂?

A5: The triclinic polymorph of SrC₂ is understood to be stabilized by cyanamide impurities.[2] To synthesize this phase, one would need to introduce a source of cyanamide (e.g., calcium cyanamide, CaCN₂) into the starting materials. The exact required amount and reaction conditions would need to be determined experimentally, as detailed protocols for this specific synthesis are not widely published.

Quantitative Data: SrC₂ Phase Transitions

The stability of different SrC₂ crystal structures is dependent on temperature and pressure. The following tables summarize the known and predicted phase transitions.

Table 1: Temperature-Dependent Phase Transitions at Ambient Pressure

TransitionTemperatureCrystal System (Space Group)Notes
Monoclinic → TetragonalRoom TemperatureC2/c → I4/mmmThe monoclinic phase is observed at low temperatures, transforming to the tetragonal phase as it warms.[1]
Tetragonal → Cubic370 °C (643 K)I4/mmm → Fm-3mA reversible, first-order phase transition.[2][6]

Table 2: Theoretically Predicted Pressure-Induced Phase Transitions at 0 K

TransitionPredicted PressureCrystal System (Space Group)Notes
Monoclinic → Orthorhombic4.5 GPaC2/c → CmcmPredicted by ab initio evolutionary algorithm calculations.[5][6]
Orthorhombic → Orthorhombic21.5 GPaCmcm → ImmmThe Immm phase is predicted to be stable over a wide pressure range.[5][6]
Orthorhombic → Hexagonal123.5 GPaImmm → P6/mmmA transition to a MgB₂-type phase is predicted at very high pressures.[5]

Experimental Protocols

Protocol 1: Synthesis of Polycrystalline SrC₂ from Elemental Strontium and Graphite

This protocol is adapted from the method described by Ruschewitz and Pöttgen.[1] It details the direct reaction of the elements in a tube furnace.

Materials and Equipment:

  • Elemental Strontium (Sr), 99.95% purity

  • Graphite (C), 99.9% purity

  • Graphite cylinder with a lid

  • Horizontal tube furnace with temperature control

  • Glove box with an inert argon atmosphere

  • Hydraulic press

  • High-vacuum line

Methodology:

  • Crucible Preparation: Heat the graphite cylinder and lid to 1070 K under high vacuum for approximately 24 hours to remove any volatile impurities.

  • Reactant Preparation (inside a glove box):

    • Weigh 300 mg of elemental strontium (3.42 mmol).

    • Weigh 76.5 mg of graphite (6.37 mmol). This corresponds to a Sr:C molar ratio of approximately 1:1.86.

    • Thoroughly mix the Sr and graphite powders.

  • Pelletization (inside a glove box): Press the mixed powder into a pellet with a diameter of approximately 10 mm using a hydraulic press.

  • Reaction Setup (inside a glove box):

    • Transfer the pellet into the pre-treated graphite cylinder and close it with the lid.

    • Place the sealed graphite cylinder into a quartz or alumina (B75360) tube suitable for the tube furnace.

  • Synthesis:

    • Transfer the tube containing the sample from the glove box to the horizontal tube furnace, maintaining an argon atmosphere.

    • Begin flowing a weak stream of argon through the tube.

    • Heat the furnace to a reaction temperature of 970 K (700 °C).

    • Hold the temperature for 15 hours.

  • Cooling and Product Recovery:

    • After 15 hours, turn off the furnace and allow the sample to cool to room temperature under the argon stream.

    • Once cooled, transfer the entire tube back into the glove box.

    • Open the graphite cylinder to recover the SrC₂ product, which should be a gray to almost white powder. All subsequent handling must be performed in the glove box.

Visualizations

Experimental Workflow: Synthesis and Characterization of SrC₂

The following diagram outlines the key steps for the synthesis of this compound from its elements, followed by characterization.

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_synthesis Synthesis cluster_analysis Analysis (Inert Atmosphere) weigh_sr Weigh Elemental Sr mix Mix Powders weigh_sr->mix weigh_c Weigh Graphite weigh_c->mix press Press into Pellet mix->press load Load Pellet into Graphite Crucible press->load furnace Heat in Tube Furnace (970 K, 15h, Ar flow) load->furnace cool Cool to Room Temp furnace->cool recover Recover Product cool->recover xrd XRD Analysis recover->xrd store Store Product recover->store

Caption: Workflow for SrC₂ synthesis from elemental precursors.

Troubleshooting Logic: XRD Analysis of Synthesis Product

This diagram provides a logical decision-making process for troubleshooting based on the results of an X-ray diffraction analysis.

troubleshooting_xrd start Perform XRD on Synthesized Product check_peaks Compare XRD Pattern to SrC₂ Reference Data start->check_peaks success Synthesis Successful: Pure SrC₂ Phase Obtained check_peaks->success All peaks match failure Unidentified Peaks Present check_peaks->failure Mismatch identify_impurity Identify Impurity Phase(s) (e.g., SrO, SrCO₃, Sr) failure->identify_impurity oxide SrO or SrCO₃ Detected identify_impurity->oxide Oxide/ Carbonate unreacted Unreacted Sr or C Detected identify_impurity->unreacted Reactants solution_oxide Solution: Improve inert atmosphere/ vacuum conditions. Use anhydrous reactants. oxide->solution_oxide solution_unreacted Solution: Check stoichiometry. Increase reaction time/ temperature. unreacted->solution_unreacted

Caption: Decision tree for troubleshooting SrC₂ synthesis via XRD.

References

Technical Support Center: Optimizing Temperature for Carbothermal Reduction of Strontium Oxide (SrO)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the temperature for the carbothermal reduction of strontium oxide (SrO). The information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of carbothermal reduction of SrO?

The carbothermal reduction of strontium oxide is a chemical process where carbon is used as a reducing agent to remove oxygen from SrO at elevated temperatures, ideally yielding strontium metal (Sr) and carbon monoxide (CO) as the primary products. The overall reaction is:

SrO(s) + C(s) → Sr(g) + CO(g)

Due to the high boiling point of strontium (1382 °C), the product is typically in the gaseous state and needs to be condensed for collection. The efficiency of this process is highly dependent on the reaction temperature, pressure, and the nature of the carbon source.

Q2: What is the theoretical temperature range for the carbothermal reduction of SrO?

Q3: What are the common side reactions to be aware of?

A primary concern during the carbothermal reduction of SrO is the formation of strontium carbide (SrC₂). This can occur at high temperatures, especially with an excess of carbon. The reaction for this compound formation is:

SrO(s) + 3C(s) → SrC₂(s) + CO(g)

The formation of SrC₂ is undesirable as it represents a loss of strontium yield and can contaminate the final product. Controlling the stoichiometry of the reactants and the reaction temperature is critical to minimize its formation.

Q4: How does pressure affect the carbothermal reduction of SrO?

Reducing the system pressure can be beneficial for the carbothermal reduction of SrO. According to Le Chatelier's principle, lowering the pressure will favor the forward reaction, which produces gaseous products (Sr and CO). This can lead to a lower required reaction temperature and an increased yield of strontium metal.

Section 2: Troubleshooting Guide

Issue Possible Causes Troubleshooting Steps
Low or no yield of Strontium 1. Insufficient Temperature: The reaction temperature is below the thermodynamically favorable range. 2. Incomplete Mixing of Reactants: Poor contact between SrO and the carbon source. 3. Oxidation of Products: Strontium vapor reacting with residual oxygen or CO₂ in the system.1. Increase Temperature: Gradually increase the furnace temperature in increments of 50-100°C, monitoring for product formation. Refer to thermodynamic data for guidance. 2. Improve Mixing: Ensure intimate mixing of finely ground SrO and carbon powders. Pelletizing the mixture can improve contact. 3. Inert Atmosphere/Vacuum: Conduct the reaction under a high vacuum or in a continuous flow of an inert gas (e.g., Argon) to remove gaseous products and prevent back-reactions.
Formation of this compound (SrC₂) Contamination 1. Excess Carbon: The molar ratio of carbon to SrO is too high. 2. Excessively High Temperature: High temperatures can favor the kinetics of carbide formation.1. Adjust Stoichiometry: Use a stoichiometric or slightly sub-stoichiometric amount of carbon. 2. Optimize Temperature: Find a temperature window that is high enough for the reduction of SrO but minimizes the formation of SrC₂. This may require experimental optimization.
Incomplete Reduction of SrO 1. Short Reaction Time: The duration of the experiment is not sufficient for the reaction to go to completion. 2. Poor Quality Carbon Source: The carbon source may have low reactivity or contain impurities.1. Increase Reaction Time: Extend the holding time at the optimal temperature. 2. Use High-Reactivity Carbon: Employ a high-surface-area, high-purity carbon source like activated charcoal or carbon black.
Difficulty in Collecting Strontium Metal 1. Inefficient Condensation: The temperature of the condensation surface is too high, or the surface area is insufficient.1. Optimize Condenser Design: Ensure the condenser is placed in a cooler zone of the reactor and has a sufficiently large surface area for efficient condensation of strontium vapor.

Section 3: Experimental Protocols

Protocol 1: Preparation of Strontium Oxide (SrO)

Strontium oxide is often prepared by the calcination of strontium carbonate (SrCO₃).

Materials:

  • Strontium carbonate (SrCO₃) powder

  • High-temperature furnace

  • Alumina or zirconia crucible

Procedure:

  • Place the SrCO₃ powder in a suitable crucible.

  • Heat the crucible in a furnace to a temperature between 1100°C and 1300°C.[3]

  • Maintain this temperature for a sufficient duration (e.g., 2-4 hours) to ensure complete decomposition of SrCO₃ to SrO and CO₂. The reaction is: SrCO₃(s) → SrO(s) + CO₂(g).

  • Cool the furnace down to room temperature under an inert atmosphere to prevent the re-formation of carbonate.

  • Store the resulting SrO powder in a desiccator to prevent reaction with atmospheric moisture and CO₂.

Protocol 2: Carbothermal Reduction of SrO

Materials:

  • Strontium oxide (SrO) powder

  • High-purity carbon powder (e.g., graphite (B72142), activated charcoal)

  • Tube furnace with temperature and atmosphere control

  • Alumina or graphite reaction tube

  • Condenser for strontium vapor collection

  • Inert gas supply (e.g., Argon)

  • Vacuum pump

Procedure:

  • Thoroughly mix the SrO and carbon powders in the desired molar ratio. Pelletizing the mixture is recommended to ensure good contact between the reactants.

  • Place the pellet in the reaction tube of the furnace.

  • Position the condenser in a cooler downstream section of the reaction tube.

  • Evacuate the system using a vacuum pump and then backfill with an inert gas. Repeat this process several times to ensure an inert atmosphere.

  • Heat the furnace to the desired reaction temperature (e.g., starting at 1200°C and optimizing as needed) under a continuous flow of inert gas or under vacuum.

  • Hold the temperature for the desired reaction time (e.g., 1-3 hours).

  • After the reaction is complete, cool the furnace down to room temperature under the inert atmosphere.

  • Carefully collect the condensed strontium metal from the condenser in an inert atmosphere to prevent oxidation.

Section 4: Data Presentation

Table 1: Influence of Reductant and Pressure on Minimum Reduction Temperature of SrO

ReductantPressureMinimum Reduction Temperature (°C)Source
Aluminum (Al)1 mbar996[2]
Silicon (Si)1 mbar1536[2]

Section 5: Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Carbothermal Reduction cluster_product Product Collection & Analysis prep_sro Prepare SrO via Calcination of SrCO3 mix Mix SrO and C Powders (and Pelletize) prep_sro->mix prep_c Select High-Purity Carbon Source prep_c->mix load Load Reactants into Furnace mix->load purge Evacuate and Purge with Inert Gas load->purge heat Heat to Optimized Temperature purge->heat react Hold at Temperature for Set Time heat->react cool Cool Down Under Inert Atmosphere react->cool collect Collect Condensed Strontium cool->collect analyze Analyze Products (e.g., XRD, SEM) collect->analyze

Caption: Experimental workflow for the carbothermal reduction of SrO.

Troubleshooting_Logic cluster_temp Temperature Issues cluster_mixing Reactant Contact cluster_atmosphere Reaction Atmosphere cluster_carbide Carbide Formation start Low/No Sr Yield? temp_check Is Temperature > 1200°C? start->temp_check increase_temp Action: Increase Temperature temp_check->increase_temp No mixing_check Are Reactants Well Mixed/Pelletized? temp_check->mixing_check Yes improve_mixing Action: Improve Mixing/Pelletization mixing_check->improve_mixing No atmosphere_check Is System Under Vacuum/Inert Gas? mixing_check->atmosphere_check Yes improve_atmosphere Action: Ensure Inert Atmosphere atmosphere_check->improve_atmosphere No carbide_check SrC2 Detected? atmosphere_check->carbide_check Yes stoich_check Is C/SrO Ratio > 1? carbide_check->stoich_check reduce_c Action: Reduce Carbon Amount stoich_check->reduce_c Yes temp_opt Action: Optimize Temperature stoich_check->temp_opt No

Caption: Troubleshooting logic for carbothermal reduction of SrO.

References

Technical Support Center: Safe Handling of Reactive Metal Carbides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, troubleshooting procedures, and frequently asked questions for researchers, scientists, and drug development professionals working with potentially pyrophoric and reactive metal carbides. Adherence to these guidelines is critical to ensure laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What makes a metal carbide "pyrophoric"?

A1: A pyrophoric material is a substance that can ignite spontaneously in air at or below 54°C (130°F) without an external ignition source.[1] This occurs because the material rapidly oxidizes upon contact with air, generating enough heat to reach its autoignition temperature. The pyrophoricity of metal carbides is highly dependent on factors like particle size, surface area, and the presence of moisture.[2]

Q2: Are uranium carbide, iron carbide, and titanium carbide all pyrophoric?

A2: Not all metal carbides are pyrophoric under all conditions. Here's a breakdown:

  • Uranium Carbide (UC and UC₂): Yes, uranium carbide, particularly in powder or dust form, is considered pyrophoric.[3][4] It can ignite spontaneously when exposed to air, and its reactivity is enhanced by the presence of moisture.[4][5]

  • Iron Carbide (Fe₃C): In its bulk form, iron carbide (cementite) is a stable material and is not pyrophoric.[6] However, finely divided iron metal powder is pyrophoric.[2] It is a common misconception to attribute the pyrophoricity of iron powder to iron carbide.

  • Titanium Carbide (TiC): Titanium carbide in its bulk form is a very stable ceramic.[7] However, as a finely divided powder or as nanoparticles, it is classified as a flammable solid and poses a significant dust explosion hazard.[7][8][9][10] While not strictly pyrophoric in the sense of spontaneous ignition without a source, it can be easily ignited by sparks or static discharge.

Q3: What are the primary hazards associated with these materials?

A3: The main hazards include:

  • Fire and Explosion: Spontaneous ignition of uranium carbide and ignition of titanium carbide dust clouds can lead to fires and explosions.[3][10]

  • Toxicity: Uranium carbide is highly toxic by inhalation and ingestion, targeting the kidneys, liver, lungs, and brain.[3]

  • Radioactivity: Uranium carbide is a radioactive material and requires appropriate handling protocols to minimize exposure.[11]

  • Respiratory Irritation: Inhalation of fine powders of any of these materials can cause respiratory irritation.[8][10]

Q4: What is the most critical piece of personal protective equipment (PPE) when working with these materials?

A4: Flame-resistant (FR) lab coats are essential, along with safety goggles (or a face shield for larger quantities) and chemical-resistant gloves. Standard cotton or polyester (B1180765) lab coats can ignite and will not provide adequate protection in case of a pyrophoric material fire.

Troubleshooting Guides

This section provides step-by-step guidance for potential issues that may arise during experiments involving reactive metal carbides.

Scenario 1: Small Spill of Uranium Carbide Powder Outside of an Inert Atmosphere

Problem: A small amount of uranium carbide powder has been spilled on the lab bench or floor.

StepActionRationale
1Alert Personnel Immediately notify everyone in the laboratory of the spill.
2Isolate the Area Cordon off the spill area to prevent accidental contact or spread of the material.
3Gather Spill Control Materials Obtain a Class D fire extinguisher, dry sand, or powdered lime. DO NOT USE WATER OR A CO₂ EXTINGUISHER.
4Gently Cover the Spill Carefully cover the spilled powder with a layer of dry sand or powdered lime to smother it and prevent contact with air.
5Collect the Material Using non-sparking tools, carefully scoop the covered material into a clearly labeled, dry container for hazardous waste disposal.
6Decontaminate the Area Follow your institution's specific procedures for radioactive and hazardous material decontamination.
7Report the Incident Report the spill to your institution's Environmental Health and Safety (EHS) office.
Scenario 2: Clogged Needle During Transfer of a Titanium Carbide Nanoparticle Suspension

Problem: The needle or cannula being used to transfer a suspension of titanium carbide nanoparticles in an organic solvent becomes clogged.

StepActionRationale
1Do Not Apply Excessive Pressure Applying too much pressure can cause the needle to burst from the tubing or syringe, creating a spray of flammable material.
2Carefully Withdraw the Needle Keeping the system under an inert atmosphere, carefully withdraw the needle from the receiving vessel.
3Vent the System Ensure the system is properly vented to a bubbler to prevent pressure buildup.
4Replace the Needle Use a new, dry, and larger-gauge needle to attempt the transfer again.
5Quench the Clogged Needle Submerge the clogged needle in a beaker of mineral oil. Then, carefully transfer it to a separate flask containing an appropriate quenching agent (e.g., isopropanol) under an inert atmosphere to safely react any remaining nanoparticles.

Quantitative Data Summary

MaterialCAS NumberMelting Point (°C)Boiling Point (°C)Key Hazards
Uranium Monocarbide (UC)12070-09-6~2350-Pyrophoric, Radioactive, Highly Toxic[3][12]
Uranium Dicarbide (UC₂)12071-33-9--Pyrophoric, Radioactive, Highly Toxic[4][13]
Iron Carbide (Fe₃C)N/A~1837N/ANon-pyrophoric in bulk[6]
Titanium Carbide (TiC)12070-08-5~3140~4820Flammable solid, Dust explosion hazard (as powder)

Experimental Protocol: Safe Handling and Quenching of a Pyrophoric Metal Carbide Powder (e.g., Uranium Carbide)

This protocol outlines a general procedure for handling a pyrophoric metal carbide powder in an inert atmosphere glovebox and its subsequent quenching. This is a template and must be adapted to your specific experimental needs and institutional safety policies.

1. Pre-Experiment Preparations:

1.1. Risk Assessment: Conduct a thorough risk assessment for the entire procedure. 1.2. Glovebox Preparation:

  • Ensure the glovebox is purged with an inert gas (e.g., argon or nitrogen) and that the oxygen and moisture levels are below the acceptable limits for your material.
  • Bring all necessary equipment into the glovebox, including spatulas, weighing paper, reaction flasks, stir bars, and septa. All glassware must be oven-dried and cooled under vacuum before being brought into the glovebox. 1.3. Personal Protective Equipment: Don a flame-resistant lab coat, safety goggles, and appropriate gloves before approaching the glovebox.

2. Handling and Dispensing in the Glovebox:

2.1. Carefully open the container of the pyrophoric metal carbide. 2.2. Using a clean, dry spatula, weigh the desired amount of the powder onto weighing paper or directly into a pre-tared reaction flask. 2.3. Securely seal the reaction flask. 2.4. Tightly reseal the original container of the metal carbide. 2.5. Clean any residual powder from the spatula and work surface within the glovebox using a dry wipe. Place the wipe in a designated waste container inside the glovebox.

3. Quenching Procedure:

3.1. Inert Atmosphere: The quenching process must be carried out under an inert atmosphere. 3.2. Solvent Addition: In the glovebox, add a high-boiling point, inert solvent (e.g., toluene (B28343) or mineral oil) to the flask containing the metal carbide to create a slurry. 3.3. Transfer to Fume Hood: Seal the flask and safely transfer it to a fume hood. 3.4. Cooling: Place the flask in a cooling bath (e.g., an ice-water bath). 3.5. Slow Addition of Quenching Agent: While stirring vigorously, slowly add a quenching agent. A common procedure is to first add a less reactive alcohol like isopropanol, followed by a more reactive one like methanol, and finally, very slowly, water. This should be done dropwise via a syringe or an addition funnel. 3.6. Observation: Monitor the reaction for any signs of gas evolution or temperature increase. If the reaction becomes too vigorous, stop the addition of the quenching agent immediately. 3.7. Completion: Once the addition is complete and no further reaction is observed, allow the mixture to slowly warm to room temperature. 3.8. Waste Disposal: Dispose of the quenched material as hazardous waste according to your institution's guidelines.

Visualizations

TroubleshootingWorkflow start Incident Occurs (e.g., Spill, Fire) is_fire Is there a fire? start->is_fire small_fire Is the fire small and containable? is_fire->small_fire Yes spill Spill of pyrophoric material is_fire->spill No extinguish Use Class D fire extinguisher small_fire->extinguish Yes evacuate Evacuate and call emergency services small_fire->evacuate No report Report incident to EHS extinguish->report cover_spill Cover with dry sand or powdered lime spill->cover_spill collect_waste Collect for hazardous waste disposal cover_spill->collect_waste decontaminate Decontaminate the area collect_waste->decontaminate decontaminate->report

Caption: Troubleshooting workflow for incidents involving pyrophoric materials.

ExperimentalWorkflow start Start: Prepare for Experiment risk_assessment Conduct Risk Assessment start->risk_assessment prepare_glovebox Prepare Inert Atmosphere Glovebox risk_assessment->prepare_glovebox don_ppe Don Appropriate PPE prepare_glovebox->don_ppe handle_material Handle and Weigh Material in Glovebox don_ppe->handle_material prepare_quench Prepare for Quenching (Inert solvent, cooling bath) handle_material->prepare_quench quench Slowly Add Quenching Agent prepare_quench->quench dispose Dispose of Hazardous Waste quench->dispose end End of Procedure dispose->end

Caption: Logical workflow for the safe handling and quenching of pyrophoric powders.

References

Technical Support Center: The Influence of Cyanamide Impurities on Strontium Carbide Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of cyanamide (B42294) impurities on the polymorphic forms of strontium carbide (SrC2).

Frequently Asked Questions (FAQs)

Q1: What are the known polymorphs of this compound (SrC2)?

A1: this compound is known to exist in several polymorphic forms. The most commonly cited polymorphs are a monoclinic structure similar to calcium carbide II and a black tetragonal phase. At approximately 370°C, SrC2 undergoes a reversible transition to a face-centered cubic (fcc) lattice.[1] Additionally, the presence of cyanamide impurities is believed to stabilize a triclinic polymorph.[1]

Q2: How do cyanamide impurities affect the polymorphism of SrC2?

A2: Cyanamide (CN2²⁻) impurities are understood to stabilize a specific polymorph of SrC2 that is not typically observed in its pure form.[1] This is analogous to the effect of cyanamide impurities on calcium carbide (CaC2), where a triclinic polymorph is stabilized.[1] The presence of the cyanamide ion in the crystal lattice is thought to favor the formation of the triclinic structure.

Q3: What is the expected crystal structure of the cyanamide-stabilized SrC2 polymorph?

A3: The cyanamide-stabilized polymorph of SrC2 is believed to be triclinic.[1] This is based on the well-documented stabilization of a triclinic polymorph in calcium carbide (CaC2) by cyanamide impurities.[1]

Troubleshooting Guide

Problem: I am trying to synthesize the triclinic polymorph of SrC2, but I am consistently obtaining the monoclinic or tetragonal phases.

Solution:

The synthesis of the triclinic polymorph of SrC2 is dependent on the controlled introduction of cyanamide impurities. If you are not observing the triclinic phase, it is likely that cyanamide is not being formed or incorporated into your SrC2 product. Here are some factors to consider:

  • Nitrogen Atmosphere: The formation of strontium cyanamide (SrCN2), the source of the cyanamide impurity, requires a nitrogen atmosphere at elevated temperatures. Ensure that your synthesis is carried out in a controlled nitrogen environment. The industrial production of calcium cyanamide from calcium carbide is typically performed by heating the carbide in a stream of nitrogen at temperatures between 1173 and 1373 K (900 and 1100 °C).

  • Reaction Temperature and Time: The reaction between SrC2 and nitrogen to form SrCN2 is temperature and time-dependent. You may need to optimize the temperature and duration of your synthesis to allow for the formation of a sufficient amount of the cyanamide impurity. For the analogous CaC2 system, heating at 1273 K (1000 °C) for several days has been used to produce calcium cyanamide.

  • Precursor Purity: The purity of your starting materials (strontium oxide or carbonate and carbon) can affect the reaction. Ensure you are using high-purity precursors to avoid the formation of unwanted side products that may interfere with the stabilization of the triclinic phase.

Problem: I am unsure how to confirm the presence of the triclinic SrC2 polymorph in my sample.

Solution:

The primary method for identifying crystal polymorphs is Powder X-ray Diffraction (PXRD). Each polymorph has a unique crystal structure and will therefore produce a distinct diffraction pattern.

  • PXRD Analysis: You will need to compare the PXRD pattern of your synthesized sample to known patterns for the different SrC2 polymorphs. While a standard reference pattern for the triclinic SrC2 polymorph may not be readily available, you can look for significant differences from the patterns of the monoclinic and tetragonal phases. The appearance of new, unindexed peaks could indicate the presence of the triclinic form.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can be used to observe phase transitions. The presence of a different transition temperature or the absence of the expected 370°C transition for the monoclinic to fcc conversion could suggest the presence of a different polymorph. Thermogravimetric Analysis (TGA) can help identify any mass changes associated with the decomposition of impurities.

Quantitative Data Summary

Due to the limited availability of specific quantitative data in the literature for the SrC2-cyanamide system, the following table provides a summary of the known properties of SrC2 polymorphs. Researchers should consider this as a baseline for their investigations.

PropertyMonoclinic SrC2Tetragonal SrC2Face-Centered Cubic (fcc) SrC2Triclinic SrC2 (Cyanamide Stabilized)
Crystal System MonoclinicTetragonalCubicBelieved to be Triclinic[1]
Transition Temperature Reversibly converts to fcc at 370°C[1]-Forms from monoclinic at 370°C[1]Unknown
Synthesis Conditions Typically formed from the elements or carbothermal reduction of SrO.[1]-High-temperature phase.[1]Requires the presence of nitrogen during synthesis to form cyanamide impurities.
Notes Structurally similar to calcium carbide II.[1]--Stabilized by the incorporation of cyanamide ions into the crystal lattice.[1]

Experimental Protocols

1. Synthesis of SrC2 with Cyanamide Impurities (Proposed Method)

This protocol is a suggested starting point based on the synthesis of CaC2 with CaCN2 impurities and general SrC2 synthesis methods. Optimization will be necessary.

  • Materials: Strontium oxide (SrO) or strontium carbonate (SrCO3), graphite (B72142) powder, high-purity nitrogen gas.

  • Procedure:

    • Thoroughly mix stoichiometric amounts of SrO or SrCO3 and graphite powder.

    • Place the mixture in a graphite crucible.

    • Heat the crucible in a tube furnace under a controlled flow of high-purity nitrogen gas.

    • Slowly ramp the temperature to 1000-1300°C. The formation of SrCN2 is expected in this temperature range.

    • Hold the temperature for several hours to allow for the reaction and incorporation of cyanamide. The duration will need to be varied to control the level of impurity.

    • Cool the furnace to room temperature under a nitrogen atmosphere.

    • The resulting product should be a mixture of SrC2 and SrCN2.

2. Characterization by Powder X-ray Diffraction (PXRD)

  • Instrument: A standard powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample Preparation: Grind the synthesized material into a fine powder and mount it on a sample holder.

  • Data Collection: Collect the diffraction pattern over a 2θ range of 10-80° with a step size of 0.02°.

  • Analysis:

    • Compare the obtained PXRD pattern with reference patterns for known SrC2 polymorphs (if available).

    • Look for peaks that do not match the known phases. These could indicate the presence of the triclinic polymorph or other phases like SrCN2 or unreacted SrO.

    • Perform indexing of the new peaks to determine the crystal system and lattice parameters of the unknown phase.

Visualizations

experimental_workflow Experimental Workflow for Synthesizing and Characterizing Cyanamide-Stabilized SrC2 cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis & Identification start Mix SrO/SrCO3 and Graphite heat Heat in N2 Atmosphere (1000-1300°C) start->heat cool Cool to Room Temperature heat->cool product SrC2 with SrCN2 Impurity cool->product pxrd Powder X-ray Diffraction (PXRD) product->pxrd dsc Differential Scanning Calorimetry (DSC) product->dsc analysis Data Analysis pxrd->analysis dsc->analysis compare Compare with Reference Patterns analysis->compare transitions Analyze Phase Transitions analysis->transitions identify Identify Polymorphs (Monoclinic, Tetragonal, Triclinic?) compare->identify

Caption: Workflow for synthesis and characterization of SrC2 polymorphs.

logical_relationship Influence of Cyanamide on SrC2 Polymorph Stability cluster_conditions Synthesis Conditions cluster_impurities Impurity Formation cluster_polymorphs Resulting SrC2 Polymorph synthesis_pure Pure Precursors (Inert Atmosphere) no_cyanamide No Cyanamide Formation synthesis_pure->no_cyanamide synthesis_n2 Nitrogen Atmosphere (High Temperature) cyanamide SrCN2 Formation synthesis_n2->cyanamide standard_polymorphs Monoclinic / Tetragonal SrC2 no_cyanamide->standard_polymorphs triclinic_polymorph Triclinic SrC2 cyanamide->triclinic_polymorph Stabilization Effect

Caption: Logical relationship of cyanamide impurity and SrC2 polymorphs.

References

Technical Support Center: Porosity in Strontium-Modified Aluminum Alloys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to address challenges related to porosity in strontium-modified aluminum alloys. The information is tailored for researchers, scientists, and drug development professionals working with these materials.

Troubleshooting Guide

This guide addresses common issues encountered during the casting of strontium-modified aluminum alloys, offering potential causes and actionable solutions.

Issue 1: Increased Porosity After Strontium Modification

  • Symptoms: Observation of a higher volume fraction of pores in castings after the addition of strontium, compared to unmodified alloys. This can manifest as both fine, dispersed microporosity and larger shrinkage-related voids.[1][2][3][4][5]

  • Potential Causes:

    • Hydrogen Pickup: Molten aluminum readily absorbs hydrogen, which is then rejected during solidification, leading to gas porosity.[6][7][8][9][10][11] Strontium modification can sometimes be associated with practices that introduce hydrogen.

    • Oxide Film Entrainment: Strontium has a high affinity for oxygen and can lead to the formation of strontium oxides (SrO) or complex Al-Sr-O compounds.[12][13][14] These oxides can act as nucleation sites for pores.[1][5][13][15]

    • Changes in Solidification Behavior: Strontium modification alters the eutectic solidification pattern, which can affect feeding mechanisms and lead to increased shrinkage porosity in certain casting geometries.[1][3][4][16] It can also increase the freezing range, potentially contributing to microporosity.[2]

    • Master Alloy Quality: The quality of the Al-Sr master alloy can be a source of oxides and gas.[1]

  • Solutions:

    • Melt Degassing: Implement an efficient degassing procedure, such as rotary impeller degassing, to reduce the hydrogen content in the molten metal to below 0.1 cc/100g.[2][17]

    • Melt Cleanliness: Ensure the melt is clean by using appropriate fluxing and filtration techniques to remove oxide inclusions.[15]

    • Optimize Strontium Levels: Avoid excessive strontium additions. For A356 alloy, the optimal range is typically between 60 and 120 ppm for full modification.[1] Higher levels can lead to increased porosity.[1]

    • Control Pouring and Solidification: Minimize turbulence during pouring to prevent air entrapment.[7][8] Control the cooling rate to ensure directional solidification and adequate feeding to compensate for shrinkage.[18][19][20]

    • Master Alloy Selection: Use high-quality Al-Sr master alloys from reputable suppliers to minimize the introduction of contaminants.[1]

Issue 2: Predominance of Shrinkage Porosity

  • Symptoms: Irregularly shaped cavities, often located in thicker sections or "hot spots" of the casting.[7][21] These are indicative of insufficient feeding of molten metal during solidification.[7][8][22]

  • Potential Causes:

    • Inadequate Risering/Gating: The design of the mold may not provide sufficient molten metal to compensate for solidification shrinkage.

    • Altered Solidification Path by Strontium: Strontium modification can change the solidification from a planar to a more mushy freezing front, making feeding more difficult in the later stages of solidification.[1]

    • Incorrect Pouring Temperature: A pouring temperature that is too high can increase the total solidification time and shrinkage.[10]

  • Solutions:

    • Mold Design Modification: Redesign the gating and risering system to ensure proper directional solidification and that the risers are the last to solidify.

    • Thermal Gradient Control: Use chills or insulating sleeves to control the cooling pattern and promote directional solidification away from critical sections.

    • Optimize Pouring Temperature: Lower the pouring temperature to the minimum that still allows for complete mold filling to reduce overall shrinkage.[10]

Issue 3: High Levels of Gas Porosity

  • Symptoms: Generally spherical and smooth-walled pores, which can be distributed throughout the casting.[7][8]

  • Potential Causes:

    • High Hydrogen Content in the Melt: This is the primary cause of gas porosity.[6][9][11] Hydrogen can be introduced from damp charge materials, tools, or the atmosphere.[7][8][11]

    • Turbulent Mold Filling: Entrapment of air during pouring can lead to gas porosity.[7][8]

  • Solutions:

    • Thorough Degassing: Employ a robust degassing method to reduce the hydrogen level in the melt.[7]

    • Dry Materials and Equipment: Ensure all charge materials, crucibles, and tools are clean and dry before use.

    • Laminar Pouring: Design the pouring basin and gating system to promote a smooth, non-turbulent flow of metal into the mold cavity.[7]

Frequently Asked Questions (FAQs)

Q1: Why does strontium modification sometimes lead to increased porosity?

A1: Strontium modification can increase porosity through several mechanisms. Firstly, it has a high affinity for oxygen, leading to the formation of oxides that can act as nucleation sites for pores.[1][5][12][13][15] Secondly, it alters the solidification characteristics of the Al-Si eutectic, which can hinder the feeding of molten metal to compensate for shrinkage, particularly in slower cooling sections of a casting.[1][3][4][16] Finally, if the strontium addition process or the master alloy itself introduces hydrogen or oxides, this will contribute to increased porosity.[1]

Q2: What is the optimal level of strontium for modifying A356 alloy while minimizing porosity?

A2: For A356 alloy, a strontium level of approximately 0.012% (120 ppm) is often considered optimal for achieving good modification.[1] In high-purity alloys, full modification can be achieved with as little as 60 to 70 ppm.[1] Exceeding approximately 0.02% (200 ppm) strontium can lead to coarser silicon particles and an increase in porosity.[1]

Q3: How can I differentiate between gas porosity and shrinkage porosity?

A3: Gas pores are typically round with smooth internal surfaces, resulting from the precipitation of dissolved hydrogen during solidification.[7][8] Shrinkage porosity, on the other hand, is characterized by irregular, angular shapes and is caused by a lack of molten metal to feed the casting as it solidifies and shrinks.[7][8][21][22] Shrinkage porosity is often found in thicker sections or at junctions with changes in cross-section.[7]

Q4: Does the cooling rate affect porosity in strontium-modified alloys?

A4: Yes, the cooling rate has a significant impact. Slower cooling rates, often found in thick sections of a casting, tend to increase porosity in strontium-modified alloys.[1] This is because slower solidification provides more time for pores to nucleate and grow. Conversely, a faster cooling rate can help to refine the microstructure and reduce the size and amount of porosity.[19][20]

Q5: Can grain refinement help in reducing porosity?

A5: Yes, a fine-grained microstructure, often achieved through the addition of a grain refiner like Ti-B, can help to counteract the growth of large pores.[1] The smaller grain size provides more grain boundaries, which can help to distribute microporosity more evenly and in a less detrimental form.

Data Presentation

Table 1: Recommended Strontium Levels for A356 Alloy

ParameterRecommended ValueNotes
Optimal Sr for Modification0.012% (120 ppm)Provides good modification without excessive porosity.[1]
Minimum Sr for Modification0.006% - 0.007% (60-70 ppm)Effective in high-purity primary alloys.[1]
Maximum Recommended Sr< 0.02% (200 ppm)Higher levels can lead to coarsening and increased porosity.[1]

Table 2: Effect of Process Parameters on Porosity

ParameterEffect on PorosityMitigation Strategy
Increasing Hydrogen Content Increases gas porosity.[6]Efficient degassing of the melt.[7]
Increasing Strontium Level Can increase porosity, especially at higher levels.[1]Optimize Sr addition to the minimum required for modification.
Slower Cooling Rate Tends to increase both gas and shrinkage porosity.[1]Promote directional solidification and use chills where necessary.
Melt Turbulence Increases gas porosity due to air entrapment.[7][8]Design gating for smooth, laminar flow.
Poor Melt Cleanliness Increases porosity by providing nucleation sites (oxides).[15]Use appropriate fluxing and filtration.

Experimental Protocols

1. Protocol for Melt Preparation and Strontium Modification

  • Charge Calculation: Calculate the required amounts of aluminum alloy, silicon, and other alloying elements.

  • Furnace Preparation: Ensure the crucible is clean and preheated to remove any moisture.

  • Melting: Charge the aluminum alloy into the crucible and melt it in a furnace. Superheat the melt to approximately 750°C.

  • Alloying: Add any required alloying elements.

  • Degassing: Perform rotary impeller degassing using an inert gas (e.g., argon) to reduce the hydrogen content. The duration will depend on the melt volume and initial hydrogen level.

  • Strontium Addition: Add the calculated amount of Al-Sr master alloy (typically Al-10% Sr) to the degassed melt. Plunge the master alloy into the melt and stir gently until it is fully dissolved.

  • Holding: Hold the melt for a short period (e.g., 10-15 minutes) to ensure complete homogenization of the strontium.

  • Dross Removal: Skim the dross from the melt surface before pouring.

  • Pouring: Pour the molten metal into the prepared mold at a controlled rate to minimize turbulence. The pouring temperature should be optimized for the specific casting, typically around 720-740°C.

2. Protocol for Porosity Measurement using Density Method

  • Sample Extraction: Cut a sample of a specific size from a designated location in the casting.

  • Sample Preparation: Machine the sample to have smooth surfaces and remove any surface irregularities.

  • Dry Weight Measurement: Accurately measure the weight of the sample in air using a high-precision balance. Let this be W_air.

  • Submerged Weight Measurement: Suspend the sample in a beaker of distilled water (of known density, ρ_water) and measure its weight while fully submerged. Let this be W_water.

  • Bulk Density Calculation: Calculate the bulk density (ρ_bulk) of the sample using the formula: ρ_bulk = (W_air / (W_air - W_water)) * ρ_water.

  • Theoretical Density: Determine the theoretical (maximum) density (ρ_theoretical) of the alloy from literature or by calculation based on its composition.

  • Porosity Calculation: Calculate the percentage of porosity using the formula: % Porosity = ((ρ_theoretical - ρ_bulk) / ρ_theoretical) * 100.

Visualizations

Porosity_Formation_Workflow cluster_melt_prep Melt Preparation cluster_casting Casting Process cluster_porosity_causes Potential Porosity Sources cluster_result Result Melting Melting of Al-Si Alloy Degassing Degassing (e.g., Rotary Impeller) Melting->Degassing Sr_Addition Strontium Addition Degassing->Sr_Addition H2_Gas Hydrogen Gas Degassing->H2_Gas Incomplete removal Solidification Solidification Sr_Addition->Solidification Alters eutectic growth Oxides Oxide Formation (Al2O3, SrO) Sr_Addition->Oxides High O2 affinity Pouring Pouring into Mold Pouring->Solidification Shrinkage Solidification Shrinkage Solidification->Shrinkage Volume change Porosity Porosity in Casting H2_Gas->Porosity Oxides->Porosity Nucleation sites Shrinkage->Porosity Insufficient feeding Troubleshooting_Logic Start High Porosity Detected Pore_Type Identify Pore Type Start->Pore_Type Gas_Porosity Gas Porosity (Spherical) Pore_Type->Gas_Porosity Smooth, round Shrinkage_Porosity Shrinkage Porosity (Irregular) Pore_Type->Shrinkage_Porosity Jagged, angular Check_H2 Check Hydrogen Content Gas_Porosity->Check_H2 Check_Feeding Review Gating/Risering Shrinkage_Porosity->Check_Feeding Degas_Melt Improve Degassing Check_H2->Degas_Melt High Dry_Materials Ensure Dry Materials Check_H2->Dry_Materials High Modify_Mold Modify Mold Design Check_Feeding->Modify_Mold Inadequate Control_Cooling Control Cooling Rate Check_Feeding->Control_Cooling Poor thermal gradient

References

Technical Support Center: Characterization of Defects in Strontium Carbide Crystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with strontium carbide (SrC₂) crystals. The information is designed to help address common challenges encountered during the synthesis, characterization, and application of these materials.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format, offering step-by-step guidance to identify and resolve the problem.

Issue 1: Inconsistent or Unexpected X-ray Diffraction (XRD) Results

Question: My XRD patterns for SrC₂ crystals show unexpected peaks, or the peak positions are shifted from the reference pattern. What are the potential causes and how can I troubleshoot this?

Answer: Inconsistent XRD results can stem from several factors, including sample contamination, presence of secondary phases, or lattice defects. Follow these steps to troubleshoot:

  • Verify Sample Purity:

    • Cross-reference with other techniques: Use Energy-Dispersive X-ray Spectroscopy (EDS) to check for elemental impurities.

    • Review synthesis process: Ensure that precursor materials were of high purity and that the synthesis environment was clean to prevent contamination.

  • Identify Secondary Phases:

    • Phase analysis: Compare the unexpected peaks against a database of possible strontium oxides, strontium carbonate, or other carbide phases that could form during synthesis.

    • Thermal analysis: Review thermal analysis data (e.g., TGA/DSC) from the synthesis process to identify temperatures at which side reactions might occur.

  • Analyze Peak Shifting:

    • Lattice strain: A uniform shift in peaks to lower or higher 2θ values can indicate tensile or compressive strain in the lattice, respectively. This may be caused by substitutional impurities or a high density of point defects.[1]

    • Instrument calibration: Run a standard reference material (e.g., silicon powder) to ensure the diffractometer is properly calibrated.

Issue 2: Poor Crystal Quality or Morphology Observed via Microscopy

Question: Scanning Electron Microscopy (SEM) images of my SrC₂ crystals show irregular shapes, a wide size distribution, or evidence of cracking. What could be the problem?

Answer: Poor crystal morphology is often related to the crystal growth conditions.

  • Control Growth Parameters:

    • Temperature control: Inconsistent temperatures during synthesis can lead to non-uniform nucleation and growth. Ensure precise temperature control and minimize fluctuations.

    • Cooling rate: Rapid cooling can introduce thermal stress, leading to cracking.[2] Experiment with different cooling profiles to find the optimal rate.

  • Investigate Precursor and Stoichiometry:

    • Precursor quality: The purity and particle size of the strontium and carbon precursors can affect the reaction kinetics and final crystal morphology.

    • Stoichiometry: A non-stoichiometric ratio of strontium to carbon can lead to the formation of secondary phases that disrupt crystal growth.

  • Assess for Mechanical Damage:

    • Sample handling: Be aware that carbide materials can be brittle.[3] Cracks may be introduced during sample preparation for microscopy. Review your polishing and mounting procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common types of defects found in this compound and other crystalline solids?

A1: Defects in crystalline solids can be classified by their dimensionality.[4]

  • Point Defects (0D): These are localized to a single point in the lattice.

    • Vacancies: An atom is missing from a lattice site.

    • Interstitial Impurities: A smaller atom occupies a space between lattice sites.[4]

    • Substitutional Impurities: An impurity atom takes the place of a host atom. For example, given their chemical similarity, calcium might act as a substitutional impurity in a strontium-based lattice.[4]

  • Line Defects (1D): These are dislocations, where a line of atoms is misplaced. An extra plane of atoms inserted into the lattice creates an edge dislocation.[4]

  • Planar Defects (2D): These include grain boundaries and stacking faults.

  • Bulk Defects (3D): These are larger-scale defects such as pores, voids, or precipitates of a second phase.[2]

Q2: Which techniques are best for characterizing defects in carbide crystals?

A2: The choice of characterization technique depends on the type of defect being investigated. A combination of methods often provides the most complete picture.[5][6]

  • Microscopy:

    • Scanning Electron Microscopy (SEM): Useful for observing surface morphology, grain size, and larger defects like micro-cracks or voids.[7]

    • Transmission Electron Microscopy (TEM): Provides high-resolution imaging of the internal microstructure, allowing for the direct observation of dislocations and stacking faults.

  • Spectroscopy:

    • Energy-Dispersive X-ray Spectroscopy (EDS): When combined with SEM or TEM, EDS can identify the elemental composition and detect impurities.[8]

  • Diffraction:

    • X-ray Diffraction (XRD): A powerful tool for identifying the crystal structure, detecting secondary phases, and analyzing lattice strain, which can be related to point defects.[1]

  • Optical and Electrical Techniques:

    • Techniques like photoluminescence and deep-level transient spectroscopy (DLTS) are highly sensitive to specific types of defects that create electronic states within the material's bandgap, which is particularly relevant for semiconductor applications of carbides like SiC.[5][6][9]

Q3: How can I differentiate between intrinsic and extrinsic defects in my SrC₂ samples?

A3:

  • Intrinsic defects (e.g., vacancies, self-interstitials) are inherent to the crystal and are related to thermodynamics. Their concentration is often dependent on temperature.

  • Extrinsic defects are caused by impurities. To identify them, you would typically use a compositional analysis technique like EDS to detect foreign elements. If the concentration of a specific defect correlates with the presence of an impurity, it is likely extrinsic.

Data Presentation

Table 1: Potential Effects of Defects on this compound Properties

Defect TypePotential Impact on Mechanical PropertiesPotential Impact on Electrical/Optical PropertiesCommon Characterization Techniques
Vacancies Can decrease density and affect hardness.May act as charge carrier traps or recombination centers.[5]XRD (Lattice Parameter Shift), TEM
Substitutional Impurities Can cause lattice strain, affecting strength.[4]Can alter electronic band structure and conductivity.EDS/XPS, XRD
Dislocations Can decrease strength but increase ductility.May act as scattering centers for charge carriers.TEM
Grain Boundaries Can impede dislocation motion, increasing strength.Can act as barriers to charge transport.SEM, TEM
Pores/Voids Significantly reduce mechanical strength and density.[2]Can act as scattering centers for light or charge.SEM, Optical Microscopy

Table 2: Comparison of Common Defect Characterization Techniques

TechniqueInformation ProvidedDefect SensitivityAdvantagesLimitations
XRD Crystal structure, phase purity, lattice parameters, strain.Point defects (indirectly), stacking faults.Non-destructive, good for bulk analysis.Low sensitivity to localized defects.
SEM Surface topography, morphology, grain size.Pores, micro-cracks, large precipitates.High depth of field, relatively fast.Limited to surface or near-surface analysis.
EDS Elemental composition, impurity mapping.Substitutional and interstitial impurities.Provides chemical information.Lower sensitivity for light elements.
TEM Internal microstructure, atomic-level imaging.Dislocations, stacking faults, point defect clusters.Very high spatial resolution.Destructive sample prep, small analysis area.

Experimental Protocols

Protocol 1: Sample Preparation and Analysis via SEM with EDS

  • Mounting: Mount the this compound crystal in a conductive resin. If the sample is a powder, press it into a pellet or disperse it on conductive carbon tape.

  • Grinding and Polishing: If mounted, grind the sample surface with successively finer abrasive papers (e.g., from 400 to 2000 grit). Subsequently, polish the surface using diamond suspensions (e.g., 6 µm down to 1 µm) to achieve a mirror-like finish.

  • Cleaning: Clean the polished sample ultrasonically in a suitable solvent (e.g., ethanol (B145695) or acetone) to remove polishing debris.

  • Coating: If the sample is not sufficiently conductive, apply a thin conductive coating (e.g., carbon or gold) using a sputter coater to prevent charging under the electron beam.

  • SEM Imaging: Place the sample in the SEM chamber. Start with a low magnification to get an overview of the sample surface. Gradually increase magnification to inspect areas of interest for morphological features, cracks, or pores.

  • EDS Analysis: Select a point, line, or area on the SEM image to perform EDS analysis. This will generate a spectrum showing the elemental composition of the selected region, which is useful for identifying impurities or confirming stoichiometry.

Protocol 2: Crystal Structure Analysis via Powder X-ray Diffraction (XRD)

  • Sample Preparation: Finely grind a small amount of the this compound crystals into a homogeneous powder using an agate mortar and pestle. This ensures that all crystal orientations are represented in the diffraction pattern.

  • Mounting: Pack the powder into a sample holder, ensuring the surface is flat and level with the holder's surface.

  • Instrument Setup: Place the sample holder in the diffractometer. Set the X-ray source (e.g., Cu Kα), voltage, and current to the recommended values.

  • Data Collection: Define the angular range (2θ) to be scanned (e.g., 10° to 90°), the step size (e.g., 0.02°), and the dwell time per step (e.g., 1 second). Initiate the scan.

  • Data Analysis:

    • Phase Identification: Compare the resulting diffractogram to a reference database (e.g., ICDD) to confirm the SrC₂ phase and identify any peaks corresponding to impurities or secondary phases.

    • Lattice Parameter Calculation: Use Rietveld refinement or similar software to precisely calculate the lattice parameters from the peak positions. A deviation from the reference values may indicate lattice strain due to defects.

Visualizations

Experimental_Workflow cluster_synthesis Crystal Synthesis cluster_characterization Defect Characterization cluster_analysis Data Analysis & Interpretation start Precursor Selection (Sr, C sources) synthesis Crystal Growth (e.g., Arc Melting, Flux Growth) start->synthesis sem_eds SEM / EDS Analysis (Morphology & Composition) synthesis->sem_eds xrd XRD Analysis (Structure & Phase Purity) synthesis->xrd analysis Correlate Findings sem_eds->analysis tem TEM Analysis (Internal Microstructure) xrd->tem If needed for high resolution xrd->analysis tem->analysis conclusion Identify Defect Types & Densities analysis->conclusion

Caption: A general experimental workflow for the synthesis and characterization of defects in crystalline materials.

Troubleshooting_XRD cluster_check1 Initial Checks cluster_analysis Analysis Path cluster_cause Potential Cause start Unexpected Peaks in XRD Pattern is_shift Are peaks uniformly shifted? start->is_shift is_extra Are there extra, sharp peaks? start->is_extra check_cal Is Instrument Calibrated? check_purity Are Precursors High Purity? cause_contam Contamination check_purity->cause_contam is_shift->check_cal No cause_strain Lattice Strain (Point Defects) is_shift->cause_strain Yes is_extra->check_purity No cause_phase Secondary Phase (e.g., SrO, SrCO₃) is_extra->cause_phase Yes

Caption: A troubleshooting flowchart for diagnosing unexpected results in X-ray diffraction (XRD) patterns.

Defect_Classification cluster_0D Point Defects (0D) cluster_1D Line Defects (1D) cluster_2D Planar Defects (2D) cluster_3D Bulk Defects (3D) center Crystal Defects vacancy Vacancy center->vacancy interstitial Interstitial center->interstitial substitutional Substitutional center->substitutional edge_dis Edge Dislocation center->edge_dis screw_dis Screw Dislocation center->screw_dis gb Grain Boundary center->gb sf Stacking Fault center->sf pore Pore / Void center->pore precipitate Precipitate center->precipitate

Caption: Classification of common defects in crystalline solids by their dimensionality.

References

Technical Support Center: Minimizing Oxidation of Strontium Carbide in Air

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and storing strontium carbide (SrC₂) to minimize its degradation through oxidation and hydrolysis when exposed to air.

Frequently Asked Questions (FAQs)

Q1: What happens when this compound is exposed to air?

A1: this compound is highly reactive and readily degrades upon exposure to air. The primary reactions are:

  • Hydrolysis: It reacts with atmospheric moisture (H₂O) to produce acetylene (B1199291) gas (C₂H₂) and strontium hydroxide (B78521) (Sr(OH)₂). The release of flammable acetylene gas is a significant safety concern.[1][2]

  • Oxidation: this compound will also react with oxygen (O₂) in the air, primarily forming strontium oxide (SrO) and potentially strontium peroxide (SrO₂) under certain conditions.[3] Strontium metal has a high affinity for air and forms oxides and nitrides when burned.[3][4]

Q2: What are the signs of this compound degradation?

A2: Degradation of this compound can be identified by several indicators:

  • Odor: A faint garlic-like odor may be present due to the formation of acetylene gas from hydrolysis.[5]

  • Change in Appearance: The material may change from its initial crystalline or powdered form to a less defined, possibly coated or clumpy, solid. Pure this compound is a black tetragonal crystal.[2]

  • Gas Evolution: When a small sample is carefully exposed to a controlled amount of water, vigorous bubbling will be observed due to the release of acetylene gas. This can be used as a qualitative test for the presence of active carbide.

  • Reduced Reactivity: In chemical reactions where this compound is a reactant, you may observe lower yields or incomplete reactions if the material has been compromised by air exposure.

Q3: How should I store this compound to prevent oxidation?

A3: Proper storage is critical for maintaining the integrity of this compound. It should be stored in a tightly sealed, inert-gas-filled container in a cool, dry, and well-ventilated area.[6][7][8] The use of a glovebox with an inert atmosphere (e.g., argon or nitrogen) is highly recommended for long-term storage and handling.[9]

Q4: What is "passivation" and can it be used for this compound?

A4: Passivation is a process of treating a material to make its surface less reactive.[10] This often involves the formation of a thin, protective layer (like an oxide layer) that shields the bulk material from further reaction with the environment. While passivation is a common technique for many metals and some carbides, specific and established protocols for the passivation of this compound are not well-documented in the available literature. Research on the passivation of other metal carbides suggests that controlled exposure to an oxidizing agent could theoretically form a protective oxide layer, but this would require significant experimental development for this compound.[11][12]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low product yield in a reaction using SrC₂. The this compound has likely degraded due to air exposure, reducing the amount of active reagent.Use a fresh, properly stored batch of this compound. Always handle the material under an inert atmosphere.
A container of this compound has a noticeable pressure buildup. The container was not properly sealed, allowing moisture to enter and react with the carbide, producing acetylene gas.CAUTION: Acetylene is flammable. Handle the container with extreme care in a well-ventilated fume hood, away from ignition sources. If possible, safely vent the pressure using appropriate equipment. Re-package the remaining material under a fresh inert atmosphere.
The this compound powder is clumpy and difficult to handle. The material has partially hydrolyzed, and the resulting strontium hydroxide is causing the particles to agglomerate.The material is likely of poor quality. It may be possible to grind the material gently under an inert atmosphere, but it is preferable to use a fresh, non-degraded supply.
Inconsistent results between different batches of this compound. Batches may have different levels of purity or may have been exposed to air to varying degrees. Technical-grade calcium carbide, a similar compound, contains impurities like calcium oxide, phosphide, sulfide, and nitride.[5]Whenever possible, use high-purity this compound. If using technical-grade material, be aware of potential impurities and their possible side reactions. Always handle and store all batches with consistent, stringent air-sensitive techniques.

Quantitative Data Summary

Parameter Value/Recommendation Significance
Recommended Storage Atmosphere Inert Gas (Argon, Nitrogen)Prevents reaction with oxygen and atmospheric moisture.
Oxygen (O₂) Level in Glovebox < 10 ppmMinimizes oxidation of the carbide.
Moisture (H₂O) Level in Glovebox < 10 ppmMinimizes hydrolysis and the formation of acetylene.
Storage Temperature Room Temperature (Cool, dry place)Elevated temperatures can increase the rate of degradation reactions.[8]
Container Type Tightly sealed glass or stainless steelPrevents ingress of air and moisture.[6]

Experimental Protocol: Transfer of this compound in an Inert Atmosphere Glovebox

This protocol outlines the steps for safely transferring solid this compound from a storage container to a reaction vessel within a glovebox.

Materials:

  • This compound in a sealed container

  • Spatula

  • Weighing paper or boat

  • Reaction vessel (e.g., round-bottom flask with a septum or stopcock)

  • Glovebox with an inert atmosphere (O₂ and H₂O levels < 10 ppm)

  • Analytical balance inside the glovebox

Procedure:

  • Preparation: Ensure the glovebox is purged and the atmosphere is confirmed to be inert. Place all necessary materials (spatula, weighing boat, reaction vessel, and the sealed container of this compound) into the glovebox antechamber.

  • Antechamber Purge: Cycle the antechamber with the inert gas (typically 3-5 purge/evacuation cycles) to remove air before transferring the items into the main glovebox chamber.

  • Equilibration: Allow the items to sit inside the glovebox for a few minutes to ensure any residual atmospheric contaminants on their surfaces are removed.

  • Opening the Container: Carefully open the primary container of this compound.

  • Weighing: Place the weighing boat on the analytical balance and tare it. Using a clean spatula, carefully transfer the desired amount of this compound to the weighing boat and record the mass.

  • Transfer to Reaction Vessel: Carefully transfer the weighed this compound from the weighing boat into the reaction vessel.

  • Sealing: Securely seal the reaction vessel (e.g., with a greased ground-glass stopper, a septum, or by closing a stopcock).

  • Cleanup: Tightly reseal the main this compound storage container. Clean the spatula and any residual dust from the balance and work area.

  • Removal from Glovebox: The sealed reaction vessel can now be safely removed from the glovebox for use in the experiment.

Visualizations

Experimental_Workflow cluster_antechamber Antechamber cluster_glovebox Glovebox (Inert Atmosphere) antechamber_prep Place Materials in Antechamber antechamber_purge Purge Antechamber (3-5 cycles) antechamber_prep->antechamber_purge transfer_in Transfer Materials to Main Chamber antechamber_purge->transfer_in weigh_src2 Weigh this compound transfer_in->weigh_src2 transfer_to_vessel Transfer to Reaction Vessel weigh_src2->transfer_to_vessel seal_vessel Seal Reaction Vessel transfer_to_vessel->seal_vessel cleanup Seal Storage & Clean Up seal_vessel->cleanup remove_vessel Remove Sealed Vessel for Experiment cleanup->remove_vessel start Start start->antechamber_prep end_process End remove_vessel->end_process Logical_Relationships cluster_causes Causes of Degradation cluster_effects Degradation Products cluster_prevention Preventative Measures air_exposure Exposure to Air moisture Atmospheric Moisture (H₂O) air_exposure->moisture oxygen Atmospheric Oxygen (O₂) air_exposure->oxygen hydrolysis Hydrolysis moisture->hydrolysis oxidation Oxidation oxygen->oxidation acetylene Acetylene (C₂H₂) hydrolysis->acetylene srh2 Sr(OH)₂ hydrolysis->srh2 sro Strontium Oxide (SrO) oxidation->sro inert_atm Inert Atmosphere Handling (Glovebox/Schlenk Line) inert_atm->air_exposure prevents sealed_storage Airtight Containers sealed_storage->air_exposure prevents dry_env Store in Dry Location dry_env->moisture minimizes

References

Technical Support Center: Solid-State Metathesis Reactions with Strontium Carbide (SrC2)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing strontium carbide (SrC2) in solid-state metathesis (SSM) reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Initiation and Completion

Q1: My reaction did not initiate or appears incomplete. What are the possible causes and solutions?

A1: Incomplete or failed initiation of a solid-state metathesis reaction involving SrC2 can stem from several factors:

  • Insufficient Temperature: The reaction temperature may be too low to overcome the activation energy barrier. While many SSM reactions are exothermic, an initial energy input is required.

    • Solution: Gradually increase the reaction temperature in increments of 50°C and monitor for any changes. Be cautious, as a sudden increase can lead to an uncontrolled, highly exothermic reaction.

  • Poor Homogenization of Reactants: Inadequate mixing of the solid reactants (SrC2 and the metal oxide) will result in localized reactions and an incomplete conversion.

    • Solution: Ensure thorough grinding of the reactants in an inert atmosphere (e.g., in a glovebox) to achieve a fine, homogenous powder. High-energy ball milling for a short duration can also improve mixing.

  • Reactant Purity and Stoichiometry: Impurities in the SrC2 or metal oxide, or an incorrect stoichiometric ratio, can hinder the reaction.

    • Solution: Verify the purity of your starting materials using techniques like X-ray Diffraction (XRD). Ensure accurate weighing and calculation of reactant ratios. It may be beneficial to use a slight excess (1-5 mol%) of SrC2 to ensure complete conversion of the metal oxide.

Product Purity and Side Reactions

Q2: My final product is contaminated with a white powder, likely Strontium Oxide (SrO). How can I remove it?

A2: The formation of strontium oxide (SrO) is the expected thermodynamic sink for the strontium in the metathesis reaction. Its presence indicates a successful reaction. However, it needs to be removed to isolate the desired metal carbide.

  • Solution: SrO can be selectively removed by washing the product mixture with deionized water. SrO reacts with water to form soluble strontium hydroxide (B78521) (Sr(OH)2), while most transition metal carbides are insoluble. After washing, the carbide can be isolated by filtration or centrifugation, followed by drying under vacuum. Multiple washes may be necessary for complete removal.

Q3: XRD analysis shows the presence of unreacted SrC2 in my final product. What went wrong?

A3: The presence of unreacted SrC2 suggests that the reaction did not go to completion.

  • Solution:

    • Increase Reaction Time and/or Temperature: The reaction may require a longer duration at the set temperature for complete conversion. Consider increasing the dwell time at the reaction temperature. If that is not effective, a moderate increase in temperature may be necessary.

    • Improve Reactant Homogeneity: As mentioned in A1, poor mixing can leave pockets of unreacted starting materials. Re-grinding the product mixture and re-heating it can sometimes drive the reaction to completion.

    • Check Stoichiometry: An excess of SrC2 in the initial mixture will naturally result in its presence in the final product. If the amount of unreacted SrC2 is significant even with stoichiometric amounts, it points to incomplete reaction.

Q4: I am observing unexpected phases in my product according to XRD analysis. What could be the cause?

A4: The formation of unexpected phases can be due to side reactions, often influenced by reaction conditions.

  • Solution:

    • Control Reaction Temperature: Rapid, uncontrolled temperature increases due to the exothermic nature of the reaction can lead to the formation of undesired, kinetically favored products. A slower heating ramp rate can help maintain better control over the reaction temperature.

    • Use of a Heat Sink or Flux: For highly exothermic reactions, mixing the reactants with an inert material like NaCl or KCl can act as a heat sink, moderating the temperature rise. A flux can also promote the formation of crystalline products at lower temperatures.

    • Atmosphere Control: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the reactants or products.

Reaction Control and Safety

Q5: The reaction is extremely exothermic and difficult to control. How can I manage the thermal runaway?

A5: The high exothermicity of many solid-state metathesis reactions is a significant safety concern.

  • Solution:

    • Dilute the Reactants: Mix the reactants with a thermally stable, inert salt such as NaCl or KCl. This increases the thermal mass of the system and helps to absorb the heat generated, preventing a rapid temperature spike.

    • Slow Down the Heating Rate: A slower ramp rate allows for more controlled heat dissipation.

    • Use a Heat Sink: Placing the reaction vessel within a larger container filled with sand or another heat-absorbing material can help to manage the temperature.

    • Reduce the Scale of the Reaction: If you are developing a new procedure, start with small quantities of reactants until you have a good understanding of the reaction's thermal behavior.

Data Presentation

The following table summarizes the reported yields of various transition metal carbides from the solid-state metathesis reaction between the corresponding transition metal oxide and this compound.

Transition Metal OxideReactant Stoichiometry (Oxide:SrC₂)Temperature (°C)Time (h)Product(s)Reported Yield (%)
V₂O₃1:3100012V₂C, SrO~90
Nb₂O₅1:5100012NbC, SrO~90
Ta₂O₅1:5100012TaC, SrO~90
MoO₃1:3100012Mo₂C, SrO~90
WO₃1:3100012WC, SrO~90

Data sourced from studies of bulk reactions.[1]

Experimental Protocols

General Protocol for the Synthesis of Transition Metal Carbides using SrC₂

This protocol is a general guideline based on established literature.[1] Specific parameters may need to be optimized for different transition metal oxides.

1. Reactant Preparation (Inert Atmosphere)

  • All handling of SrC₂ should be performed in an inert atmosphere (e.g., an argon-filled glovebox) due to its sensitivity to air and moisture.

  • Accurately weigh stoichiometric amounts of the desired transition metal oxide and SrC₂.

  • Thoroughly grind the reactants together using an agate mortar and pestle until a fine, homogenous powder is obtained.

2. Reaction Setup

  • Transfer the homogenized powder into an alumina (B75360) or tantalum crucible.

  • Place the crucible into a tube furnace.

  • Evacuate the furnace tube and backfill with a high-purity inert gas (e.g., argon). Maintain a constant flow of the inert gas throughout the reaction.

3. Thermal Processing

  • Heat the furnace to the desired reaction temperature (e.g., 1000°C) at a controlled ramp rate (e.g., 5-10°C/min).

  • Hold the reaction at the set temperature for the desired duration (e.g., 12 hours).

  • After the reaction is complete, cool the furnace to room temperature under the inert atmosphere.

4. Product Isolation and Purification

  • Transfer the crucible containing the product mixture back into an inert atmosphere glovebox.

  • Grind the product mixture into a fine powder.

  • To remove the SrO byproduct, wash the powder with deionized water. This can be done by stirring the powder in water for several hours.

  • Separate the solid product by filtration or centrifugation.

  • Wash the collected solid with additional deionized water and then with a solvent like ethanol (B145695) to aid in drying.

  • Dry the final product under vacuum at an elevated temperature (e.g., 100-120°C) to remove any residual water or solvent.

5. Characterization

  • The phase purity and crystal structure of the final product should be confirmed using Powder X-ray Diffraction (PXRD).

  • The morphology and elemental composition can be analyzed using Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDX).

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for SrC2 Solid-State Metathesis Reactions start Start Reaction check_product Analyze Product (XRD, SEM/EDX) start->check_product incomplete_reaction Incomplete Reaction? (SrC2 or Oxide present) check_product->incomplete_reaction Initial Check sro_impurity SrO Impurity? incomplete_reaction->sro_impurity No increase_temp_time Increase Temperature/Time Re-homogenize & Re-heat incomplete_reaction->increase_temp_time Yes unexpected_phases Unexpected Phases? sro_impurity->unexpected_phases No wash_sro Wash with Deionized Water sro_impurity->wash_sro Yes exothermic_issue Uncontrolled Exotherm? unexpected_phases->exothermic_issue No control_temp Refine Temperature Profile (Slower Ramp Rate) unexpected_phases->control_temp Yes check_atmosphere Ensure Inert Atmosphere unexpected_phases->check_atmosphere Consider use_flux Use Inert Flux/Heat Sink (e.g., NaCl, KCl) exothermic_issue->use_flux Yes end_ok Successful Synthesis exothermic_issue->end_ok No increase_temp_time->check_product check_stoichiometry Verify Stoichiometry & Purity of Reactants check_stoichiometry->start wash_sro->check_product control_temp->start use_flux->start check_atmosphere->start end_fail Consult Further Literature or Technical Support

Caption: Troubleshooting workflow for SrC₂ solid-state metathesis.

experimental_workflow Experimental Workflow for SrC2 Metathesis prep 1. Reactant Preparation (Inert Atmosphere) - Weigh SrC2 & Metal Oxide - Homogenize by Grinding react 2. Reaction - Load into Crucible - Heat under Inert Gas Flow prep->react cool 3. Cooling - Cool to Room Temperature under Inert Atmosphere react->cool isolate 4. Product Isolation - Transfer to Glovebox - Grind Product Mixture cool->isolate purify 5. Purification - Wash with Deionized Water - Filter/Centrifuge - Wash with Ethanol isolate->purify dry 6. Drying - Dry under Vacuum at 100-120°C purify->dry characterize 7. Characterization - PXRD - SEM/EDX dry->characterize

Caption: General experimental workflow for solid-state metathesis using SrC₂.

References

Validation & Comparative

A Comparative Guide to Strontium Carbide and Calcium Carbide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the properties, synthesis, and reactivity of Strontium Carbide (SrC₂) and Calcium Carbide (CaC₂), with a focus on their applications as precursors in chemical synthesis.

This compound and calcium carbide are both alkaline earth metal acetylides, compounds that share a fundamental chemical identity as salts of the acetylide anion (C₂²⁻). Their primary and most significant shared property is their rapid reaction with water to produce acetylene (B1199291) (C₂H₂), a foundational C2 building block for a vast array of organic syntheses. While calcium carbide is widely known and utilized industrially, this compound offers potentially different reactivity based on its position in the periodic table. This guide provides a detailed comparison of their properties, synthesis protocols, and reactivity, offering researchers and drug development professionals insight into their respective characteristics.

Comparative Physical and Chemical Properties

The fundamental properties of this compound and calcium carbide are summarized below. Notably, this compound is significantly denser than its calcium counterpart and possesses a lower melting point.

PropertyThis compound (SrC₂)Calcium Carbide (CaC₂)
Chemical Formula SrC₂CaC₂
Molar Mass 111.64 g/mol [1]64.10 g/mol
Appearance Black tetragonal crystals[1]Pure: Colorless solid. Technical: Grayish-black crystalline solid.[2]
Density 3.19 g/cm³2.22 g/cm³
Melting Point 1,800 °C[1]2,160 °C
Boiling Point Not available2,300 °C
Crystal Structure Polymorphic: Monoclinic, Tetragonal, and a high-temperature Face-Centered Cubic (fcc) phase above 370°C.[1]Polymorphic: Distorted rock-salt structure at room temperature, with known tetragonal and monoclinic forms.[2]
Reactivity with Water Rapidly decomposes to form acetylene and strontium hydroxide (B78521).[1]Reacts vigorously with water to produce acetylene and calcium hydroxide.[2]

Structural and Bonding Characteristics

Both SrC₂ and CaC₂ are ionic compounds consisting of a divalent metal cation (Sr²⁺ or Ca²⁺) and a divalent acetylide anion (C₂²⁻). The acetylide anion features a carbon-carbon triple bond. This ionic salt structure is key to their reactivity, particularly in the hydrolysis reaction where the strongly basic acetylide anion readily accepts protons from water.

G cluster_SrC2 This compound (SrC₂) cluster_CaC2 Calcium Carbide (CaC₂) Sr^2+ Sr²⁺ C2^2- [C≡C]²⁻ Sr^2+->C2^2- Ionic Bond Ca^2+ Ca²⁺ C2_2^2- [C≡C]²⁻ Ca^2+->C2_2^2- Ionic Bond

Ionic structure of alkaline earth acetylides.

Synthesis and Experimental Protocols

The industrial production of both carbides involves high-temperature carbothermal reduction. However, laboratory-scale syntheses can be achieved through various methods.

General Synthesis Workflow

The most common synthesis route involves heating a metal oxide or carbonate with a carbon source in an inert atmosphere at high temperatures. The process drives off carbon monoxide or dioxide, leaving the metal carbide.

G start Start Materials: Metal Oxide/Carbonate + Carbon Source mix Mix & Pelletize (e.g., Ball Milling) start->mix 1. Preparation heat High-Temperature Heating (>1500°C, Inert Atmosphere) in Electric Arc or Tube Furnace mix->heat 2. Reaction cool Cooling (Under Inert Gas) heat->cool 3. Quenching product Final Product: Metal Carbide (SrC₂ or CaC₂) cool->product 4. Collection

General workflow for carbothermal synthesis.
Experimental Protocol 1: Microwave-Assisted Synthesis of Calcium Carbide (CaC₂)

This method, adapted from solid-state synthesis procedures, offers a faster and more energy-efficient route compared to conventional furnace heating.[3]

  • Preparation of Reactants :

    • Reagent grade calcium oxide (CaO) is heat-treated at 1000 °C for 5 hours to remove any residual calcium hydroxide.

    • The heat-treated CaO and graphite (B72142) powder are mixed in a 1:3 molar ratio.

  • Milling :

    • The powder mixture is placed in a ball mill with stabilized zirconia balls and acetone.

    • The mixture is milled for 24 hours to ensure homogeneous mixing and particle size reduction.

  • Drying and Pelletizing :

    • The resulting slurry is separated from the milling balls by sieving.

    • The slurry is vacuum-dried at 100 °C for 24 hours.

    • The dried powder is pressed into pellets using a die-press.

  • Microwave Reaction :

    • The pellets are placed in a 2.45 GHz microwave reactor.

    • The reaction is carried out for approximately 3 hours. Microwave energy couples efficiently with graphite, leading to rapid volumetric heating.[3]

  • Characterization : The final product can be analyzed using X-ray diffraction (XRD) to confirm the formation of CaC₂ phases.

Experimental Protocol 2: General Synthesis of this compound (SrC₂)

Detailed laboratory protocols for SrC₂ are less common in the literature, but a generalized procedure can be derived from described industrial methods.[1]

  • Preparation of Reactants :

    • Strontium carbonate (SrCO₃) or strontium oxide (SrO) is used as the strontium source.

    • A carbon reductant, such as powdered coke or graphite, is required.

  • Mixing : The reactants are thoroughly mixed in the appropriate stoichiometric ratio (e.g., SrO + 3C → SrC₂ + CO).

  • High-Temperature Reaction :

    • The mixture is placed in a graphite crucible within an electric arc furnace or a high-temperature tube furnace.

    • The furnace is purged with an inert gas (e.g., argon).

    • The temperature is raised to over 1500 °C. The carbothermal reduction of SrO begins at around 150 °C.[1]

  • Cooling and Collection :

    • After the reaction is complete, the furnace is cooled to room temperature under an inert atmosphere to prevent oxidation of the product.

    • The resulting SrC₂ is collected for use.

Chemical Reactivity and Performance

The most important reaction for both carbides is hydrolysis, which generates acetylene gas.

Reaction Equations: SrC₂(s) + 2H₂O(l) → Sr(OH)₂(aq) + C₂H₂(g) CaC₂(s) + 2H₂O(l) → Ca(OH)₂(aq) + C₂H₂(g)[2]

G reactants Reactants: SrC₂ or CaC₂ (solid) + 2H₂O (liquid) intermediate Hydrolysis (Proton Transfer) reactants->intermediate Highly Exothermic products Products: Sr(OH)₂ or Ca(OH)₂ (aq) + C₂H₂ (gas) intermediate->products

Reaction pathway for carbide hydrolysis.

Applications in Research and Drug Development

For researchers, particularly in organic synthesis and drug development, the primary value of these carbides lies in their ability to serve as a safe and convenient solid source of acetylene. Handling gaseous acetylene is hazardous and requires specialized equipment. Calcium carbide, and by extension this compound, can be used to generate acetylene in situ for immediate use in reactions.[8][9]

Acetylene is a versatile precursor for:

  • Vinylation Reactions : Adding an acetylene unit across a bond to create vinyl groups.

  • Cross-Coupling Reactions : Such as Sonogashira coupling, to form substituted alkynes.

  • Synthesis of Heterocycles : Acetylene is a key component in building ring structures common in pharmaceuticals.[8]

  • Functional Acetylene Derivatives : The generation of acetylene from calcium carbide has been used in aldehyde-alkyne-amine (A3) coupling reactions to produce propargylamines, which are important intermediates.[9]

While calcium carbide is more common and cost-effective, this compound could be investigated in applications where modified reactivity or the resulting strontium hydroxide byproduct might be advantageous. Other niche applications include the use of CaC₂ in steelmaking for desulfurization and SrC₂ in solid-state metathesis reactions to produce other metal carbides.[1]

References

A Comparative Analysis of Alkaline Earth Metal Carbides for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis, properties, and reactivity of beryllium, magnesium, calcium, strontium, and barium carbides, offering valuable insights for materials science and chemical synthesis.

The carbides of alkaline earth metals, a fascinating class of inorganic compounds, exhibit a diverse range of structures, stabilities, and reactivities. This guide provides a detailed comparative analysis of beryllium carbide (Be₂C), magnesium carbides (MgC₂ and Mg₂C₃), calcium carbide (CaC₂), strontium carbide (SrC₂), and barium carbide (BaC₂). The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields requiring a deep understanding of these materials.

Physical and Chemical Properties

The physical and chemical properties of alkaline earth metal carbides vary significantly down the group. Beryllium carbide is unique in its formula and hydrolysis product, while the heavier analogues are predominantly acetylides. Magnesium also forms a sesquicarbide, Mg₂C₃, which yields propyne (B1212725) upon hydrolysis. A summary of key quantitative data is presented in Table 1.

PropertyBeryllium Carbide (Be₂C)Magnesium Carbide (MgC₂)Magnesium Sesquicarbide (Mg₂C₃)Calcium Carbide (CaC₂)This compound (SrC₂)Barium Carbide (BaC₂)
Molar Mass ( g/mol ) 30.0448.3284.6464.10111.64161.35
Density (g/cm³) 1.902.073[1]Not readily available2.22[2]3.19[3][4]3.75[5][6]
Melting Point (°C) >2100 (decomposes)Decomposes at ~550[1]Not readily available2160>1700[3][4]Decomposes[5]
Crystal Structure Cubic (anti-fluorite)TetragonalOrthorhombic/MonoclinicTetragonal, MonoclinicTetragonal, Monoclinic, FCCTetragonal
Hydrolysis Product Methane (CH₄)[2][7]Acetylene (B1199291) (C₂H₂)Propyne/Propadiene (C₃H₄)Acetylene (C₂H₂)[2]Acetylene (C₂H₂)[3][4]Acetylene (C₂H₂)[6]

Synthesis of Alkaline Earth Metal Carbides

The synthesis of alkaline earth metal carbides generally involves the high-temperature reaction of the metal or its oxide with a carbon source. The specific conditions and apparatus can vary depending on the desired carbide and the scale of the reaction.

Experimental Protocols

a) Synthesis of Beryllium Carbide (Be₂C) via Carbothermal Reduction

  • Materials: Beryllium oxide (BeO) powder, graphite (B72142) powder.

  • Procedure:

    • Thoroughly mix stoichiometric amounts of BeO and graphite powder.

    • Press the mixture into pellets to ensure good contact between reactants.

    • Place the pellets in a graphite crucible within a tube furnace.

    • Heat the furnace to a temperature above 1500°C under an inert atmosphere (e.g., argon) to prevent oxidation.[8]

    • Maintain the temperature for a sufficient duration to ensure complete reaction.

    • Cool the furnace to room temperature under the inert atmosphere.

    • The resulting product is beryllium carbide.

  • Characterization: The product can be characterized by X-ray diffraction (XRD) to confirm the crystal structure and identify any unreacted starting materials or byproducts.

b) Synthesis of Calcium Carbide (CaC₂) in an Electric Arc Furnace

  • Materials: Calcium oxide (quicklime), coke (or other carbon source).

  • Procedure:

    • Mix quicklime (B73336) and coke in the appropriate molar ratio (approximately 1:3).

    • Introduce the mixture into an electric arc furnace.

    • Heat the mixture to approximately 2200°C using graphite electrodes.

    • The high temperature facilitates the endothermic reaction to form molten calcium carbide and carbon monoxide.

    • Tap the molten carbide from the furnace and allow it to cool and solidify.

    • The solid calcium carbide is then crushed and sized for various applications.

  • Characterization: The purity of the industrial-grade calcium carbide can be determined by measuring the volume of acetylene produced upon hydrolysis.

c) Laboratory-Scale Synthesis of this compound (SrC₂) and Barium Carbide (BaC₂)

  • Materials: Strontium carbonate (SrCO₃) or Barium carbonate (BaCO₃), magnesium powder, and carbon powder.

  • Procedure:

    • Mix the alkaline earth carbonate, magnesium powder (as a reducing agent), and carbon powder.

    • Place the mixture in a crucible suitable for high-temperature reactions.

    • Heat the mixture in an electric furnace to a high temperature (e.g., 700-800°C for BaC₂) under an inert atmosphere.[2]

    • Alternatively, the alkaline earth oxide can be heated with carbon to higher temperatures.

    • After the reaction is complete, cool the product to room temperature under an inert atmosphere.

  • Characterization: XRD is the primary method for identifying the crystalline phases of the synthesized carbide.

Reactivity and Hydrolysis

A key distinguishing feature of alkaline earth metal carbides is their reaction with water. Beryllium carbide, a methanide, hydrolyzes to produce methane, while the acetylide carbides (CaC₂, SrC₂, BaC₂) produce acetylene. Magnesium can form both an acetylide (MgC₂) and a sesquicarbide (Mg₂C₃), the latter of which produces propyne and propadiene upon hydrolysis.

The general hydrolysis reactions are as follows:

  • Methanide: Be₂C + 4H₂O → 2Be(OH)₂ + CH₄

  • Acetylide: MC₂ + 2H₂O → M(OH)₂ + C₂H₂ (where M = Mg, Ca, Sr, Ba)

  • Sesquicarbide: Mg₂C₃ + 4H₂O → 2Mg(OH)₂ + C₃H₄

Structural and Reaction Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key structural and reaction pathway information for the alkaline earth metal carbides.

crystal_structure_be2c Beryllium Carbide (Be2C) Anti-fluorite Crystal Structure cluster_be2c Unit Cell C C Be1 Be C->Be1 Ionic Bond Be2 Be C->Be2 Ionic Bond Be3 Be C->Be3 Ionic Bond Be4 Be C->Be4 Ionic Bond Be5 Be C->Be5 Ionic Bond Be6 Be C->Be6 Ionic Bond Be7 Be C->Be7 Ionic Bond Be8 Be C->Be8 Ionic Bond

Beryllium Carbide Crystal Structure.

synthesis_pathway General Synthesis of Acetylide Carbides (MC2) Reactants Metal Oxide (MO) + Carbon (3C) Process High Temperature (e.g., Electric Arc Furnace) Reactants->Process Input Products Metal Carbide (MC2) + Carbon Monoxide (CO) Process->Products Output

Synthesis of Acetylide Carbides.

hydrolysis_comparison Hydrolysis of Alkaline Earth Metal Carbides cluster_methanide Methanide cluster_acetylide Acetylide cluster_allylide Allylide (Sesquicarbide) Be2C Be2C Be_OH_2 Be(OH)2 Be2C->Be_OH_2 + 4H2O CH4 Methane (CH4) Be2C->CH4 + 4H2O MC2 MC2 (M = Ca, Sr, Ba) M_OH_2 M(OH)2 MC2->M_OH_2 + 2H2O C2H2 Acetylene (C2H2) MC2->C2H2 + 2H2O Mg2C3 Mg2C3 Mg_OH_2 Mg(OH)2 Mg2C3->Mg_OH_2 + 4H2O C3H4 Propyne (C3H4) Mg2C3->C3H4 + 4H2O

Comparison of Hydrolysis Reactions.

References

A Comparative Guide to the X-ray Diffraction Analysis of Strontium Carbide Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the crystallographic phases of strontium carbide (SrC₂), a material of interest in various chemical syntheses. Understanding the distinct polymorphic forms of SrC₂ through X-ray diffraction (XRD) is crucial for controlling reaction pathways and ensuring the desired material properties. This document outlines the synthesis of high-purity this compound and details the XRD analysis of its three primary crystalline structures: monoclinic, tetragonal, and face-centered cubic.

Comparison of this compound Polymorphs

This compound is known to exist in at least three distinct polymorphic forms, each stable under different temperature regimes. The transition between these phases is reversible. A triclinic polymorph, stabilized by cyanamide (B42294) impurities, has also been reported.

Below is a summary of the key crystallographic data for the three primary polymorphs of SrC₂.

PropertyMonoclinic (Low Temperature)Tetragonal (Room Temperature)Face-Centered Cubic (High Temperature)
Crystal System MonoclinicTetragonalCubic
Space Group C2/c (No. 15)I4/mmm (No. 139)Fm-3m (No. 225)
Lattice Parameters (Å) a = 7.06a = 4.116a = 6.540
b = 4.43c = 6.704
c = 7.79
Lattice Angles (°) α = 90α = 90α = 90
β = 107.83β = 90β = 90
γ = 90γ = 90γ = 90
Temperature Stability Below Room TemperatureRoom TemperatureAbove 427°C (700 K)[1]

Experimental Protocols

Synthesis of High-Purity Polycrystalline this compound

A reliable method for synthesizing high-purity polycrystalline SrC₂ involves the direct reaction of elemental strontium with graphite (B72142) at elevated temperatures[1]:

  • Reactant Preparation: Use high-purity elemental strontium (e.g., 99.95%) and graphite powder (e.g., 99.9%).

  • Mixing and Pelletizing: In an inert atmosphere (e.g., inside a glovebox), thoroughly mix strontium and graphite powders in a stoichiometric ratio of Sr:C = 1:2. Press the mixture into pellets to ensure intimate contact between the reactants.

  • Reaction Setup: Place the pellets into a graphite crucible. Prior to use, the crucible should be outgassed by heating to approximately 1070 K under high vacuum for 24 hours to remove any volatile impurities[1].

  • Heating Protocol: Transfer the crucible into a tube furnace under an argon atmosphere. Heat the sample to 970 K and maintain this temperature for 15 hours to ensure complete reaction[1].

  • Cooling and Handling: After the reaction is complete, allow the sample to cool to room temperature under the inert atmosphere. The resulting SrC₂ product is highly air- and moisture-sensitive and should be handled exclusively under inert conditions (e.g., in a glovebox).

X-ray Diffraction Analysis

Given the air-sensitive nature of this compound, special precautions must be taken during XRD sample preparation and analysis to prevent decomposition.

  • Sample Preparation (in a glovebox):

    • Finely grind a small amount of the synthesized SrC₂ powder using an agate mortar and pestle to ensure random crystal orientation.

    • Mount the powdered sample onto a zero-background sample holder.

    • To protect the sample from the atmosphere during data collection, use an airtight sample holder with an X-ray transparent dome (e.g., beryllium or Kapton). Alternatively, seal the powder in a thin-walled glass capillary.

  • Instrumental Setup:

    • X-ray Source: Copper (Cu) Kα radiation (λ = 1.5406 Å) is commonly used.

    • Goniometer Scan: Collect the diffraction pattern over a 2θ range of 10° to 90° with a step size of 0.02° and a suitable counting time per step.

    • Temperature Control: For studying the different polymorphs, use a temperature-controlled stage.

      • Low-Temperature (Monoclinic): Cool the sample to below room temperature (e.g., 10 K)[1].

      • Room Temperature (Tetragonal): Maintain the sample at ambient temperature (e.g., 295 K)[1].

      • High-Temperature (Cubic): Heat the sample to above 427°C (e.g., 700 K)[1].

  • Data Analysis:

    • Perform phase identification by comparing the experimental diffraction patterns with reference patterns from crystallographic databases.

    • For detailed structural analysis, perform Rietveld refinement of the collected XRD data. This will allow for the precise determination of lattice parameters, atomic positions, and phase fractions.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis and analysis of this compound and the relationship between its different polymorphs. The simulated XRD patterns provide a visual comparison of the diffraction data for each crystal structure.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_xrd XRD Analysis (Inert Atmosphere) S1 Mix Sr and Graphite (1:2) S2 Press into Pellets S1->S2 S3 Heat at 970 K for 15h under Ar S2->S3 S4 Cool to Room Temperature S3->S4 X1 Grind SrC2 Powder S4->X1 Transfer in Glovebox X2 Mount in Airtight Holder X1->X2 X3 Collect Diffraction Pattern X2->X3 X4 Data Analysis (Rietveld Refinement) X3->X4

Experimental workflow for the synthesis and XRD analysis of this compound.

phase_transitions Monoclinic Monoclinic (C2/c) < Room Temperature Tetragonal Tetragonal (I4/mmm) Room Temperature Monoclinic->Tetragonal Heating Tetragonal->Monoclinic Cooling Cubic Cubic (Fm-3m) > 427°C Tetragonal->Cubic Heating > 427°C Cubic->Tetragonal Cooling

Phase transitions of this compound as a function of temperature.
Simulated XRD Patterns

The following powder XRD patterns were simulated based on the crystallographic data for each polymorph of this compound, assuming Cu Kα radiation (λ = 1.5406 Å).

Monoclinic SrC₂ (C2/c)

Simulated XRD pattern for the monoclinic phase of SrC₂.

Tetragonal SrC₂ (I4/mmm)

Simulated XRD pattern for the tetragonal phase of SrC₂.

Cubic SrC₂ (Fm-3m)

Simulated XRD pattern for the face-centered cubic phase of SrC₂.

References

A Comparative Guide to the Raman Spectroscopy of Strontium Carbide (SrC₂) Polymorphs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Strontium Carbide Polymorphism

This compound (SrC₂), an acetylide salt consisting of Sr²⁺ cations and C₂²⁻ anions, is known to exist in multiple crystalline forms, or polymorphs.[1] The specific arrangement of these ions in the crystal lattice dictates the material's physical and chemical properties. The stable polymorph of SrC₂ is dependent on temperature, with distinct phases observed at ambient and elevated temperatures.[1] The primary known polymorphs include:

  • Tetragonal (I4/mmm): The stable form at room temperature.[1]

  • Cubic (Fm-3m): A higher-temperature phase, with a transition from the tetragonal form occurring at approximately 427 °C.[1]

  • Monoclinic (C2/c): A low-temperature phase that can form below room temperature.[1]

The differentiation of these polymorphs is crucial for understanding the material's properties and for quality control in its applications. Raman spectroscopy is a powerful, non-destructive technique well-suited for this purpose, as the vibrational modes of the crystal lattice are highly sensitive to the crystallographic symmetry and atomic arrangement.

Theoretical Comparison of SrC₂ Polymorphs

The crystallographic differences between the SrC₂ polymorphs are expected to give rise to distinct Raman spectra. The number and symmetry of the Raman-active vibrational modes are determined by the space group of the crystal structure.

Table 1: Crystallographic Properties of SrC₂ Polymorphs

PropertyTetragonalCubicMonoclinic
Crystal System TetragonalCubicMonoclinic
Space Group I4/mmmFm-3mC2/c
Stability Stable < 427 °CStable > 427 °CStable at low temperatures

Table 2: Expected Differences in Raman Spectra of SrC₂ Polymorphs

Spectral FeatureTetragonal (I4/mmm)Cubic (Fm-3m)Monoclinic (C2/c)
Number of Raman Peaks A moderate number of peaks are expected due to the relatively high symmetry.A very small number of peaks, potentially only one, is expected due to the high symmetry of the cubic lattice.A larger number of peaks are anticipated due to the lower symmetry of the monoclinic structure.
Peak Positions (Wavenumber) Unique peak positions corresponding to the specific vibrational modes of the tetragonal lattice and C-C stretching.Peak positions will differ from the tetragonal and monoclinic phases.Peak positions will be distinct from the other two polymorphs, reflecting the different bond lengths and angles in the unit cell.
Peak Widths Generally expected to be sharp for a well-ordered crystalline material.May appear broader at the high temperatures where this phase is stable.Sharp peaks are expected for a crystalline sample at low temperatures.
Key Vibrational Modes Raman-active modes will involve the stretching of the C-C bond and lattice phonons involving the movement of Sr²⁺ and C₂²⁻ ions.The high symmetry may render some vibrational modes Raman-inactive.The lower symmetry will likely result in more vibrational modes being Raman-active.

Experimental Protocols

While specific experimental data for SrC₂ is not available, a standard methodology for the Raman spectroscopic analysis of its polymorphs can be detailed.

Synthesis of SrC₂ Polymorphs
  • Tetragonal SrC₂: Can be synthesized by the carbothermal reduction of strontium oxide (SrO) with graphite (B72142) at temperatures below the tetragonal-to-cubic phase transition (e.g., at 1100-1200 °C in an inert atmosphere).

  • Cubic SrC₂: This high-temperature phase would need to be studied in situ at temperatures above 427 °C using a heated stage compatible with the Raman spectrometer.

  • Monoclinic SrC₂: This low-temperature phase would require cooling the tetragonal polymorph to below room temperature using a cryo-stage accessory for the Raman spectrometer.

Raman Spectroscopy Protocol
  • Sample Preparation: A small amount of the synthesized SrC₂ powder is placed on a suitable substrate (e.g., a glass microscope slide or a specialized stage for heating/cooling). The material should be protected from moisture and air to prevent hydrolysis.

  • Instrumentation: A high-resolution Raman spectrometer equipped with a suitable laser excitation source (e.g., 532 nm or 785 nm) is used. The choice of laser wavelength may be optimized to avoid fluorescence. A microscope is used to focus the laser onto a specific crystallite of the sample.

  • Data Acquisition:

    • The laser is focused on the sample, and the Raman scattered light is collected.

    • The spectral range should cover both the low-frequency lattice phonon modes (typically < 400 cm⁻¹) and the high-frequency internal C-C stretching mode (expected around 1800-2000 cm⁻¹).

    • Acquisition parameters (e.g., laser power, exposure time, number of accumulations) are optimized to obtain a good signal-to-noise ratio without causing sample degradation or laser-induced phase transitions.

  • Data Analysis:

    • The collected Raman spectra are baseline-corrected to remove any background signal.

    • The positions, intensities, and full-width at half-maximum (FWHM) of the Raman peaks are determined by fitting the spectral features with appropriate functions (e.g., Lorentzian or Gaussian).

    • The obtained spectra for the different polymorphs are compared to identify unique spectral fingerprints for each phase.

Visualizing Relationships and Workflows

SrC2_Polymorph_Transitions Phase Transitions of SrC₂ Polymorphs Monoclinic Monoclinic (C2/c) Tetragonal Tetragonal (I4/mmm) Monoclinic->Tetragonal Heating > Room Temp. Tetragonal->Monoclinic Cooling < Room Temp. Cubic Cubic (Fm-3m) Tetragonal->Cubic Heating > 427 °C Cubic->Tetragonal Cooling < 427 °C

Caption: Phase transitions of SrC₂ polymorphs with temperature.

Raman_Workflow Experimental Workflow for Raman Analysis of SrC₂ cluster_synthesis Polymorph Synthesis cluster_analysis Raman Spectroscopy Tetragonal Synthesize Tetragonal SrC₂ SamplePrep Sample Preparation Tetragonal->SamplePrep Cubic Heat to > 427 °C for Cubic Phase Cubic->SamplePrep Monoclinic Cool to < Room Temp. for Monoclinic Phase Monoclinic->SamplePrep DataAcq Data Acquisition SamplePrep->DataAcq DataProc Data Processing DataAcq->DataProc Comparison Spectral Comparison DataProc->Comparison

Caption: Workflow for the synthesis and Raman analysis of SrC₂ polymorphs.

Conclusion

Raman spectroscopy is a highly effective and recommended technique for the characterization and differentiation of SrC₂ polymorphs. The distinct crystal structures of the tetragonal, cubic, and monoclinic phases are expected to produce unique Raman spectral fingerprints, particularly in the low-frequency lattice phonon region. Although specific experimental data is currently lacking in the literature, the principles outlined in this guide provide a solid framework for researchers to conduct such analyses. The successful acquisition of Raman spectra for each polymorph would provide a valuable dataset for materials science and would enable rapid, non-destructive quality control and phase identification of this compound.

References

Validating the Crystal Structure of Novel Strontium-Carbon Phases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The exploration of novel materials under extreme conditions is a frontier in materials science. Recent theoretical predictions indicate the existence of several new, thermodynamically stable strontium-carbon (Sr-C) compounds at high pressures, expanding beyond the well-known strontium carbide (SrC₂). This guide provides a comparative overview of the experimental and computational techniques used to validate the crystal structures of these novel Sr-C phases, intended for researchers, scientists, and professionals in materials and drug development.

Data Presentation: Comparison of Known and Predicted Sr-C Phases

The following table summarizes the structural information for the established SrC₂ phase and the recently predicted novel Sr-C compounds. The data for the novel phases are derived from theoretical calculations and await experimental verification.

CompoundStatusCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Carbon Anion Type
SrC₂ ExperimentalMonoclinicC2/c6.694.217.89104.5C₂²⁻ dimer
ExperimentalTetragonalI4/mmm4.124.126.78-C₂²⁻ dimer
ExperimentalCubic (fcc)Fm-3m----C₂²⁻ dimer
SrC₃ (predicted) TheoreticalMonoclinicC2/m8.162.7210.38108.9Infinite ribbons of C₅ pentagons
Sr₂C₅ (predicted) TheoreticalMonoclinicC2/m10.452.7311.23104.2Ribbons of C₅ pentagons and C₆ hexagons
Sr₂C₃ (predicted) TheoreticalMonoclinicC2/m6.942.788.6599.8Linear C₃ trimers
SrC (predicted) TheoreticalOrthorhombicCmcm3.8410.864.27-C₂ dimers and chains
Sr₃C₂ (predicted) TheoreticalMonoclinicC2/m6.124.236.78106.4C₂ dimers
Sr₂C (predicted) TheoreticalOrthorhombicPnma7.124.658.23-Isolated C atoms

Experimental and Computational Protocols

The validation of these novel Sr-C phases requires a synergistic approach, combining high-pressure synthesis with advanced characterization techniques and computational modeling.

High-Pressure Synthesis of Novel Sr-C Phases

Objective: To synthesize novel strontium carbides by subjecting elemental strontium and carbon to high pressures and temperatures.

Methodology:

  • Sample Preparation: High-purity strontium metal and amorphous carbon or graphite (B72142) are loaded into a diamond anvil cell (DAC). A pressure-transmitting medium, such as NaCl, is used to ensure hydrostatic conditions.

  • Compression and Heating: The DAC is compressed to the target pressure, as predicted by theoretical calculations (up to 100 GPa). The sample is then heated to temperatures of ~2500 K using a double-sided YAG laser heating system.[1][2] Pressure is determined in situ using the equation of state of the pressure medium.[2]

  • In Situ Analysis: The reaction products are analyzed in situ using synchrotron X-ray diffraction to identify the formation of new crystalline phases.

X-ray Diffraction (XRD) for Crystal Structure Determination

Objective: To experimentally determine the crystal structure, lattice parameters, and atomic positions of the synthesized Sr-C phases.

Methodology:

  • Data Collection: Single-crystal or powder X-ray diffraction patterns are collected from the synthesized samples within the DAC at high pressure. A monochromatic X-ray beam is used, and the diffraction pattern is recorded on an area detector.[3]

  • Data Analysis: The collected diffraction data are integrated and analyzed to determine the unit cell parameters and space group.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or other crystallographic software. The atomic coordinates and other structural parameters are refined against the experimental data using techniques like Rietveld refinement for powder data.[4] The resulting structure is then compared with the theoretically predicted models.

Raman Spectroscopy for Vibrational Analysis

Objective: To probe the bonding environment of the carbon anions in the novel Sr-C phases.

Methodology:

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm) is used. The scattered light is collected and analyzed to generate a Raman spectrum.

  • Data Acquisition: Raman spectra are collected from the synthesized samples. The positions, intensities, and widths of the Raman bands provide information about the vibrational modes of the C-C bonds.

  • Spectral Analysis: The characteristic Raman peaks for different carbon allotropes (e.g., G and D bands for sp² hybridized carbon) and specific vibrational modes of the predicted carbon anions (dimers, chains, rings) are analyzed.[5][6] This allows for the experimental verification of the predicted carbon structures within the novel phases.

Density Functional Theory (DFT) Calculations for Structure Prediction and Stability

Objective: To theoretically predict the stable crystal structures of Sr-C compounds under pressure and to calculate their properties for comparison with experimental data.

Methodology:

  • Structure Prediction: An ab initio evolutionary crystal structure prediction method is employed to search for all thermodynamically stable Sr-C compounds at various pressures (e.g., up to 100 GPa).[6]

  • Enthalpy Calculations: The enthalpies of the most stable structures for each composition are calculated at different pressures to construct a pressure-composition phase diagram.

  • Property Calculations: For the predicted stable structures, various properties are calculated, including:

    • Lattice Parameters: The equilibrium unit cell dimensions are determined.

    • Phonon Spectra: Phonon calculations are performed to confirm the dynamical stability of the predicted phases.[6]

    • Electronic Structure: The electronic band structure and density of states are calculated to understand the electronic properties.

    • Simulated XRD and Raman Spectra: Theoretical XRD patterns and Raman spectra are simulated for direct comparison with experimental results.

Mandatory Visualizations

Experimental_Workflow cluster_synthesis High-Pressure Synthesis cluster_characterization Characterization cluster_analysis Data Analysis and Validation start Sample Loading (Sr + C in DAC) compress_heat Compression and Laser Heating start->compress_heat xrd In Situ X-ray Diffraction compress_heat->xrd raman Raman Spectroscopy compress_heat->raman structure_solution Crystal Structure Solution & Refinement xrd->structure_solution vibrational_analysis Vibrational Mode Analysis raman->vibrational_analysis comparison Comparison with DFT Predictions structure_solution->comparison vibrational_analysis->comparison validation Validated Crystal Structure comparison->validation

Caption: Experimental workflow for the synthesis and validation of novel Sr-C phases.

Logical_Relationship cluster_theory Theoretical Prediction cluster_experiment Experimental Validation dft DFT Calculations (Structure Prediction, Stability) synthesis High-Pressure Synthesis dft->synthesis Guides Synthesis Conditions xrd X-ray Diffraction dft->xrd Predicts XRD Pattern raman Raman Spectroscopy dft->raman Predicts Raman Spectra synthesis->xrd Provides Sample synthesis->raman Provides Sample xrd->dft Validates Crystal Structure raman->dft Validates Carbon Bonding

References

A Comparative Guide to the Experimental and Theoretical Properties of Strontium Carbide (SrC2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the experimentally determined and theoretically calculated properties of Strontium Carbide (SrC2), a material of interest in various chemical and materials science applications. The following sections detail its structural and thermodynamic properties, the methodologies used for their determination, and a visual representation of the comparative workflow.

Data Presentation: A Side-by-Side Look at SrC2 Properties

The structural and thermodynamic properties of the different polymorphs of this compound are summarized below, offering a direct comparison between experimental measurements and theoretical predictions.

PropertyExperimental ValueTheoretical Value (Materials Project)
Crystal Structure Tetragonal (Room Temp.)[1], Cubic (High Temp.)[1], Monoclinic (Low Temp.)[1]Tetragonal, Trigonal, and other predicted structures[2]
Space Group I4/mmm (Tetragonal)[1], Fm-3m (Cubic)[1], C2/c (Monoclinic)[1]I4/mmm (Tetragonal), R-3m (Trigonal)
Lattice Parameters (Å) Tetragonal: a = 4.113(1), c = 6.690(2)[1]Cubic: a = 6.468(1)[1]Monoclinic: a = 7.46(1), b = 4.145(8), c = 7.04(1), β = 104.3(1)°[1]Tetragonal (I4/mmm): a = 4.11, c = 6.69Trigonal (R-3m): a = 4.13, c = 18.23
C-C Bond Length (Å) Not explicitly stated in the provided experimental source.Tetragonal (I4/mmm): 1.26[2]Trigonal (R-3m): 1.27
Sr-C Bond Lengths (Å) Not explicitly stated in the provided experimental source.Tetragonal (I4/mmm): 2.78, 2.99[2]Trigonal (R-3m): 2.83, 2.95
Formation Energy -20 kcal/mol (approx. -0.87 eV/atom) (notional value)-0.747 eV/atom

Methodologies: Unveiling the "How"

A detailed understanding of the methods employed to obtain the above data is crucial for a critical evaluation.

Experimental Protocols

Synthesis: Polycrystalline this compound was synthesized by the reaction of elemental strontium with graphite (B72142). The reactants were placed in a graphite cylinder, which was then sealed with a graphite lid. This assembly was heated to approximately 970 K to facilitate the reaction and formation of SrC2[1].

X-ray Diffraction (XRD): The crystal structures and lattice parameters of the different SrC2 polymorphs were determined using X-ray powder diffraction. Temperature-dependent XRD measurements were performed to identify the phase transitions to the cubic high-temperature and monoclinic low-temperature modifications[1]. The analysis of the diffraction patterns, including peak positions and intensities, allows for the determination of the unit cell dimensions and space group of the crystalline material.

Theoretical Methodologies

The theoretical data presented in this guide were obtained from the Materials Project, which employs state-of-the-art computational techniques based on Density Functional Theory (DFT).

Density Functional Theory (DFT) Calculations: The calculations were performed using the Vienna Ab Initio Simulation Package (VASP). The core electrons were modeled using the projector-augmented wave (PAW) method. For the exchange-correlation functional, a combination of the Generalized Gradient Approximation (GGA) and GGA+U was utilized[3]. All calculations were performed at 0 K and 0 atm[3].

Formation Energy Calculation: The formation energy is calculated as the total energy of the compound minus the sum of the total energies of its constituent elements in their standard states. The theoretical formation energy of -0.747 eV/atom for SrC2 was obtained from the Materials Project database.

Visualizing the Workflow

The following diagram illustrates the logical flow of comparing the experimental and theoretical properties of this compound.

Experimental vs Theoretical Workflow for SrC2 cluster_experimental Experimental Workflow cluster_theoretical Theoretical Workflow cluster_comparison Comparison and Analysis exp_synthesis Synthesis of SrC2 (Strontium + Graphite) exp_xrd X-ray Diffraction (XRD) exp_synthesis->exp_xrd exp_data Experimental Data (Lattice Parameters, Crystal Structure) exp_xrd->exp_data comparison Data Comparison exp_data->comparison Experimental Properties the_model Crystal Structure Modeling the_dft DFT Calculations (VASP) (GGA+U) the_model->the_dft the_data Theoretical Data (Lattice Parameters, Formation Energy) the_dft->the_data the_data->comparison Theoretical Properties

Caption: Workflow for comparing experimental and theoretical properties of SrC2.

References

The Zintl-Klemm Rule: A Lens on the Diverse Bonding in Strontium Carbides

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The Zintl-Klemm concept, a powerful heuristic in solid-state chemistry, provides a framework for understanding the transition between ionic and covalent bonding in intermetallic compounds. This guide offers a comparative analysis of the application of the Zintl-Klemm rule to various strontium carbides, from the well-established strontium acetylide (SrC₂) to novel phases discovered under high pressure. By examining experimental and theoretical data, we explore the utility and limitations of this rule in predicting and explaining the rich structural chemistry of these materials.

The Zintl-Klemm Concept: A Primer

The Zintl-Klemm concept posits that in compounds formed between highly electropositive metals (like strontium) and more electronegative main-group elements (like carbon), the electropositive metal donates its valence electrons to the electronegative element.[1][2] The resulting anionic sublattice then adopts a structure that is isoelectronic to a known element or molecular ion, forming covalent bonds to satisfy its valence requirements.[3][4] For strontium, a group 2 element, a complete transfer of its two valence electrons (Sr → Sr²⁺ + 2e⁻) is assumed. The structure of the resulting carbon anion is then predicted based on the number of electrons it has formally accepted.

Application to Strontium Carbides: A Tale of Two Regimes

The applicability of the Zintl-Klemm rule to strontium carbides is nuanced, revealing a fascinating diversity in carbon's ability to form various anionic species, from simple dumbbells to complex polymeric networks.

Strontium Acetylide (SrC₂): A Classic Zintl Phase

Strontium carbide, more precisely strontium acetylide (SrC₂), is a classic example of a Zintl phase.[5] Following the Zintl-Klemm formalism, the strontium atom donates its two valence electrons to the C₂ unit.

Zintl-Klemm Prediction for SrC₂:

  • Electron Transfer: Sr → Sr²⁺ + 2e⁻

  • Anion Formation: C₂ + 2e⁻ → [C₂]²⁻

  • Isoelectronic Analogue: The resulting acetylide anion, [C≡C]²⁻, is isoelectronic with the dinitrogen molecule (N₂), featuring a triple bond.

This prediction is well-supported by experimental evidence. SrC₂ is an ionic salt composed of Sr²⁺ cations and acetylide anions.[5] It exists in several polymorphic forms, including tetragonal, monoclinic, and face-centered cubic structures at different temperatures.[5] The presence of the C₂ unit with a short C-C bond distance is a common feature.

Novel Strontium Carbides Under Pressure: Pushing the Boundaries of the Zintl-Klemm Rule

Recent computational studies coupled with high-pressure synthesis have uncovered a plethora of new, thermodynamically stable strontium carbides with diverse stoichiometries and unprecedented carbon anionic structures.[6] These novel phases, including SrC, Sr₃C₂, Sr₂C, Sr₂C₃, Sr₂C₅, and SrC₃, provide a fertile ground for testing the limits of the Zintl-Klemm concept.[6]

A systematic study by Rybin et al. (2025) explored these high-pressure phases and found that while the Zintl-Klemm rule provides a good starting point for some, it fails to fully capture the complex bonding in others.[6]

Applicability of the Zintl-Klemm Rule to Novel Strontium Carbides: [6]

  • Sr₂C (Methanide): In this compound, each of the two strontium atoms donates two electrons, resulting in a total of four electrons transferred.

    • Zintl-Klemm Prediction: C + 4e⁻ → C⁴⁻. The C⁴⁻ anion is isoelectronic with Neon (Ne), a noble gas, and is therefore expected to exist as isolated atoms with no C-C bonds. This is consistent with the predicted crystal structure of Sr₂C, which features isolated carbon anions.

  • Sr₃C₂ (Ethanide): With three strontium atoms, a total of six electrons are transferred.

    • Zintl-Klemm Prediction: C₂ + 6e⁻ → [C₂]⁶⁻. This anion is isoelectronic with two neon atoms and is expected to form a single C-C bond. The predicted structure of Sr₃C₂ indeed contains C₂ dimers.

  • SrC (Ethylenide): Two electrons are transferred from one strontium atom.

    • Zintl-Klemm Prediction: C₂ + 4e⁻ → [C₂]⁴⁻. This anion is isoelectronic with two nitrogen atoms and is predicted to form a double bond. The structure of SrC contains C₂ dimers consistent with this prediction.

Limitations of the Zintl-Klemm Rule in More Complex Carbides: [6]

For carbon-rich strontium carbides like Sr₂C₃, SrC₃, and Sr₂C₅, the Zintl-Klemm concept in its simplest form becomes inadequate. The reasons for this include:

  • Fractional Formal Charges: A direct application of the rule would result in fractional average formal charges on the carbon atoms.

  • Complex Polyanionic Structures: These compounds feature exotic polyatomic carbon anions, including linear trimers, chains, and infinite ribbons composed of fused pentagonal and hexagonal rings. The simple isoelectronic analogy breaks down for these complex structures.

  • Significant Covalent and Metallic Contributions: While ionic interactions are present, covalent bonding within the carbon sublattice and some degree of metallic character become more pronounced, deviating from the purely ionic picture of the Zintl-Klemm model. Bader charge analysis reveals a more nuanced charge distribution than a simple complete electron transfer.[6]

Quantitative Data Summary

The following tables summarize the available quantitative data for various strontium carbides, highlighting the structural parameters and calculated charge distributions that are key to understanding their bonding.

Table 1: Structural and Electronic Properties of Selected Strontium Carbides

CompoundFormulaCarbon Anion TypePredicted C-C Bond Length(s) (Å)Calculated Bader Charge on SrCalculated Bader Charge on CZintl-Klemm ComplianceReference
Strontium AcetylideSrC₂Acetylide ([C₂]²⁻)~1.20 - 1.30~+1.7 to +1.9~-0.85 to -0.95Yes[5]
Strontium MethanideSr₂CIsolated (C⁴⁻)N/A+1.571-3.142Yes[6]
Strontium EthanideSr₃C₂Ethanide ([C₂]⁶⁻)1.51+1.488, +1.503-2.245Yes[6]
Strontium EthylenideSrCEthylenide ([C₂]⁴⁻)1.34+1.442-1.442Yes[6]
This compoundSr₂C₃Allylenide-like1.35 (terminal), 1.35 (central)+1.314-0.700 (terminal), -1.225 (central)Partial[6]
This compoundSrC₂ (high pressure)Pentagonal rings1.41 - 1.48Not specifiedNot specifiedNo[6]
This compoundSr₂C₅Pentagonal & Hexagonal ribbons1.39 - 1.44+1.248, +1.202NegativeNo[6]
This compoundSrC₃Pentagonal ribbonsNot specified+1.343NegativeNo[6]

Note: Bader charges can vary depending on the computational method used. The values presented here are indicative of the charge transfer trends.

Experimental Protocols

The synthesis and characterization of strontium carbides, particularly the novel high-pressure phases, require specialized experimental techniques.

High-Pressure Synthesis
  • Methodology: The novel strontium carbides discussed were computationally predicted and are expected to be stable at high pressures. Their synthesis would typically be attempted in a diamond anvil cell (DAC). A mixture of strontium and carbon (e.g., graphite) would be loaded into the DAC. The pressure is gradually increased to the desired level (e.g., 20-100 GPa). The sample is then heated to high temperatures (e.g., >2000 K) using a focused laser beam (laser heating). This combination of high pressure and temperature facilitates the reaction between strontium and carbon to form the desired carbide phase.

Crystal Structure Determination
  • Methodology: The crystal structures of the synthesized phases are determined in situ at high pressure using synchrotron X-ray diffraction (XRD). A finely focused, high-energy X-ray beam is directed onto the sample within the DAC. The diffracted X-rays are collected on an area detector. The resulting diffraction patterns are then analyzed using techniques like Rietveld refinement to determine the crystal system, space group, lattice parameters, and atomic positions. This data is crucial for determining bond lengths and angles.

Spectroscopic Characterization
  • Raman Spectroscopy: This technique is highly sensitive to the vibrational modes of molecules and crystal lattices. For strontium carbides, Raman spectroscopy can be used to probe the C-C bonds within the anionic sublattices. A monochromatic laser is focused on the sample, and the inelastically scattered light is collected and analyzed. The frequency shifts of the scattered light correspond to the vibrational frequencies of the C-C stretching modes, providing information about the bond order (single, double, triple).

Visualizing the Zintl-Klemm Concept and Bonding Diversity

The following diagrams, generated using the DOT language, illustrate the application of the Zintl-Klemm rule and the diversity of carbon anions in strontium carbides.

Zintl_Klemm_SrC2 Sr Sr (2 valence e⁻) Sr2_ion Sr²⁺ Sr->Sr2_ion Electron Donation e 2e⁻ Sr->e C2_unit C₂ unit C2_anion [C≡C]²⁻ (isoelectronic to N₂) C2_unit->C2_anion Anion Formation e->C2_unit Strontium_Carbide_Anions cluster_simple Zintl-Klemm Compliant Anions cluster_complex Complex Polyanions (Zintl-Klemm Deviations) C4_anion C⁴⁻ Isolated in Sr₂C C2_6_anion [C-C]⁶⁻ Single Bond in Sr₃C₂ C2_4_anion [C=C]⁴⁻ Double Bond in SrC C2_2_anion [C≡C]²⁻ Triple Bond in SrC₂ C3_anion [C=C=C]⁴⁻-like Linear Trimer in Sr₂C₃ C_chains ...-C-C-C-... Chains, Rings, Ribbons in SrC₂, Sr₂C₅, SrC₃ (high P)

References

Performance of Strontium-Based Compounds in Graphene Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of precursor and catalyst performance is critical in the synthesis of advanced materials. While direct comparative data on Strontium Carbide (SrC2) as a precursor for graphene synthesis is limited in currently available research, this guide provides a comparative overview of strontium-based compounds, specifically Strontium Oxide (SrO) as a catalyst, against the more documented Calcium Carbide (CaC2) as a precursor. This comparison offers valuable insights into the role of alkaline earth metals in the formation of graphene-like materials.

This guide will delve into the quantitative performance, detailed experimental protocols, and visualized workflows for the synthesis of graphene using these two distinct approaches. While SrC2 is not directly featured due to a lack of available data, the performance of SrO provides a valuable proxy for understanding the potential of strontium compounds in this application.

Quantitative Performance Comparison: Precursor vs. Catalyst

The following table summarizes the key performance indicators for the synthesis of graphene and graphene-like materials using Calcium Carbide (CaC2) as a direct carbon source (precursor) and Strontium Oxide (SrO) as a catalyst to facilitate the conversion of a separate carbon source.

Performance MetricGraphene from CaC2 PrecursorGraphene-like Nanosheets from SrO Catalyst
Product Thickness Approximately 3 nm (few-layered)[1][2][3]Not specified in available research
Carbon Content Greater than 93 at%[1][2][3]Not specified in available research
Defect Level (ID/IG Ratio) Approximately 0.07[1][2][3]Reported to be higher than MgO and CaO catalysts[4]
Yield Qualitatively described as low[3]Reported to be lower than MgO and CaO catalysts[4]
Reaction Temperature Room Temperature (20–25 °C)[1][2][3]950 °C[4]
Carbon Source Calcium Carbide (CaC2)[1][2][3]Ethanol[4]

It is important to note that a direct, one-to-one comparison is challenging due to the fundamental differences in the roles of these compounds—one being the source of carbon and the other a facilitator of the reaction. The data for SrO is presented relative to other alkaline earth metal oxides (MgO and CaO) investigated in the same study.

Detailed Experimental Protocols

Synthesis of Highly Crystalline Few-Layer Graphene from Calcium Carbide (CaC2)

This method involves a topotactic conversion where the crystal structure of the precursor influences the product's structure. The reaction of CaC2 with water at ambient temperature yields few-layered graphene.

Materials:

  • Calcium Carbide (CaC2) powder (tetragonal-phased)[1][2][3]

  • Deionized water[1][2][3]

  • Diluted Hydrochloric acid (HCl)[1][2]

Procedure:

  • Place the CaC2 powder in a suitable reaction vessel.

  • Carefully add deionized water dropwise onto the CaC2 powder. This will initiate a vigorous reaction, producing acetylene (B1199291) gas.[2]

  • Continue the addition of excess water until the reaction is complete.[2]

  • Collect the resulting grey powder, which is a mixture of carbon and Calcium Hydroxide (Ca(OH)2).

  • Wash the collected powder with diluted HCl to effectively remove the Ca(OH)2 and any other metallic impurities.[2]

  • The final black product, consisting of few-layered graphene, is then thoroughly washed and dried.

Synthesis of Graphene-like Carbon Nanosheets using Strontium Oxide (SrO) as a Catalyst

This procedure utilizes a catalytic chemical vapor deposition (CCVD) process where ethanol (B145695) serves as the carbon precursor and SrO acts as the catalyst.

Materials:

  • Strontium Oxide (SrO) powder[4]

  • Ethanol[4]

  • Inert carrier gas (e.g., Argon)

Procedure:

  • Position the SrO catalyst within a quartz tube furnace.

  • Heat the furnace to a temperature of 950 °C while maintaining a continuous flow of an inert gas.[4]

  • Introduce ethanol vapor into the furnace, carried by the inert gas stream.

  • Maintain these conditions for the desired reaction time to allow for the growth of graphene-like carbon nanosheets on the surface of the SrO catalyst.

  • After the synthesis is complete, cool the furnace to room temperature under the inert gas flow.

  • The carbon product can be separated from the SrO catalyst through washing with water and a suitable acid.[4]

Visualized Experimental Workflows

To further clarify the synthesis processes, the following diagrams illustrate the key steps in each methodology.

Graphene_Synthesis_from_CaC2 cluster_synthesis Synthesis Stage cluster_purification Purification Stage CaC2 Calcium Carbide (CaC2) Reaction Reaction at Room Temperature CaC2->Reaction H2O Water H2O->Reaction Mixture Carbon + Ca(OH)2 Mixture Reaction->Mixture Collection Washing Acid Washing Mixture->Washing HCl Diluted HCl HCl->Washing Final_Product Few-Layered Graphene Washing->Final_Product Drying

Caption: Synthesis of few-layered graphene from Calcium Carbide.

Graphene_Synthesis_with_SrO_Catalyst cluster_setup Reactor Setup cluster_reaction Catalytic Chemical Vapor Deposition (CCVD) cluster_collection Product Recovery SrO SrO Catalyst Furnace Quartz Tube Furnace SrO->Furnace Heating Heat to 950°C (Inert Gas) Furnace->Heating CVD Graphene Growth Heating->CVD Ethanol Ethanol Vapor Ethanol->CVD Cooling Cooling CVD->Cooling Separation Washing & Separation Cooling->Separation Final_Product Graphene-like Nanosheets Separation->Final_Product

Caption: Synthesis of graphene-like nanosheets using an SrO catalyst.

References

A Comparative Guide to the Hydrolysis Products of Metal Carbides: Strontium Carbide and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the hydrolysis products of strontium carbide and other metal carbides, supported by experimental data. The information is intended to assist researchers in understanding the chemical behavior of these compounds, which can be crucial in various fields, including materials science, catalysis, and as precursors for organic synthesis.

Classification of Metal Carbides Based on Hydrolysis Products

Metal carbides can be broadly classified into four main categories based on the primary hydrocarbon products they form upon reaction with water. This classification is fundamentally linked to the nature of the carbon species present in the carbide's crystal lattice.

  • Acetylides: These carbides contain the acetylide anion (C₂²⁻) and produce acetylene (B1199291) (C₂H₂) upon hydrolysis. This compound (SrC₂) falls into this category, along with carbides of other alkaline earth metals (e.g., CaC₂, BaC₂), alkali metals (e.g., Li₂C₂), and coinage metals.[1]

  • Methanides: These carbides contain isolated carbon anions (C⁴⁻) and yield methane (B114726) (CH₄) upon hydrolysis. Prominent examples include beryllium carbide (Be₂C) and aluminum carbide (Al₄C₃).[1][2]

  • Allylides: This is a smaller class of carbides containing the allylide anion (C₃⁴⁻), which produces methylacetylene (propyne, C₃H₄) upon reaction with water. Magnesium carbide (Mg₂C₃) is the most common example.[1]

  • Mixed Carbides: This diverse group of carbides, typically formed with transition metals, yields a complex mixture of gaseous and liquid hydrocarbons, along with hydrogen, upon hydrolysis. The product distribution is often dependent on the specific metal and the reaction conditions. Examples include carbides of iron, manganese, uranium, and thorium.[1][3]

The following diagram illustrates this classification scheme.

G Classification of Metal Carbides by Hydrolysis Products MetalCarbides Metal Carbides Acetylides Acetylides (e.g., SrC₂, CaC₂) MetalCarbides->Acetylides Methanides Methanides (e.g., Be₂C, Al₄C₃) MetalCarbides->Methanides Allylides Allylides (e.g., Mg₂C₃) MetalCarbides->Allylides MixedCarbides Mixed Carbides (e.g., Fe₃C, UC₂, ThC₂) MetalCarbides->MixedCarbides Product1 Acetylene (C₂H₂) Acetylides->Product1 yields Product2 Methane (CH₄) Methanides->Product2 yields Product3 Methylacetylene (C₃H₄) Allylides->Product3 yields Product4 Mixture of Hydrocarbons + H₂ MixedCarbides->Product4 yields

Caption: Classification of metal carbides based on their primary hydrolysis products.

Quantitative Comparison of Hydrolysis Products

The hydrolysis of different classes of metal carbides yields distinct product profiles. While acetylides, methanides, and allylides produce a primary hydrocarbon with high selectivity, mixed carbides generate a complex array of products. The following table summarizes the quantitative data available for the hydrolysis of this compound and other representative metal carbides.

Metal CarbideClassPrimary Hydrolysis Product(s)Product Distribution (mol %)Reference(s)
This compound (SrC₂) ** Acetylide Acetylene (C₂H₂) **~100% C₂H₂ [4][5]
Calcium Carbide (CaC₂)AcetylideAcetylene (C₂H₂)~100% C₂H₂[1]
Beryllium Carbide (Be₂C)MethanideMethane (CH₄)~100% CH₄[1]
Aluminum Carbide (Al₄C₃)MethanideMethane (CH₄)~100% CH₄[2][6]
Magnesium Carbide (Mg₂C₃)AllylideMethylacetylene (C₃H₄)~100% C₃H₄[1]
Iron Carbide (Fe₃C)MixedH₂, CH₄, C₂H₆, other hydrocarbonsH₂: ~50-60%, CH₄: ~20-30%, C₂H₆: ~10-15%[3]
Manganese Carbide (Mn₃C)MixedH₂, CH₄H₂: ~75%, CH₄: ~25%[3]
Uranium Monocarbide (UC)MixedCH₄, H₂, C₂H₆, C₃H₈CH₄: ~86%, H₂: ~11%, C₂H₆: ~2%, C₃H₈: ~0.6%[3]
Uranium Dicarbide (UC₂)MixedC₂H₆, H₂, CH₄, C₂H₄, C₃ hydrocarbonsC₂H₆: ~33%, H₂: ~23%, CH₄: ~14%, C₂H₄: ~10%, C₃ hydrocarbons: ~10%[3]
Thorium Dicarbide (ThC₂)MixedC₂H₄, H₂, C₂H₆, CH₄, C₂H₂C₂H₄: ~19.5%, H₂: ~27.2%, C₂H₆: ~49.8%, CH₄: ~2.85%, C₂H₂: ~27.8%[3]

Note: The product distribution for mixed carbides can vary with reaction conditions such as temperature and the presence of acids.

Experimental Protocols for Metal Carbide Hydrolysis

The following sections outline detailed methodologies for the hydrolysis of metal carbides and the subsequent analysis of the gaseous products.

General Experimental Workflow

The hydrolysis of metal carbides is typically carried out in a closed system to allow for the collection and analysis of the gaseous products. The general workflow is as follows:

G A 1. Sample Preparation (Carbide weighing in inert atmosphere) B 2. Reaction Setup (Assembly of hydrolysis flask and gas collection system) A->B C 3. Hydrolysis Reaction (Controlled addition of water or dilute acid) B->C D 4. Gas Collection (Displacement of water or in a gas-tight syringe) C->D E 5. Gas Analysis (Gas Chromatography) D->E

Caption: General experimental workflow for metal carbide hydrolysis and product analysis.

Detailed Methodology for Acetylide Hydrolysis (e.g., this compound)

This protocol is adapted from standard procedures for the laboratory preparation of acetylene from calcium carbide and is suitable for other acetylides like this compound.

Materials:

  • This compound (SrC₂)

  • Deionized water

  • Airtight reaction flask with a dropping funnel and a gas outlet

  • Gas collection apparatus (e.g., gas burette or gas-tight syringe)

  • Tubing to connect the flask to the collection apparatus

Procedure:

  • Sample Preparation: In an inert atmosphere (e.g., a glovebox) to prevent premature reaction with atmospheric moisture, weigh a precise amount of this compound (e.g., 0.5-1.0 g) and place it in the reaction flask.

  • Reaction Setup: Securely assemble the reaction apparatus, ensuring all connections are airtight. Fill the dropping funnel with deionized water. Connect the gas outlet of the flask to the gas collection system. If collecting over water, ensure the collection vessel is completely filled with water and inverted in a trough of water.

  • Hydrolysis Reaction: Slowly add water from the dropping funnel onto the this compound. The reaction is often vigorous, so the rate of water addition should be carefully controlled to maintain a steady evolution of gas. The reaction flask may be cooled in a water bath to moderate the reaction.

    • Reaction: SrC₂(s) + 2H₂O(l) → Sr(OH)₂(aq) + C₂H₂(g)

  • Gas Collection: Collect the evolved acetylene gas by the displacement of water or in a gas-tight syringe until the reaction ceases.

  • Analysis: The collected gas can be analyzed by Gas Chromatography (GC) to confirm its purity.

Detailed Methodology for Mixed Carbide Hydrolysis and Product Analysis

This protocol is a generalized procedure based on literature reports for the hydrolysis of mixed carbides and is suitable for a comparative study.

Materials:

  • Mixed carbide sample (e.g., Fe₃C, UC₂)

  • Deionized water or dilute acid (e.g., 0.1 M HCl)

  • Airtight, temperature-controlled reaction vessel with a magnetic stirrer

  • Gas-tight syringe for sampling

  • Gas Chromatograph (GC) equipped with a suitable column and detector

Procedure:

  • Sample Preparation: Weigh a precise amount of the mixed carbide powder (e.g., 100-200 mg) in an inert atmosphere and transfer it to the reaction vessel.

  • Reaction Setup: Seal the reaction vessel and purge with an inert gas (e.g., argon) to remove any air. Add a known volume of deionized water or dilute acid to the vessel.

  • Hydrolysis Reaction: Maintain the reaction vessel at a constant temperature (e.g., 25°C or 50°C) and stir the suspension to ensure good contact between the carbide and the liquid. Allow the reaction to proceed for a set period (e.g., 24 hours) or until gas evolution stops.

  • Gas Sampling: At various time points or at the end of the reaction, withdraw a known volume of the headspace gas using a gas-tight syringe.

  • Gas Chromatography Analysis: Inject the gas sample into the GC for separation and quantification of the hydrocarbon products.

    • Typical GC Conditions for Light Hydrocarbon Analysis:

      • Column: Alumina PLOT (Porous Layer Open Tubular) or similar column suitable for separating C1-C4 hydrocarbons.[7][8]

      • Carrier Gas: Helium or Nitrogen.[7][9]

      • Oven Temperature Program: Start at a low temperature (e.g., 40-50°C) and ramp up to a higher temperature (e.g., 150-200°C) to elute all components.[7][8]

      • Detector: Flame Ionization Detector (FID) for sensitive detection of hydrocarbons.[7][9]

      • Quantification: Use a calibrated gas standard containing known concentrations of the expected hydrocarbons (methane, ethane, ethylene, acetylene, propane, etc.) to determine the concentration of each component in the sample.

Conclusion

The hydrolysis of metal carbides is a facile method for the production of a range of hydrocarbons. This compound, as a typical acetylide, cleanly produces acetylene. In contrast, other classes of carbides yield methane, methylacetylene, or a complex mixture of hydrocarbons. The choice of metal carbide can, therefore, be tailored to the desired hydrocarbon product. The experimental protocols provided herein offer a foundation for the controlled study and comparison of these fascinating reactions, with gas chromatography being an essential tool for the quantitative analysis of the reaction products.

References

A Comparative Guide to the Electronic Band Structures of Strontium Carbide (SrC₂) and Calcium Carbide (CaC₂)

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the electronic properties of Strontium Carbide (SrC₂) and Calcium Carbide (CaC₂), two important alkaline earth metal carbides, reveals distinct differences in their electronic band structures. While both are wide-band-gap insulators, theoretical calculations point to variations in their band gap energies and the influence of their crystal structures on their electronic character.

This guide provides a comparative analysis of the electronic band structures of SrC₂ and CaC₂, drawing upon available computational data. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the fundamental properties of these compounds.

Quantitative Electronic Properties

CompoundCrystal SystemSpace GroupCalculated Band Gap (eV)
SrC₂ MonoclinicC2/c2.29 [cite: Materials Project]
CaC₂ TetragonalI4/mmm1.36[1]
CaC₂ MonoclinicC2/c2.04 [cite: Materials Project]

An earlier theoretical study using the Hartree-Fock method calculated a band gap of approximately 10.9 eV for the tetragonal phase of CaC₂.[2] However, it is well-established that the Hartree-Fock method tends to significantly overestimate band gaps.[2] The values obtained from DFT calculations are generally considered to be more representative, although they too can have inherent inaccuracies compared to experimental measurements.

Methodologies for Determining Electronic Band Structure

The determination of the electronic band structure of materials like SrC₂ and CaC₂ relies on both computational and experimental techniques.

Computational Approaches: Density Functional Theory (DFT)

The majority of the available data on the electronic band structures of SrC₂ and CaC₂ comes from DFT calculations.[1] DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.

Workflow for DFT-based Band Structure Calculation:

cluster_dft DFT Calculation cluster_output Output start Define Crystal Structure (e.g., SrC₂, CaC₂ polymorphs) relax Geometry Optimization (Relax atomic positions and lattice parameters) start->relax Input scf Self-Consistent Field (SCF) Calculation (Determine ground state electron density) relax->scf Optimized Structure nscf Non-Self-Consistent Field (NSCF) Calculation (Calculate energies along high-symmetry k-paths) scf->nscf Converged Charge Density post Post-processing (Generate band structure and Density of States) nscf->post Eigenvalues band_structure Electronic Band Structure post->band_structure dos Density of States (DOS) post->dos

Figure 1: A simplified workflow for calculating the electronic band structure using Density Functional Theory.

The specific functional used in the DFT calculations presented in the table is not explicitly detailed in the available database entries but is generally within the framework of the Generalized Gradient Approximation (GGA) or GGA+U. The "optB88vDW" functional is mentioned in the context of the JARVIS-DFT database, which contributes to the Materials Project.[1]

Experimental Techniques

While no specific experimental band gap values for SrC₂ and CaC₂ were found, the following techniques are commonly used to measure the electronic band structure of materials:

  • Photoemission Spectroscopy (PES): Techniques like Angle-Resolved Photoemission Spectroscopy (ARPES) can directly probe the electronic band structure and determine the energy and momentum of electrons within a material.

  • UV-Visible Absorption Spectroscopy: This method can be used to estimate the band gap by analyzing the absorption of light as a function of wavelength. A Tauc plot analysis of the absorption spectrum can help distinguish between direct and indirect band gaps.

Comparative Analysis of Electronic Band Structures

Band Gap:

Based on the available computational data, the monoclinic phase of SrC₂ (2.29 eV) has a wider band gap than both the tetragonal (1.36 eV) and monoclinic (2.04 eV) phases of CaC₂. This suggests that SrC₂ in its monoclinic form is a better insulator than CaC₂ in the calculated polymorphs.

Crystal Structure Influence:

The different calculated band gaps for the tetragonal and monoclinic phases of CaC₂ highlight the significant influence of crystal structure on the electronic properties of these materials. The arrangement of atoms in the crystal lattice directly affects the overlap of atomic orbitals and, consequently, the resulting electronic band structure.

Nature of Valence and Conduction Bands:

Direct vs. Indirect Band Gap:

The nature of the band gap (direct or indirect) is a crucial parameter that determines the suitability of a material for optoelectronic applications. A direct band gap allows for efficient absorption and emission of light, while an indirect band gap requires the involvement of a phonon to conserve momentum, making these processes less efficient. The available data from the Materials Project does not explicitly state whether the calculated band gaps for the different phases of SrC₂ and CaC₂ are direct or indirect. Further detailed computational studies or experimental measurements would be required to determine this.

Logical Relationship of Band Structure Comparison

The following diagram illustrates the logical flow for comparing the electronic band structures of SrC₂ and CaC₂.

cluster_compounds Compounds cluster_properties Electronic Properties cluster_methods Characterization Methods SrC2 SrC₂ band_gap Band Gap Energy SrC2->band_gap band_nature Nature of Band Gap (Direct/Indirect) SrC2->band_nature orbital_contrib Orbital Contributions (Valence/Conduction Bands) SrC2->orbital_contrib CaC2 CaC₂ CaC2->band_gap CaC2->band_nature CaC2->orbital_contrib dft Computational (DFT) dft->band_gap dft->band_nature dft->orbital_contrib exp Experimental (e.g., PES, UV-Vis) exp->band_gap exp->band_nature exp->orbital_contrib

Figure 2: Logical relationship for comparing the electronic band structures of SrC₂ and CaC₂.

Conclusion

Based on available computational data, monoclinic SrC₂ is predicted to have a wider band gap than both the tetragonal and monoclinic phases of CaC₂. The electronic properties near the band gap in CaC₂ are dominated by carbon orbitals. However, a comprehensive comparison is currently limited by the lack of experimental data for both compounds and the absence of detailed computational studies on the nature of the band gap and orbital contributions for SrC₂. Further experimental investigations and direct comparative theoretical studies are necessary to fully elucidate the differences in the electronic band structures of these two alkaline earth carbides.

References

A Comparative Guide to Strontium Carbide-Europium Carbide Solid Solutions for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide detailing the synthesis, structural properties, and magnetic behavior of strontium carbide (SrC₂) and europium carbide (EuC₂) solid solutions (EuₓSr₁₋ₓC₂) is now available for researchers, scientists, and professionals in drug development. This guide provides a valuable resource for understanding and utilizing these materials in advanced applications, leveraging their tunable properties. The formation of a solid solution is facilitated by the similar ionic radii of Eu²⁺ and Sr²⁺.

Structural and Physical Properties: A Comparative Analysis

The EuₓSr₁₋ₓC₂ solid solution exhibits a fascinating dependence of its crystal structure on the europium concentration (x). At room temperature, for europium concentrations greater than 50% (x > 0.5), the solid solution crystallizes in a monoclinic structure, specifically the ThC₂ type with the space group C2/c. For europium concentrations at or below 50% (x ≤ 0.5), a phase coexistence is observed, featuring both the monoclinic ThC₂ type structure and a tetragonal CaC₂ type structure with the space group I4/mmm.

One of the key findings is that the unit cell volumes of these solid solutions adhere perfectly to Vegard's law, indicating an ideal solid solution behavior. This linear relationship between the composition and the unit cell volume is a direct consequence of the nearly identical ionic radii of Eu²⁺ and Sr²⁺. Mössbauer spectroscopy confirms that europium remains in its divalent state across the entire composition range.

Below is a summary of the crystallographic data for the end-members of the solid solution and a representative composition.

Compound/Solid SolutionCrystal System(s)Space Group(s)Lattice Parameters (a, b, c, β)
SrC₂ (this compound) TetragonalI4/mmma = 4.118 Å, c = 6.690 Å
MonoclinicC2/ca = 7.46 Å, b = 4.11 Å, c = 7.02 Å, β = 105.1°
EuC₂ (Europium Carbide) MonoclinicC2/ca = 7.21 Å, b = 4.28 Å, c = 7.43 Å, β = 106.3°
Eu₀.₅Sr₀.₅C₂ Monoclinic & TetragonalC2/c & I4/mmmData not explicitly available in a single source

Note: Lattice parameters for SrC₂ can vary depending on the polymorphic form.

Magnetic Properties

Europium carbide (EuC₂) is known to exhibit ferromagnetic ordering at a Curie temperature (T_C) of approximately 15 K.[1] The magnetic properties of the EuₓSr₁₋ₓC₂ solid solution are expected to be tunable by varying the concentration of the magnetic Eu²⁺ ions. This opens up possibilities for designing materials with specific magnetic characteristics for applications in areas such as spintronics and magnetic refrigeration.

Experimental Protocols

Synthesis of EuₓSr₁₋ₓC₂ Solid Solution

The EuₓSr₁₋ₓC₂ solid solutions are synthesized via a direct solid-state reaction of the constituent elements.

  • Starting Materials: High-purity strontium metal (Sr), europium metal (Eu), and graphite (B72142) (C) are used as starting materials.

  • Stoichiometric Mixing: The elements are weighed in the desired stoichiometric ratios (x) and thoroughly mixed in an inert atmosphere, typically within an argon-filled glovebox, to prevent oxidation.

  • Encapsulation: The mixture is pressed into a pellet and placed in a tantalum or niobium crucible, which is then sealed under an inert atmosphere, for example, by arc-welding.

  • Heat Treatment: The sealed crucible is heated in a high-temperature furnace to 1123 K. The reaction is carried out for a sufficient duration to ensure homogeneity of the resulting solid solution.

  • Cooling and Characterization: After the reaction, the furnace is cooled down to room temperature, and the product is recovered within an inert atmosphere glovebox for subsequent characterization.

Characterization Techniques
  • X-ray Diffraction (XRD): Powder XRD is employed to determine the crystal structure, phase purity, and lattice parameters of the synthesized solid solutions. Measurements are typically performed using a diffractometer with Cu Kα radiation. Rietveld refinement of the diffraction data is used to obtain precise lattice parameters.

  • Mössbauer Spectroscopy: ¹⁵¹Eu Mössbauer spectroscopy is utilized to confirm the divalent state of europium in the solid solution.

  • Magnetic Susceptibility Measurements: The magnetic properties of the samples are characterized using a SQUID (Superconducting Quantum Interference Device) magnetometer. Temperature-dependent magnetization measurements are performed to determine the magnetic ordering temperatures (e.g., Curie temperature).

Logical Relationship of Synthesis and Characterization

The following diagram illustrates the workflow for the synthesis and characterization of the EuₓSr₁₋ₓC₂ solid solution.

G Synthesis and Characterization Workflow for Eutextfont{tiny}xtextfont{normal}Srtextfont{tiny}1-xtextfont{normal}Ctextfont{tiny}2textfont{normal} cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Data Analysis cluster_results Results start Starting Materials (Sr, Eu, C) mix Stoichiometric Mixing (Inert Atmosphere) start->mix press Pellet Pressing mix->press seal Encapsulation (Ta/Nb Crucible) press->seal heat High-Temperature Reaction (1123 K) seal->heat cool Cooling heat->cool product Eutextfont{tiny}xtextfont{normal}Srtextfont{tiny}1-xtextfont{normal}Ctextfont{tiny}2textfont{normal} Product cool->product xrd X-Ray Diffraction (XRD) product->xrd mossbauer ¹⁵¹Eu Mössbauer Spectroscopy product->mossbauer squid SQUID Magnetometry product->squid rietveld Rietveld Refinement xrd->rietveld valence_state Valence State Determination mossbauer->valence_state magnetic_analysis Magnetic Data Analysis squid->magnetic_analysis structure Crystal Structure (Monoclinic/Tetragonal) rietveld->structure lattice Lattice Parameters (Vegard's Law) rietveld->lattice magnetic_prop Magnetic Properties (e.g., Ttextfont{tiny}Ctextfont{normal}) magnetic_analysis->magnetic_prop eu_state Europium Valence State (Eu²⁺) valence_state->eu_state

Caption: Workflow for the synthesis and characterization of EuₓSr₁₋ₓC₂ solid solutions.

Conclusion

The EuₓSr₁₋ₓC₂ solid solution system presents a versatile platform for fundamental research and the development of new materials with tailored structural and magnetic properties. The predictable variation of its crystal structure and unit cell volume with composition, coupled with the ability to tune its magnetic behavior, makes it a compelling candidate for further investigation and application in various scientific and technological fields. This guide provides the foundational knowledge for researchers to explore the potential of these fascinating materials.

References

Safety Operating Guide

Safe Disposal of Strontium Carbide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive procedure for the proper disposal of strontium carbide, a reactive inorganic compound. Due to its reactivity, particularly with moisture, adherence to strict safety protocols is essential to mitigate potential hazards.

This compound (SrC₂) is a salt-like carbide that reacts with water to produce acetylene (B1199291) gas (C₂H₂), a highly flammable substance.[1][2] This reaction is analogous to the hydrolysis of calcium carbide.[2][3] The primary hazard associated with this compound is the spontaneous ignition of the acetylene gas produced upon contact with atmospheric moisture or water. Therefore, the disposal procedure is centered around the controlled hydrolysis of the carbide to safely manage the evolution of acetylene.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: A respirator may be necessary if handling fine powders in an area with inadequate ventilation.

Work Area Requirements:

  • A well-ventilated fume hood is mandatory for the entire procedure.

  • An inert atmosphere (e.g., a glove box with nitrogen or argon) is highly recommended for handling and weighing the this compound to prevent premature reaction with air moisture.

  • All potential ignition sources (e.g., open flames, hot plates, static electricity sources) must be eliminated from the vicinity.

  • A Class D fire extinguisher (for combustible metals) should be readily available, although the primary fire hazard is the flammable gas (acetylene), for which a Class B extinguisher would also be relevant.

Quantitative Data

PropertyValue / Information
Chemical Formula SrC₂
Appearance Black tetragonal phase or monoclinic crystal structure.[1]
Reactivity with Water Reacts with water to produce strontium hydroxide (B78521) (Sr(OH)₂) and highly flammable acetylene gas (C₂H₂).[1][4][5] The reaction is vigorous and exothermic.[3][4]
Acetylene Flammability Lower Explosive Limit (LEL): 2.5% in airUpper Explosive Limit (UEL): 82% in air
Disposal Consideration Must be treated as a reactive hazardous waste. Do not dispose of in solid waste or down the drain without neutralization. Contact your institution's environmental health and safety (EHS) office for specific guidance.[6]

Experimental Protocol for Disposal of this compound

This protocol details the step-by-step methodology for the safe neutralization and disposal of small quantities of this compound (typically less than 10 grams). For larger quantities, consult your institution's EHS department.

Materials:

  • This compound waste

  • Large three-neck round-bottom flask (at least 100 times the volume of the this compound)

  • Dropping funnel

  • Gas outlet tube connected to a bubbler and then vented into the fume hood exhaust

  • Stir bar and magnetic stir plate

  • Inert gas supply (e.g., nitrogen or argon)

  • Isopropanol (B130326) (or another alcohol to act as a reaction moderator)

  • Water

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for final neutralization

  • pH paper or a pH meter

  • Appropriate waste containers

Procedure:

  • Inert Atmosphere Setup:

    • Set up the three-neck flask on the stir plate inside the fume hood.

    • Place a stir bar in the flask.

    • Fit the dropping funnel into one neck, the gas outlet tube into another, and a stopper or inert gas inlet into the third.

    • Purge the entire apparatus with an inert gas (nitrogen or argon) for at least 15 minutes to remove all air and moisture.

  • Transfer of this compound:

    • Under an inert atmosphere (preferably in a glove box), carefully weigh the this compound waste.

    • Quickly and carefully transfer the this compound into the purged three-neck flask.

    • Reseal the flask and continue the inert gas purge.

  • Controlled Hydrolysis:

    • Fill the dropping funnel with a 1:1 mixture of isopropanol and water. The alcohol helps to moderate the reaction rate.

    • Begin stirring the contents of the flask at a moderate speed.

    • Slowly add the isopropanol-water mixture dropwise to the this compound.

    • A vigorous reaction will occur, with the evolution of acetylene gas. Control the addition rate to maintain a steady, manageable rate of gas evolution. The gas will be safely vented through the bubbler and into the fume hood exhaust.

    • Continue adding the mixture until all the this compound has reacted and gas evolution ceases.

  • Neutralization of the Resulting Slurry:

    • The flask will now contain a slurry of strontium hydroxide (Sr(OH)₂).

    • While continuing to stir, slowly add dilute hydrochloric acid or sulfuric acid to the slurry to neutralize the strontium hydroxide. The reaction is: Sr(OH)₂ + 2HCl → SrCl₂ + 2H₂O or Sr(OH)₂ + H₂SO₄ → SrSO₄ + 2H₂O.

    • Monitor the pH of the solution using pH paper or a pH meter. Continue adding acid until the pH is between 6 and 8.

  • Final Disposal:

    • The resulting neutralized solution of a strontium salt (strontium chloride or strontium sulfate) can typically be disposed of as aqueous waste.[6]

    • Consult your local regulations and your institution's EHS office for the proper disposal procedure for aqueous strontium waste.

    • Rinse all glassware thoroughly.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

StrontiumCarbideDisposal cluster_prep Preparation cluster_reaction Reaction & Neutralization cluster_disposal Final Disposal A Wear Appropriate PPE B Work in Fume Hood A->B C Eliminate Ignition Sources B->C D Setup Inert Atmosphere Apparatus C->D E Transfer SrC₂ to Flask D->E F Controlled Addition of Isopropanol/Water E->F G Vent Acetylene Gas Safely F->G H Neutralize Sr(OH)₂ Slurry with Acid G->H I Check pH (6-8) H->I J Dispose of Aqueous Waste per Regulations I->J K Consult EHS Office J->K

Caption: Workflow for the safe disposal of this compound.

This procedural guide is intended to provide essential safety and logistical information for the proper disposal of this compound. Always prioritize safety, and when in doubt, consult with a qualified safety professional or your institution's Environmental Health and Safety department.

References

Essential Safety and Logistical Information for Handling Strontium Carbide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial safety and logistical guidance for the handling of Strontium Carbide (SrC₂). Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following information has been compiled from various sources that reference its properties and handling requirements. This compound is a reactive substance that requires careful management in a laboratory setting.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to ensure personal safety when handling this compound. The following table summarizes the recommended equipment.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Transferring Solids Safety glasses with side shieldsImpervious gloves (e.g., Nitrile)Laboratory coat; clothes to prevent skin contactNIOSH-approved respirator
Reactions and Manipulations Chemical splash goggles or face shieldImpervious glovesChemical-resistant apron over a lab coatNIOSH-approved respirator
Cleaning and Decontamination Chemical splash gogglesImpervious glovesChemical-resistant apron or coverallsNIOSH-approved respirator
Spill Response Chemical splash goggles and face shieldHeavy-duty, chemical-resistant glovesFull-body chemical-resistant suitNIOSH-approved self-contained breathing apparatus (SCBA)

Operational Plan: Handling and Storage

A systematic approach is essential for minimizing the risks associated with this compound.

Pre-Operational Checks:

  • Review Safety Information: Familiarize yourself with all available safety data for this compound and any other reagents being used.

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.

  • Inspect PPE: Check all personal protective equipment for integrity before use.

  • Prepare Work Area: Ensure the workspace is clean, uncluttered, and free of incompatible materials. Have spill control materials readily available.

Handling Procedure:

  • Don PPE: Put on the appropriate personal protective equipment as outlined in the table above.

  • Weighing: Carefully weigh the required amount of this compound in a designated area, minimizing dust generation.

  • Transfer: Gently transfer the solid to the reaction vessel.

  • Perform Experiment: Conduct the experiment, being mindful of the reactivity of this compound, particularly with water and other incompatible substances.[1]

Post-Handling Procedure:

  • Decontaminate Equipment: Thoroughly clean all equipment used in the process.

  • Collect Waste: Segregate and collect all waste materials containing this compound.

  • Dispose of Waste: Dispose of waste according to the established disposal plan.

  • Remove PPE: Remove personal protective equipment in the correct order to avoid contamination.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[2]

Disposal Plan

Proper disposal of this compound waste is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect all this compound waste, including contaminated materials, in a clearly labeled, sealed container.

  • Segregation: Keep this compound waste separate from other chemical waste streams, especially aqueous and acidic waste.

  • Consult Regulations: Disposal must be conducted in accordance with all local, state, and federal regulations.[2]

  • Professional Disposal: Contact a licensed hazardous waste disposal company for treatment and disposal. Do not attempt to neutralize or dispose of this compound waste without expert guidance.

Experimental Workflow and Safety Precautions

The following diagram illustrates the logical workflow for safely handling this compound, emphasizing key safety checks and decision points.

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency start Start review_sds Review Safety Information start->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe prepare_work_area Prepare Ventilated Work Area don_ppe->prepare_work_area weigh_transfer Weigh and Transfer this compound prepare_work_area->weigh_transfer perform_experiment Perform Experiment weigh_transfer->perform_experiment spill Spill Occurs weigh_transfer->spill decontaminate Decontaminate Equipment perform_experiment->decontaminate Experiment Complete perform_experiment->spill collect_waste Collect and Segregate Waste decontaminate->collect_waste dispose Dispose of Waste per Regulations collect_waste->dispose remove_ppe Remove PPE dispose->remove_ppe end End remove_ppe->end evacuate Evacuate Area spill->evacuate notify Notify Safety Officer evacuate->notify spill_kit Use Appropriate Spill Kit notify->spill_kit If trained spill_kit->collect_waste

Caption: Logical workflow for the safe handling of this compound.

First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure to this compound.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air. Keep them warm and quiet. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
Skin Contact Remove contaminated clothing. Brush the material off the skin. Wash the affected area with mild soap and plenty of water. Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with lukewarm water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Give 1-2 glasses of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.